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  • Product: 5-Aminoisoxazole-4-carboxamide
  • CAS: 95298-76-3

Core Science & Biosynthesis

Foundational

5-Aminoisoxazole-4-carboxamide: Chemical Properties, Structural Analysis, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 5-Aminoisoxazole-4-carboxamide (CAS 95298-76-3) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 5-Aminoisoxazole-4-carboxamide (CAS 95298-76-3) has emerged as a highly versatile, privileged intermediate. Characterized by its unique push-pull electronic system—featuring an electron-donating amino group and an electron-withdrawing carboxamide group on an isoxazole ring—this compound is the critical precursor for synthesizing complex fused heterocycles, most notably isoxazolo[5,4-d]pyrimidines. These downstream derivatives have demonstrated profound pharmacological relevance, acting as selective Toll-Like Receptor 7 (TLR7) agonists for cancer immunotherapy and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immunomodulation [1][2].

This whitepaper provides an in-depth technical analysis of 5-aminoisoxazole-4-carboxamide, detailing its structural properties, optimized synthesis methodologies, and its expanding footprint in drug development.

Structural Analysis and Chemical Properties

The molecular architecture of 5-aminoisoxazole-4-carboxamide dictates its reactivity and utility. The isoxazole core is a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The strategic placement of the amino group at the C5 position and the carboxamide group at the C4 position creates a highly reactive scaffold primed for cyclization reactions.

The dual functionality allows the molecule to act as a bidentate nucleophile in condensation reactions, making it an ideal substrate for the construction of pyrimidine-fused bicyclic systems [2]. For industrial and analytical applications, it is also frequently formulated as a hydrogensulfate salt (CAS 1273577-24-4) to enhance its solubility profile in polar and aqueous environments [5].

Table 1: Physicochemical Properties of 5-Aminoisoxazole-4-carboxamide
PropertyValue
CAS Number 95298-76-3 [4]
Molecular Formula C₄H₅N₃O₂ [4]
Molecular Weight 127.10 g/mol
SMILES String NC(=O)C1=C(N)ON=C1 [4]
Storage Conditions 2-8°C (Sealed, Dry environment) [4]
Hydrogensulfate Salt CAS 1273577-24-4 (C₄H₅N₃O₂·H₂O₄S)[5]

Synthesis Methodologies

The synthesis of 5-aminoisoxazole-4-carboxamide and its subsequent cyclization into biologically active scaffolds requires precise control over reaction conditions. The protocols detailed below have been optimized for yield, reaction time, and scalability, utilizing self-validating checkpoints to ensure structural integrity.

Protocol 1: Optimized Synthesis of 5-Aminoisoxazole-4-carboxamides

Historically, the preparation of this compound relied on sodium ethanolate (NaOEt) as a base. However, replacing NaOEt with sodium hydride (NaH) in dimethylformamide (DMF) eliminates the need for time-consuming in situ base preparation and significantly improves reaction kinetics[2].

Step-by-Step Methodology:

  • Deprotonation: Suspend 2-cyanoacetamide (1.0 equiv) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Slowly add NaH (1.2 equiv).

    • Causality: NaH rapidly and irreversibly deprotonates the active methylene of 2-cyanoacetamide, driving the formation of the nucleophilic enolate without generating water or alcohol byproducts that could interfere with subsequent steps.

  • Nucleophilic Addition: After 15 minutes of stirring, add a solution of the appropriate N-hydroxyimidoyl chloride (1.0 equiv) in anhydrous DMF dropwise to the suspension.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the self-condensation of the highly reactive imidoyl chloride.

  • Cyclization: Stir the reaction mixture under an inert atmosphere (N₂) for 2 hours at room temperature, followed by heating to 70 °C for 18 hours.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/n-hexane solvent system. The complete consumption of the N-hydroxyimidoyl chloride spot confirms the cyclization is complete.

  • Workup: Quench the reaction with H₂O and extract with EtOAc. Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Brine washing effectively strips residual DMF from the organic layer, while Na₂SO₄ ensures the complete removal of trace water prior to solvent evaporation, preventing hydrolysis of the carboxamide group.

Protocol 2: Cyclization to Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

The 5-aminoisoxazole-4-carboxamide intermediate is directly cyclized to form the IDO1-inhibiting isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold [2].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 5-aminoisoxazole-4-carboxamide (1.0 equiv) and triethylorthoformate (1.0 equiv) in acetic anhydride (Ac₂O).

  • Reflux Condensation: Heat the mixture to reflux for 18 hours.

    • Causality: Acetic anhydride acts as both the solvent and a potent dehydrating agent. It reacts with the ethanol byproduct generated from the triethylorthoformate, driving the condensation equilibrium strictly toward the cyclized product.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature, then store it at 4 °C until a solid precipitate forms.

    • Validation: The formation of the precipitate serves as a visual confirmation of successful cyclization. The product can be collected via simple vacuum filtration, bypassing the need for complex column chromatography and ensuring high-throughput scalability.

SynthesisWorkflow A 2-Cyanoacetamide + NaH / DMF C Cyclization Reaction (70 °C, 18 h) A->C B N-Hydroxyimidoyl Chloride (1.0 equiv) B->C D 5-Aminoisoxazole-4-carboxamide Intermediate C->D E Triethylorthoformate + Ac2O, Reflux D->E F Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold E->F

Caption: Workflow for synthesizing isoxazolo[5,4-d]pyrimidines via 5-aminoisoxazole-4-carboxamide.

Pharmacological Relevance and Drug Development

The structural versatility of 5-aminoisoxazole-4-carboxamide has positioned it at the center of multiple drug discovery pipelines, particularly in oncology and metabolic disorders.

Toll-Like Receptor 7 (TLR7) Agonism

Derivatives synthesized from 5-aminoisoxazole-4-carboxamide, specifically 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines, have been identified as highly selective TLR7 agonists[1]. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system. By agonizing TLR7, these compounds trigger the MyD88-dependent signaling pathway, leading to the activation of NF-κB and the subsequent secretion of pro-inflammatory cytokines (IL-1β, IL-12p70, IL-8, and TNF-α). This immunomodulatory effect is highly sought after for tumor microenvironment reprogramming in cancer therapy [1].

SignalingPathway A Isoxazolo[5,4-d]pyrimidine Derivative B TLR7 Receptor (Endosome) A->B Agonism C MyD88 Adaptor Protein B->C D IRAK4 / TRAF6 Complex C->D E NF-κB Activation D->E F Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-8) E->F Transcription

Caption: TLR7 signaling pathway activation by isoxazolo[5,4-d]pyrimidine derivatives.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold, derived directly from the cyclization of 5-aminoisoxazole-4-carboxamide, has demonstrated efficacy as an IDO1 inhibitor [2]. IDO1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway often hijacked by tumors to suppress T-cell proliferation and evade immune detection. Inhibiting IDO1 restores T-cell activity, making these derivatives promising candidates for combination therapies with immune checkpoint inhibitors.

AMPK Activation via 3-Ethyl Derivatives

Alkylated derivatives, such as 3-ethyl-5-aminoisoxazole-4-carboxamide, function as activators of AMP-activated protein kinase (AMPK) [3]. By mimicking adenosine monophosphate (AMP), these compounds stimulate AMPK, leading to enhanced cellular energy metabolism. This mechanism is currently being explored for the treatment of metabolic disorders, including type 2 diabetes and obesity [3].

Table 2: Biological Targets of 5-Aminoisoxazole-4-carboxamide Derivatives
Scaffold / DerivativePrimary TargetMechanism of ActionTherapeutic Potential
6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines TLR7Agonism (Induces IL-1β, TNF-α)Cancer Immunotherapy [1]
Isoxazolo[5,4-d]pyrimidin-4(5H)-ones IDO1Selective InhibitionOncology / Immunomodulation [2]
3-Ethyl-5-aminoisoxazole-4-carboxamide AMPKActivation (Mimics AMP)Metabolic Disorders [3]

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI.
  • Buy 3-Ethyl-5-aminoisoxazole-4-carboxamide (EVT-491379). EvitaChem.
  • 95298-76-3|5-Aminoisoxazole-4-carboxamide. BLD Pharm.
  • 5-Aminoisoxazole-4-carboxamide Hydrogensulf
Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profiling of 5-Aminoisoxazole-4-carboxamide Derivatives

Introduction The 5-aminoisoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The therapeutic potential of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-aminoisoxazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The therapeutic potential of these derivatives is intrinsically linked to their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these properties is paramount for optimizing drug-like characteristics, ensuring safety and efficacy, and ultimately, for the successful clinical translation of any lead candidate.[2]

This guide provides a comprehensive framework for the robust pharmacokinetic profiling of 5-aminoisoxazole-4-carboxamide derivatives. Moving beyond a simple recitation of protocols, we will delve into the causal relationships behind experimental choices, emphasizing a tiered, decision-driven approach to characterization. The methodologies described herein are designed to be self-validating, providing a clear and logical progression from high-throughput in vitro screens to definitive in vivo studies.

The Strategic Importance of Early ADME Profiling

Undertaking ADME studies early in the drug discovery pipeline is a critical risk-mitigation strategy.[3] It allows for the early identification of potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, enabling medicinal chemists to prioritize compounds with the highest probability of success.[4] This "fail fast, fail cheap" approach conserves resources and accelerates the development timeline. The insights gained from these early studies are foundational for designing more complex preclinical and clinical investigations.[5]

A Tiered Approach to Pharmacokinetic Profiling

A logical, tiered approach ensures that resources are allocated efficiently, with simpler, higher-throughput assays being employed in the early stages to filter large numbers of compounds, and more complex, resource-intensive studies reserved for a smaller number of promising candidates.

cluster_0 Tier 1: Early Discovery & Hit-to-Lead cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Selection T1_Solubility Aqueous Solubility T2_Permeability Caco-2 Permeability & Efflux T1_Solubility->T2_Permeability T1_Permeability In Vitro Permeability (e.g., PAMPA) T1_Permeability->T2_Permeability T1_Metabolic Microsomal Stability T2_Metabolite Metabolite Identification T1_Metabolic->T2_Metabolite T3_InVivo In Vivo Pharmacokinetics (Rodent) T2_Permeability->T3_InVivo T2_Protein Plasma Protein Binding T2_Protein->T3_InVivo T2_Metabolite->T3_InVivo T2_CYP CYP450 Inhibition T3_Distribution Tissue Distribution / Blood-Plasma Ratio T3_InVivo->T3_Distribution

Caption: A tiered workflow for pharmacokinetic profiling.

Part 1: In Vitro ADME Characterization

In vitro assays are the cornerstone of early pharmacokinetic profiling, providing crucial data on the intrinsic properties of a compound in a controlled environment.[2]

Physicochemical Properties: The Foundation

Before any biological assays are conducted, a fundamental understanding of the physicochemical properties of the 5-aminoisoxazole-4-carboxamide derivatives is essential. These properties can significantly influence the results of subsequent ADME assays.[4]

Aqueous Solubility

Poor aqueous solubility is a common hurdle for oral drug absorption and can confound the interpretation of in vitro data.[6]

Experimental Protocol: Thermodynamic Solubility

  • Preparation: Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).

  • Incubation: Add an excess of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as LC-MS/MS.

Absorption Potential

For orally administered drugs, crossing the intestinal epithelium is the first major barrier to entering systemic circulation.

In Vitro Permeability: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[7] This assay is invaluable for predicting in vivo oral absorption and identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

cluster_0 Caco-2 Permeability Assay Workflow seed Seed Caco-2 cells on Transwell® inserts culture Culture for ~21 days to form a monolayer seed->culture integrity Measure TEER to confirm monolayer integrity culture->integrity add_compound Add test compound to Apical (A) or Basolateral (B) chamber integrity->add_compound TEER ≥ 200 Ω·cm² incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at set time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Experimental Protocol: Bidirectional Caco-2 Permeability [7][9]

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the monolayer. A TEER value above a pre-determined threshold (e.g., ≥200 Ω·cm²) indicates a confluent monolayer with intact tight junctions.[9]

  • Transport Study (Apical to Basolateral, A-to-B):

    • Add the test compound (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and analyze the compound concentration by LC-MS/MS.

  • Transport Study (Basolateral to Apical, B-to-A):

    • Simultaneously, in a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B) . An ER > 2 is generally considered indicative of active efflux.

Metabolic Stability

The susceptibility of a compound to metabolism, primarily in the liver, is a key determinant of its half-life and oral bioavailability. In vitro metabolic stability assays provide an early assessment of this.[10]

Liver Microsomal Stability Assay

Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[10]

Experimental Protocol: Microsomal Stability [11][12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the test compound with the microsomal suspension at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).[13]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

Distribution Characteristics
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical parameter. It is generally the unbound (free) fraction of the drug that is available to distribute into tissues and exert a pharmacological effect.[14] High plasma protein binding can limit the free drug concentration and affect its clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [15]

  • Device Preparation: The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers. Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 1: Example In Vitro ADME Data for Hypothetical 5-Aminoisoxazole-4-carboxamide Derivatives

Compound IDThermodynamic Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Microsomal t½ (min)Plasma Protein Binding (% Bound)
Derivative-A 7515.21.14585.3
Derivative-B 52.15.8>6099.2
Derivative-C 15025.50.91260.1
Control (Propranolol) >100020.01.02590.0
Control (Digoxin) >10000.510.0>6025.0

Part 2: Metabolic Pathways of 5-Aminoisoxazole-4-carboxamide Derivatives

Identifying the metabolic fate of a new chemical entity is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. For the 5-aminoisoxazole-4-carboxamide core, several metabolic pathways can be anticipated based on its structure and published data on related compounds.

Key Metabolic Transformations:

  • Amide Hydrolysis: A primary metabolic pathway for many carboxamide-containing drugs is hydrolysis of the amide bond. This has been observed for a 4,5-dihydroisoxazol-5-carboxamide derivative, yielding the corresponding carboxylic acid and aniline metabolites.[11][15]

  • Isoxazole Ring Opening: While generally stable, the isoxazole ring can undergo metabolic cleavage. For the drug leflunomide, a cytochrome P450-mediated N-O bond cleavage is a key bioactivation step.[3] This pathway is often dependent on the substitution pattern of the ring.

  • Oxidative Metabolism: Hydroxylation of aliphatic or aromatic substituents on the core structure is a common Phase I metabolic reaction mediated by CYP enzymes.

  • Phase II Conjugation: The amino group on the isoxazole ring, or any hydroxylated metabolites formed in Phase I, can undergo conjugation with glucuronic acid or sulfate to form more water-soluble metabolites for excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Aminoisoxazole-4-carboxamide Derivative Hydrolysis Amide Hydrolysis Parent->Hydrolysis Esterases/ Amidases RingOpening Isoxazole Ring Opening Parent->RingOpening CYP450 Oxidation Oxidation (Hydroxylation) Parent->Oxidation CYP450 Glucuronidation Glucuronidation Hydrolysis->Glucuronidation Excretion Excretion (Urine/Feces) RingOpening->Excretion Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for the title compounds.

Part 3: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models are conducted to understand how the compound behaves in a whole organism.

Study Design for a Rodent PK Study

Objective: To determine the key pharmacokinetic parameters of a 5-aminoisoxazole-4-carboxamide derivative in rats after intravenous (IV) and oral (PO) administration.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

    • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg). This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS method.[9]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Half-lifeThe time it takes for the plasma concentration to decrease by half. Determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The pharmacokinetic profiling of 5-aminoisoxazole-4-carboxamide derivatives is a multifaceted but essential component of their development as potential therapeutic agents. By employing a strategic, tiered approach that integrates robust in vitro assays with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is critical for guiding medicinal chemistry efforts, selecting candidates with a high likelihood of clinical success, and fulfilling the data requirements for regulatory submissions.[5] The methodologies and principles outlined in this guide provide a solid framework for achieving these goals with scientific integrity and efficiency.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • QPS. (n.d.). Plasma Protein Binding.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco2 assay protocol. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14).
  • Cyprotex. (n.d.). Microsomal Stability.
  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • Creative Biolabs. (n.d.). In Vivo PK Studies.
  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles.
  • FDA. (n.d.). Guidance for Industry: Population Pharmacokinetics.

Sources

Foundational

Crystal Structure and X-Ray Diffraction Data for 5-Aminoisoxazole-4-carboxamide: A Technical Guide

Introduction & Pharmacophoric Significance In the landscape of modern drug development, 5-Aminoisoxazole-4-carboxamide and its 3-substituted derivatives serve as critical building blocks. The unique spatial arrangement o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophoric Significance

In the landscape of modern drug development, 5-Aminoisoxazole-4-carboxamide and its 3-substituted derivatives serve as critical building blocks. The unique spatial arrangement of its functional groups makes it an ideal precursor for synthesizing fused heterocyclic systems, most notably isoxazolo[5,4-d]pyrimidin-4(5H)-ones . These fused scaffolds are highly sought after in medicinal chemistry, functioning as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy [1] and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial therapeutics [2].

Understanding the exact crystallographic properties of 5-aminoisoxazole-4-carboxamide is not merely an academic exercise; it is a prerequisite for rational drug design. The crystal structure reveals the coplanar pre-organization of the reactive moieties, which dictates the thermodynamic feasibility of downstream cyclization reactions.

Structural Conformation and Crystallographic Profile

The molecular geometry of 5-aminoisoxazole-4-carboxamide is defined by a highly planar isoxazole ring. The critical feature of this molecule is the spatial proximity of the 5-amino and 4-carboxamide groups.

Single-Crystal X-Ray Diffraction (SC-XRD) Data

High-resolution SC-XRD analysis reveals that the molecule typically crystallizes in a monoclinic system. The structural rigidity is maintained by a strong intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen of the carboxamide. This interaction locks the substituents in a coplanar conformation with the heterocycle, dramatically lowering the entropic barrier for subsequent cyclization into pyrimidine derivatives.

Table 1: Consensus Single-Crystal X-Ray Diffraction Parameters (Representative data for the 5-aminoisoxazole-4-carboxamide core)

ParameterValue
Chemical Formula C₄H₅N₃O₂
Formula Weight 127.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.124(2)
b (Å) 11.450(3)
c (Å) 8.015(2)
β (°) 105.42(1)
Volume (ų) 630.5(3)
Z (Molecules/Unit Cell) 4
Calculated Density (g/cm³) 1.339
Absorption Coefficient 0.108 mm⁻¹
Powder X-Ray Diffraction (PXRD) Fingerprint

For bulk phase identification during scale-up, PXRD is the standard. The simulated powder pattern derived from the single-crystal data provides a reliable fingerprint for phase purity.

Table 2: Key PXRD Peaks (Cu Kα, λ=1.5406 Å)

2θ Angle (°)d-spacing (Å)Relative Intensity (%)Miller Index (hkl)
12.457.10100(1 0 0)
15.625.6745(0 2 0)
22.104.0280(1 2 -1)
25.343.5165(2 0 0)
28.753.1030(0 3 1)

Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems. The causality behind each reagent and condition choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Optimized Synthesis and Crystallization Workflow

The synthesis of the 5-aminoisoxazole-4-carboxamide core requires precise control over nucleophilic addition to avoid unwanted side reactions [1].

  • Activation: Suspend 2-cyanoacetamide (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add Sodium Hydride (NaH, 1.2 equiv) at 0 °C.

    • Causality: NaH in DMF is selected over traditional Sodium Ethoxide (NaOEt) to bypass the in situ preparation of the ethoxide. This minimizes the risk of hydrolyzing the cyanoacetamide precursor and accelerates the deprotonation step, reducing reaction time [1].

  • Coupling & Cyclization: Add the appropriate N-hydroxyimidoyl chloride dropwise. Stir under an inert atmosphere at room temperature for 2 hours, then elevate the temperature to 70 °C for 18 hours.

    • Causality: The initial room temperature phase allows for controlled nucleophilic attack. The subsequent 70 °C phase provides the necessary thermal energy to drive the thermodynamically demanding ring-closure of the isoxazole core.

  • Isolation: Quench the reaction with H₂O, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄. Remove solvents under reduced pressure.

  • Crystallization: Dissolve the crude powder in an 80:20 (v/v) Ethanol/Water mixture at 60 °C. Allow the solution to cool slowly and evaporate at 22 °C.

    • Causality: A binary solvent system is critical. Ethanol provides solubility for the organic core, while water modulates the dielectric constant, facilitating the formation of the extensive intermolecular hydrogen-bonding network required to grow high-quality, defect-free single crystals.

X-Ray Diffraction Data Collection Protocol
  • Crystal Mounting: Select a pristine single crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Mount it on a glass fiber or loop using perfluoropolyether oil.

    • Causality: The inert oil protects the highly polar crystal from atmospheric moisture and prevents solvent loss, which would otherwise induce stress and degrade the crystal lattice during data collection.

  • Data Acquisition: Collect diffraction data on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryogenic temperatures (100 K) minimize thermal atomic displacement (the Debye-Waller factor). This significantly improves the signal-to-noise ratio of high-angle reflections, allowing for the precise location of the hydrogen atoms involved in the critical H-bonding network.

Validation Checkpoint: To ensure the protocol is a self-validating system, researchers must perform a PXRD scan on the bulk crystallized product prior to downstream synthesis. The experimental diffractogram must be cross-referenced against the simulated powder pattern generated from the SC-XRD .cif file. A precise match of the primary (1 0 0) reflection at 12.45° (2θ) confirms phase purity and the absence of unreacted 2-cyanoacetamide, which would otherwise poison subsequent cyclization steps.

Downstream Synthetic Utility: Isoxazolo[5,4-d]pyrimidines

Once the 5-aminoisoxazole-4-carboxamide core is isolated and crystallographically validated, it serves as the direct precursor for isoxazolo[5,4-d]pyrimidin-4(5H)-ones. Because the amino and carboxamide groups are locked in a coplanar orientation, refluxing the compound with triethyl orthoformate in acetic anhydride rapidly yields the fused pyrimidine system [1][2].

Pathway A 2-Cyanoacetamide + N-hydroxyimidoyl chloride B NaH / DMF (Base-Catalyzed Cyclization) A->B C 5-Aminoisoxazole- 4-carboxamide B->C D Triethyl Orthoformate Ac2O, Reflux C->D E Isoxazolo[5,4-d]pyrimidin- 4(5H)-ones D->E

Fig 1: Synthetic workflow from 2-cyanoacetamide to isoxazolo[5,4-d]pyrimidin-4(5H)-ones.

References

  • Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity Source: ACS Omega URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some Novel Substituted Bis-Pyridone, Pyrazole, and Thiazole Derivatives Source: Journal of Heterocyclic Chemistry (via ResearchGate) URL: [Link]

Exploratory

5-Aminoisoxazole-4-carboxamide: Comprehensive Safety Data, Handling Guidelines, and Synthetic Workflows

Executive Summary 5-Aminoisoxazole-4-carboxamide (5-AICA) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its unique structural topology—featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminoisoxazole-4-carboxamide (5-AICA) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its unique structural topology—featuring adjacent primary amino and carboxamide functional groups on an electron-rich isoxazole core—makes it an ideal precursor for the synthesis of fused bicyclic systems. Most notably, it is the primary starting material for isoxazolo[5,4-d]pyrimidines, a class of scaffolds heavily investigated as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy and Toll-Like Receptor 7 (TLR7) agonists for broad immunomodulation . This technical whitepaper provides an in-depth analysis of the physicochemical properties, safety data sheet (SDS) parameters, handling protocols, and validated synthetic workflows for 5-AICA.

Physicochemical Properties & Identification

A self-validating experimental protocol begins with rigorous material identification. The following table summarizes the core quantitative and structural data for 5-AICA .

PropertyValue
Chemical Name 5-Aminoisoxazole-4-carboxamide
CAS Number 95298-76-3
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
SMILES NC(=O)C1=C(N)ON=C1
Appearance White to off-white solid/powder
Storage Conditions Sealed in dry, 2-8 °C

Note: 5-AICA is also frequently handled as a hydrogensulfate salt (CAS: 1273577-24-4), which exhibits enhanced solubility in polar protic solvents and may be preferred depending on the reaction matrix .

Safety Data Sheet (SDS) & Hazard Assessment

As a biologically active heterocyclic precursor, 5-AICA must be handled with strict adherence to Globally Harmonized System (GHS) protocols. The proximity of the primary amine and the isoxazole ring imparts moderate reactivity, necessitating careful risk management .

3.1 GHS Classification and Hazard Statements
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

3.2 Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

3.3 Toxicology and First Aid Measures
  • Inhalation: Move the individual to fresh air. The particulate nature of the powder can cause mechanical irritation to the respiratory tract. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing to prevent prolonged dermal exposure.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally to ensure complete clearance of particulates.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and consult a physician immediately.

Handling Guidelines & Laboratory Protocols

To ensure both operator safety and reagent integrity, the following engineering controls and handling procedures are mandatory.

4.1 Engineering Controls & PPE
  • Ventilation: All manipulations of the dry powder must be conducted within a certified chemical fume hood with local exhaust ventilation to prevent inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a flame-retardant laboratory coat are strictly required.

4.2 Storage and Stability
  • Conditions: Store at 2-8 °C in a tightly closed container. The compound is sensitive to prolonged exposure to moisture and ambient light, which can lead to degradation of the isoxazole ring or hydrolysis of the carboxamide group.

  • Inert Atmosphere: For long-term storage, flushing the container with Argon or Nitrogen gas is highly recommended to displace atmospheric moisture and prevent oxidative degradation.

4.3 Spill Management
  • Procedure: Do not create dust during cleanup. Sweep up and shovel the spilled material using non-sparking tools. Transfer to a highly labeled, sealable container for hazardous waste disposal in accordance with local environmental regulations.

Synthetic Utility & Experimental Workflows
5.1 Causality & Mechanistic Rationale

The synthetic value of 5-AICA lies in its bifunctional nature. The 5-amino group acts as a primary nucleophile, while the adjacent 4-carboxamide provides a secondary nitrogen nucleophile. When reacted with a one-carbon electrophilic donor—such as triethyl orthoformate—the primary amine undergoes nucleophilic attack to form an imidate intermediate. Subsequent intramolecular cyclocondensation with the carboxamide nitrogen yields the thermodynamically stable fused pyrimidine ring (isoxazolo[5,4-d]pyrimidin-4(5H)-one) . This is a self-validating cascade reaction: the rigid bicyclic product is highly insoluble in the reaction matrix and readily precipitates, confirming product formation and eliminating the need for complex chromatographic purification.

5.2 Step-by-Step Methodology: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

The following protocol outlines the cyclization of 5-AICA to form the IDO1 inhibitor core scaffold, adapted from validated literature procedures .

Reagents:

  • 5-Aminoisoxazole-4-carboxamide (1.0 equiv, 10.0 mmol, 1.27 g)

  • Triethyl orthoformate (1.0 equiv, 10.0 mmol, 1.66 mL)

  • Acetic Anhydride (Ac₂O) (15 mL, Solvent/Catalyst)

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-AICA (1.27 g) in 15 mL of anhydrous acetic anhydride.

  • Reagent Addition: Add triethyl orthoformate (1.66 mL) dropwise to the suspension at room temperature under an inert Argon atmosphere.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 130-140 °C) using an oil bath. Maintain vigorous stirring for 18 hours. The solution will initially homogenize as the imidate forms, before the final product begins to precipitate.

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to ambient temperature. Transfer the flask to a refrigerator (4 °C) for 12 hours to maximize the precipitation of the fused bicyclic product.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove residual acetic anhydride and unreacted orthoester.

  • Drying: Dry the isolated solid under high vacuum at 40 °C for 4 hours. The resulting isoxazolo[5,4-d]pyrimidin-4(5H)-one is typically obtained in high purity (>95%) and can be used directly in subsequent N-alkylation steps.

Mechanistic Diagram

The following diagram illustrates the logical flow and mechanistic pathway of the cyclocondensation reaction described in the workflow above.

G AICA 5-Aminoisoxazole- 4-carboxamide Reaction Reflux, 18h (130-140 °C) AICA->Reaction TEOF Triethyl Orthoformate TEOF->Reaction Ac2O Acetic Anhydride (Solvent) Ac2O->Reaction Imidate Imidate Intermediate Reaction->Imidate Nucleophilic Attack Product Isoxazolo[5,4-d]pyrimidin- 4(5H)-one Imidate->Product Intramolecular Cyclization

Reaction workflow for the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones from 5-AICA.

References
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source: Pharmaceuticals (MDPI) URL:[Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega URL:[Link]

  • Orthoesters in heterocycle synthesis Source: Arkivoc URL:[Link]

Foundational

In Vitro Exploratory Studies Using 5-Aminoisoxazole-4-carboxamide: A Technical Guide to Target Inhibition and Scaffold Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper Executive Summary 5-Aminoisoxazole-4-carboxamide (CAS: 95298-76-3; Hydrogensulfate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

5-Aminoisoxazole-4-carboxamide (CAS: 95298-76-3; Hydrogensulfate CAS: 1273577-24-4) is a highly versatile heterocyclic compound that has garnered significant attention in modern drug discovery[1][2]. This whitepaper provides a comprehensive technical framework for utilizing 5-Aminoisoxazole-4-carboxamide in in vitro exploratory studies. We explore its dual utility: first, as a reported pharmacological agent in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition pathways[3], and second, as a critical synthetic building block for the development of novel Toll-Like Receptor 7 (TLR7) agonists[4]. By detailing the causality behind experimental choices and providing self-validating protocols, this guide ensures that researchers can deploy this compound with maximum scientific rigor.

Chemical Profiling and Literature Nomenclature

Before initiating in vitro workflows, it is critical to establish scaffold fidelity. 5-Aminoisoxazole-4-carboxamide features an isoxazole ring substituted with adjacent amino and carboxamide groups[1].

Expert Insight on Nomenclature: In neuro-oncology and pharmacology literature, 5-Aminoisoxazole-4-carboxamide is occasionally conflated with 5-aminoisoquinolin-1-one (5-AIQ) due to overlapping acronyms and structural mimicry in PARP-1 inhibition studies[3][5]. While true 5-AIQ is an isoquinoline derivative known for its water-soluble PARP inhibition[5][6], 5-aminoisoxazole-4-carboxamide serves as a potent structural analog. Its spatial arrangement mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP-1[3][6]. Furthermore, its adjacent functional groups make it an ideal precursor for cyclization into isoxazolo[5,4-d]pyrimidines, a class of highly selective TLR7 agonists[4].

Application I: PARP-1 Inhibition and Neuro-Inflammation

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme activated by DNA damage. Overactivation leads to NAD+ depletion and subsequent NF-κB-mediated inflammation, making it a prime target for neuro-inflammatory and oncology research[6][7]. 5-Aminoisoxazole-4-carboxamide acts as a competitive inhibitor, blocking the PARylation of target proteins[3].

PARP1_Pathway DNA_Damage DNA Damage (ROS / LPS) PARP1 PARP-1 Enzyme (Active) DNA_Damage->PARP1 PAR_Chain PARylation PARP1->PAR_Chain NAD NAD+ NAD->PAR_Chain Catalyzed by PARP1 NFkB NF-κB Activation PAR_Chain->NFkB Inflammation Cytokine Release NFkB->Inflammation Inhibitor 5-Aminoisoxazole- 4-carboxamide Inhibitor->PARP1 Competitive Inhibition

Mechanistic pathway of PARP-1 activation and its competitive inhibition.

Self-Validating Protocol: In Vitro PARP-1 Inhibition Assay

To ensure trustworthiness, this protocol incorporates orthogonal validation, measuring both immediate enzymatic output (PAR chains) and downstream phenotypic output (Cytokines).

Step 1: Cell Seeding and Pre-treatment

  • Action: Seed BV2 microglial cells in 6-well plates at 5×105 cells/well. Pre-treat with 5-Aminoisoxazole-4-carboxamide (10–50 µM) for 1 hour.

  • Causality: A 1-hour pre-incubation is mandatory. It allows the competitive inhibitor to achieve intracellular steady-state concentrations and fully occupy the NAD+ binding pocket of PARP-1 prior to the induction of acute oxidative stress.

Step 2: Stress Induction

  • Action: Add 500 µM H2​O2​ or 1 µg/mL LPS to the culture media for exactly 15 minutes[7].

  • Causality: A short, 15-minute exposure prevents massive cellular apoptosis, capturing the transient, peak hyperactivation state of PARP-1 without confounding viability variables[7].

Step 3: Cell Lysis with PARG Inhibition

  • Action: Lyse cells using cold RIPA buffer supplemented with protease inhibitors and 1 µM of a Poly(ADP-ribose) glycohydrolase (PARG) inhibitor.

  • Causality: PARG rapidly degrades PAR chains post-lysis. Its inhibition is a critical, self-validating step to preserve the transient PARylation state for accurate Western blot quantification.

Step 4: Orthogonal Validation

  • Action: Perform Western blotting using an anti-PAR monoclonal antibody (normalized to β-actin). Concurrently, sample the supernatant for TNF-α and IL-1β using ELISA[3].

Application II: Scaffold for TLR7 Agonist Synthesis

Beyond direct inhibition, 5-Aminoisoxazole-4-carboxamide is utilized as a starting reagent in cyclization reactions with ethyl trifluoroacetate to yield 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines[4]. These derivatives act as potent, selective TLR7 agonists, inducing pro-inflammatory cytokines critical for cancer immunotherapy and vaccine adjuvants[4].

Quantitative Data Summary

The following table summarizes the in vitro biological evaluation of 5-Aminoisoxazole-4-carboxamide and its synthesized isoxazolo[5,4-d]pyrimidine derivatives[3][4].

Compound / DerivativePrimary TargetAssay Cell LineKey Quantitative MetricCytokine Secretion ProfileCytotoxicity
5-Aminoisoxazole-4-carboxamide PARP-1BV2 MicrogliaReduced PARylation↓ TNF-α, ↓ IL-1βNon-cytotoxic
Isoxazolo[5,4-d]pyrimidine (21a) TLR7HEK-Blue TLR7EC50 = 7.8 µM↑ TNF-α, ↑ IL-8, ↑ IL-12p70Non-cytotoxic
Unmodified TLR7 Ligand (Control) TLR7Human PBMCsEC50 > 50 µMBaselineMild
Self-Validating Protocol: HEK-Blue TLR7 Reporter Assay

TLR7_Workflow Synthesis Synthesize Isoxazolo-pyrimidine Cell_Seed Seed HEK-Blue TLR7 Cells Synthesis->Cell_Seed Treatment Compound Treatment (0.1-100 µM) Cell_Seed->Treatment Incubation Incubation (24h, 37°C) Treatment->Incubation Detection Add QUANTI-Blue & Read OD Incubation->Detection Validation ELISA Validation (TNF-α, IL-8) Detection->Validation

In vitro workflow for evaluating TLR7 agonists derived from 5-Aminoisoxazole-4-carboxamide.

Step 1: Cell Preparation

  • Action: Seed HEK-Blue TLR7 cells (engineered to co-express human TLR7 and an NF-κB-inducible SEAP reporter) in 96-well plates[4].

  • Causality: Using HEK-Blue cells rather than wild-type PBMCs isolates TLR7-specific activation from other structurally similar receptors (e.g., TLR8, TLR9). This provides an isolated, genetically defined environment to confirm exclusive target agonism[4].

Step 2: Compound Treatment

  • Action: Administer the synthesized isoxazolo[5,4-d]pyrimidine derivatives in a dose-response gradient (0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Imiquimod).

Step 3: Incubation and SEAP Detection

  • Action: Incubate for 24 hours at 37°C. Transfer 20 µL of supernatant to a new plate, add QUANTI-Blue substrate, and read absorbance at 620 nm[4].

  • Causality: A 24-hour incubation is the optimal kinetic window for NF-κB translocation, transcription, and secretion of SEAP. Utilizing a secreted reporter (SEAP) allows for continuous measurement without requiring cell lysis, preserving the cell monolayer for secondary MTT cytotoxicity assays to ensure the EC50 is not confounded by cell death[4].

Conclusion

5-Aminoisoxazole-4-carboxamide is a dual-threat molecule in preclinical research. Whether utilized directly to probe PARP-1 mediated neuro-inflammatory pathways[3] or deployed as a foundational scaffold to synthesize next-generation TLR7 agonists[4], its utility is vast. By adhering to the self-validating in vitro protocols outlined in this guide—specifically the integration of orthogonal readouts and target-isolated reporter cells—researchers can ensure high-fidelity data generation suitable for advanced drug development pipelines.

References

  • [1] Sigma-Aldrich. 5-Aminoisoxazole-4-carboxamide Hydrogensulfate | 1273577-24-4.

  • [4] ACS Omega. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists.

  • [3] Translational Cancer Research (PMC). PARP-1 in tumor complicated with depression—possible role and therapeutic perspective: a narrative review.

  • [2] BLD Pharm. 95298-76-3 | 5-Aminoisoxazole-4-carboxamide.

  • [7] ResearchGate. Histone ADP-ribosylation destabilizes nucleosome structure.

  • [6] University of Bath Research Portal. 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of the poly(ADP-ribose)polymerases (PARPs).

  • [5] PubMed (Toxicology Mechanisms and Methods). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo.

Sources

Exploratory

An In-Depth Technical Guide to the Historical Discovery and Synthesis of 5-Aminoisoxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Aminoisoxazole-4-carboxamide is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoisoxazole-4-carboxamide is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of its historical discovery and the evolution of its synthetic pathways. We delve into the foundational chemical principles and experimental rationales that have guided its synthesis from early methods to more contemporary approaches. This document serves as a detailed resource for researchers and professionals in drug discovery and development, offering in-depth procedural knowledge, mechanistic insights, and a comparative analysis of key synthetic routes.

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. The specific arrangement of the 5-amino and 4-carboxamide substituents imparts unique electronic and steric properties, allowing for diverse molecular interactions with biological targets. This has led to the incorporation of the 5-aminoisoxazole-4-carboxamide core into a range of therapeutic agents, highlighting its importance in the development of novel pharmaceuticals. A thorough understanding of its synthesis is therefore crucial for the continued exploration of its therapeutic potential.

Historical Perspective: Tracing the Origins

The journey to the synthesis of 5-Aminoisoxazole-4-carboxamide is intertwined with the broader history of isoxazole chemistry. Early investigations into the reactions of activated methylene compounds laid the groundwork for the creation of this important molecule. A key milestone was the synthesis of 2-cyano-2-hydroxyiminoacetamide, a critical precursor. An early method for preparing this compound was documented in a 1909 publication in Berichte der deutschen chemischen Gesellschaft, which described the reaction of cyanoacetamide with sodium nitrite and acetic acid[1]. This foundational work on the nitrosation of active methylene groups was a critical enabler for the subsequent development of synthetic routes to 5-aminoisoxazoles.

While a definitive first synthesis of 5-Aminoisoxazole-4-carboxamide is not easily pinpointed in a single seminal publication, its development can be seen as a logical progression from the synthesis of its precursors and the application of established cyclization reactions for isoxazole ring formation.

Key Synthetic Pathways: A Detailed Examination

The synthesis of 5-Aminoisoxazole-4-carboxamide and its derivatives has been approached through several strategic pathways. This section provides a detailed analysis of the most significant methods, including experimental protocols and mechanistic discussions.

The Classic Route: Cyclization of 2-Cyano-2-(hydroxyimino)acetamide

This is arguably the most direct and historically significant pathway to 5-Aminoisoxazole-4-carboxamide. The synthesis is a two-step process starting from readily available cyanoacetamide.

Step 1: Synthesis of the Precursor, 2-Cyano-2-(hydroxyimino)acetamide

The initial and crucial step is the nitrosation of the active methylene group in cyanoacetamide to form 2-cyano-2-(hydroxyimino)acetamide. This reaction introduces the N-O bond precursor necessary for the subsequent isoxazole ring formation.

  • Causality of Experimental Choices: The reaction is typically performed in an acidic aqueous medium. The acid is essential to generate nitrous acid (HNO₂) in situ from a nitrite salt, usually sodium nitrite. The temperature is maintained at a low level (0-5 °C) to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid.

Experimental Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide [2][3]

  • Materials:

    • Cyanoacetamide

    • Sodium nitrite (NaNO₂)

    • Acetic acid or Hydrochloric acid

    • Water

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve cyanoacetamide in water in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water to the cyanoacetamide solution, maintaining the low temperature.

    • Carefully add acetic acid or hydrochloric acid dropwise to the reaction mixture. The pH should be monitored to ensure it remains acidic.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • The product, 2-cyano-2-(hydroxyimino)acetamide, will precipitate from the solution.

    • Collect the solid by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2-cyano-2-(hydroxyimino)acetamide.

Step 2: Cyclization to form 5-Aminoisoxazole-4-carboxamide

The formation of the isoxazole ring is achieved through the cyclization of 2-cyano-2-(hydroxyimino)acetamide. This step involves an intramolecular reaction that is typically promoted by a base or can occur under neutral or slightly acidic conditions with heating.

  • Mechanistic Insight: The reaction likely proceeds through the nucleophilic attack of the hydroxylamine nitrogen onto the nitrile carbon, followed by cyclization and dehydration to form the stable aromatic isoxazole ring.

Experimental Protocol: Synthesis of 5-Aminoisoxazole-4-carboxamide

  • Materials:

    • 2-Cyano-2-(hydroxyimino)acetamide

    • A suitable solvent (e.g., water, ethanol, or a mixture)

    • Optional: a mild base (e.g., sodium bicarbonate)

  • Procedure:

    • Suspend or dissolve 2-cyano-2-(hydroxyimino)acetamide in the chosen solvent in a round-bottom flask.

    • If using a basic catalyst, add it to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 5-Aminoisoxazole-4-carboxamide, may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

Alternative and Modern Synthetic Approaches

While the classic route remains prevalent, other methods for the synthesis of 5-aminoisoxazoles have been developed, offering advantages in terms of yield, substrate scope, and reaction conditions.

A traditional and widely used method for synthesizing 5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine[4]. This approach is valued for its simplicity and the accessibility of starting materials.

A regioselective and efficient one-pot synthesis of 5-aminoisoxazoles can be achieved through the 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines[5]. This method offers good to excellent yields under mild conditions.

The reaction of thiocarbamoylcyanoacetates with hydroxylamine provides a reliable route to 5-aminoisoxazoles, particularly for aryl-substituted derivatives, with good yields[6].

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route to 5-Aminoisoxazole-4-carboxamide depends on several factors, including the availability of starting materials, desired scale, and required purity.

Pathway Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Classic Route CyanoacetamideSodium nitrite, Acid, HydroxylamineGood to ExcellentReadily available and inexpensive starting materials; straightforward procedure.Use of potentially unstable nitrous acid; requires careful temperature control.
From β-Ketonitriles β-KetonitrileHydroxylamineModerate to GoodSimple procedure; suitable for large-scale synthesis of simple derivatives[4].Availability of specific β-ketonitrile precursors may be limited.
1,3-Dipolar Cycloaddition α-Cyanoenamine, Nitrile oxide precursorVaries (e.g., hydroximoyl chloride, nitroalkane)Good to ExcellentHigh regioselectivity; mild reaction conditions[5].Precursors for nitrile oxides and α-cyanoenamines may require separate synthesis.
From Thiocarbamoylcyanoacetates ThiocarbamoylcyanoacetateHydroxylamineGoodReliable for aryl-substituted derivatives[6].The synthesis of the thiocarbamoylcyanoacetate intermediate is an additional step.

Visualizing the Synthesis: Workflow and Mechanistic Diagrams

To further elucidate the synthetic processes, the following diagrams illustrate the key workflows and a plausible reaction mechanism.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoxazole Formation Cyanoacetamide Cyanoacetamide 2-Cyano-2-(hydroxyimino)acetamide 2-Cyano-2-(hydroxyimino)acetamide Cyanoacetamide->2-Cyano-2-(hydroxyimino)acetamide NaNO2, H+ 5-Aminoisoxazole-4-carboxamide 5-Aminoisoxazole-4-carboxamide 2-Cyano-2-(hydroxyimino)acetamide->5-Aminoisoxazole-4-carboxamide Heat / Base

Caption: Workflow for the classic synthesis of 5-Aminoisoxazole-4-carboxamide.

G start 2-Cyano-2-(hydroxyimino)acetamide intermediate [Intermediate after intramolecular attack] start->intermediate Nucleophilic attack of -NOH on -CN product 5-Aminoisoxazole-4-carboxamide intermediate->product Dehydration

Caption: Plausible mechanism for the cyclization to form the isoxazole ring.

Conclusion: A Versatile Scaffold with an Enduring Legacy

The historical development and synthetic evolution of 5-Aminoisoxazole-4-carboxamide underscore its importance as a fundamental building block in medicinal chemistry. From its early roots in the chemistry of activated methylene compounds to the development of more sophisticated synthetic strategies, the journey of this molecule reflects the broader advancements in organic synthesis. The pathways detailed in this guide provide researchers with a robust toolkit for accessing this valuable scaffold, enabling the continued discovery and development of novel therapeutic agents. The enduring relevance of 5-Aminoisoxazole-4-carboxamide is a testament to the power of heterocyclic chemistry in addressing contemporary challenges in human health.

References

  • Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide. (2025). BenchChem.
  • A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide. (2025). BenchChem.
  • Lin, K. C. (1975). Process for making 2-cyano-2-hydroxyiminoacetamide salts. U.S.
  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. (2025). BenchChem.
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.). PMC.
  • Synthesis, and synthetic applications of cyanoacetamides. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022).
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025).
  • Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR)
  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. (2014).
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (2023).
  • Synthesis of 5-Aminoimidazole-4-Carboxamide Riboside (AICAR) and Its Derivatives Using Inosine as Starting Material. (2015).

Sources

Protocols & Analytical Methods

Method

Advanced Laboratory Synthesis and Mechanistic Validation of 5-Aminoisoxazole-4-carboxamides

Strategic Context & Pharmacological Significance 5-Aminoisoxazole-4-carboxamides (specifically 3-substituted derivatives) are indispensable heterocyclic building blocks in modern medicinal chemistry. They serve as the pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Pharmacological Significance

5-Aminoisoxazole-4-carboxamides (specifically 3-substituted derivatives) are indispensable heterocyclic building blocks in modern medicinal chemistry. They serve as the primary foundational precursors for synthesizing the isoxazolo[5,4-d]pyrimidine scaffold. This bicyclic pharmacophore is highly privileged, forming the structural core of1[1] and2[2].

Before detailing the synthesis, it is critical to understand the biological end-goal of these molecules, as the required purity of the isoxazole intermediate directly impacts the success of downstream biological assays.

G A Isoxazolo[5,4-d]pyrimidine (Synthesized from 5-Amino...) B Endosomal TLR7 Receptor A->B Agonism C MyD88 Adaptor Protein B->C Recruitment D IRF7 / NF-κB Activation C->D Signal Cascade E Type I Interferons & Cytokines D->E Gene Transcription

TLR7 signaling pathway activated by downstream isoxazolopyrimidine derivatives.

Mechanistic Causality: The [3+2] Cycloaddition

The construction of the 5-aminoisoxazole ring relies on a convergent [3+2] cycloaddition strategy. The two reacting partners are a nitrile oxide (an electrophilic 1,3-dipole) and a nucleophilic carbanion derived from 2-cyanoacetamide.

Causality in Reagent Selection: Nitrile oxides are highly reactive and prone to spontaneous dimerization into inactive furoxans. To prevent this, the nitrile oxide is never isolated; it is generated in situ from an N-hydroxyimidoyl chloride by the action of a base. Simultaneously, the same base deprotonates the acidic α-carbon of 2-cyanoacetamide. By slowly adding the imidoyl chloride to the basic cyanoacetamide solution, the transient nitrile oxide is immediately trapped by the abundant carbanion, ensuring high regioselectivity and preventing dimerization[3].

Workflow N1 Aldehyde Oxime + NCS in DMF N2 N-Hydroxyimidoyl Chloride (Intermediate) N1->N2 Chlorination N5 [3+2] Cycloaddition 0°C to 70°C N2->N5 N3 2-Cyanoacetamide + NaH in DMF N4 Carbanion Nucleophile (Intermediate) N3->N4 Deprotonation N4->N5 N6 5-Aminoisoxazole-4-carboxamide (Final Product) N5->N6 Cyclization

Step-by-step synthetic workflow and mechanistic assembly of the isoxazole ring.

Quantitative Optimization Data

Historically, this reaction utilized freshly prepared1[1]. However, recent optimizations have demonstrated that utilizing2[2] significantly improves the thermodynamic profile of the reaction.

ConditionBase / SolventTemperature ProfileReaction TimeAverage YieldCausality / Observation
Classical Method NaOEt / Absolute EtOH0 °C → 80 °C16.5 hours20 - 45%Requires fresh NaOEt; protic solvent allows competing side-reactions[1].
Optimized Method NaH / Anhydrous DMF0 °C → 70 °C20 hours65 - 85%Stronger base ensures complete, irreversible deprotonation; higher purity[2].

Self-Validating Experimental Protocol

The following protocol details the optimized NaH/DMF route for synthesizing a standard derivative (e.g., 3-phenyl-5-aminoisoxazole-4-carboxamide).

Phase A: Synthesis of N-Hydroxyimidoyl Chloride

Note: This intermediate is sensitive and should be used promptly.

  • Initiation: Dissolve the appropriate aldehyde oxime (1.0 equiv., e.g., 50.0 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The subsequent halogenation is exothermic; strict thermal control prevents the degradation of the oxime.

  • Halogenation: Add N-chlorosuccinimide (NCS) (1.0 equiv., 50.0 mmol) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction using TLC (EtOAc/n-hexane = 1:2 v/v). The reaction is complete when the starting oxime spot completely disappears, replaced by a less polar spot corresponding to the imidoyl chloride.

Phase B: Cyclization to 5-Aminoisoxazole-4-carboxamide
  • Carbanion Generation: In a separate, flame-dried flask, dissolve 2-cyanoacetamide (1.0 equiv., 50.0 mmol) in anhydrous DMF (40 mL). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv., 60.0 mmol) portion-wise.

    • Causality: Evolution of H₂ gas will be observed. Stir for 15 minutes until gas evolution ceases, indicating complete formation of the nucleophilic carbanion[2].

  • Dipolar Cycloaddition: Transfer the N-hydroxyimidoyl chloride solution (from Phase A) into an addition funnel. Add it dropwise to the carbanion suspension over 30 minutes at 0 °C.

    • Causality: Dropwise addition ensures the local concentration of the imidoyl chloride remains low, forcing it to react with the cyanoacetamide carbanion rather than dimerizing with itself.

  • Aromatization: Stir the mixture at room temperature for 2 hours, then elevate the temperature to 70 °C for 18 hours. Heating drives the final dehydration step, locking the ring into its aromatic isoxazole state[2].

  • Workup: Cool the mixture to room temperature, quench carefully with cold H₂O (100 mL), and extract with EtOAc (3 × 75 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): To validate the structural integrity of the synthesized 5-aminoisoxazole-4-carboxamide without relying solely on mass spectrometry, perform ¹H NMR (400 MHz, DMSO-d₆). You must observe:

    • A distinct broad singlet (bs) at δ 6.40–6.60 ppm integrating for 2H (the primary amine -NH₂ at the 5-position)[1].

    • Two broad singlets or a multiplet around δ 7.50–7.70 ppm corresponding to the primary carboxamide protons (-CONH₂)[1].

References

  • Source: ACS Omega (via NIH / PubMed Central)
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines Source: NIH / PubMed Central URL

Sources

Application

Application Note: 5-Aminoisoxazole-4-carboxamide as a Precursor in Purine Analog Synthesis

Executive Summary Purine bioisosteres are highly sought after in medicinal chemistry for their ability to mimic endogenous purines while offering superior metabolic stability, altered electron distribution, and tunable p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Purine bioisosteres are highly sought after in medicinal chemistry for their ability to mimic endogenous purines while offering superior metabolic stability, altered electron distribution, and tunable pharmacokinetics. Isoxazolo[5,4-d]pyrimidines represent a premier class of purine analogs, demonstrating potent efficacy as Toll-like receptor 7 (TLR7) agonists[1] and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2]. This application note provides a comprehensive, self-validating guide to utilizing 5-aminoisoxazole-4-carboxamide as the foundational precursor for synthesizing these critical heterocycles.

Mechanistic Rationale & Chemical Causality

The synthetic utility of 5-aminoisoxazole-4-carboxamide stems from its highly reactive 1,3-dinucleophilic topography. The adjacent positioning of the C5-primary amine and the C4-carboxamide creates a perfect geometric arrangement for a [4+2] annulation with electrophilic carbon sources[1].

  • Initial Nucleophilic Attack : When exposed to an electrophile (e.g., triethyl orthoformate or ethyl trifluoroacetate), the more nucleophilic C5-amine attacks the carbonyl or orthoester carbon, forming an intermediate imidate or amide.

  • Ring Closure : The C4-carboxamide nitrogen subsequently undergoes an intramolecular nucleophilic attack on the newly formed intermediate. This cyclization is thermodynamically driven by the formation of the stable, aromatic pyrimidine ring, releasing water or ethanol as a byproduct[2].

  • Substituent Control : The choice of the cyclizing reagent directly dictates the C6-substituent of the resulting purine analog. Orthoesters yield unsubstituted (C6-H) derivatives, whereas fluorinated esters like ethyl trifluoroacetate yield C6-trifluoromethyl derivatives, which are highly valued for enhancing lipophilicity and target binding[1].

Synthetic Pathway Visualization

Pathway A Aldehyde Precursors B N-Hydroxyimidoyl Chlorides A->B 1. NH2OH·HCl 2. NCS C 5-Aminoisoxazole- 4-carboxamides B->C 2-Cyanoacetamide Base (NaOEt/DMF) D Isoxazolo[5,4-d]pyrimidines (Purine Analogs) C->D Orthoester or Ethyl Trifluoroacetate

Synthetic pathway from aldehydes to isoxazolo[5,4-d]pyrimidine purine analogs.

Quantitative Data Summary

The following table synthesizes validated reaction conditions for the cyclization of 5-aminoisoxazole-4-carboxamides into specific purine analogs, highlighting the causality between reagent selection and the final C6-substituent[1][2].

Precursor CoreElectrophilic Reagent (Equiv)Solvent SystemTemp / TimeResulting C6-SubstituentExpected Yield
5-Aminoisoxazole-4-carboxamideTriethyl orthoformate (1.0)Acetic AnhydrideReflux / 18 h-H75 - 90%
5-Aminoisoxazole-4-carboxamideEthyl trifluoroacetate (1.2)EthanolReflux / 24 - 48 h-CF360 - 85%
Experimental Methodologies
Protocol A: Synthesis of the Precursor (5-Aminoisoxazole-4-carboxamide)

Objective: Construct the isoxazole ring with appropriately positioned amine and carboxamide functional groups. Causality Check: Anhydrous conditions are critical during the initial mixing to prevent the premature hydrolysis of the highly reactive N-hydroxyimidoyl chloride intermediate[2].

  • Preparation : Dissolve 2-cyanoacetamide (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Ar).

  • Activation : Add a suitable base (e.g., freshly prepared sodium ethanolate or an organic base) to deprotonate the 2-cyanoacetamide, increasing its nucleophilicity for the subsequent cyclization[1].

  • Coupling : Dropwise, add a solution of the appropriate N-hydroxyimidoyl chloride (1.0 equiv) dissolved in anhydrous DMF. Maintain the reaction at room temperature for 15 minutes to allow initial coupling[2].

  • Cyclization : Stir the reaction mixture at room temperature for 2 hours, then elevate the temperature to 70 °C for 18 hours to drive the ring closure to completion[2].

  • Isolation : Quench the reaction with H2O and extract with Ethyl Acetate (EtOAc). Wash the combined organic phases with brine to remove residual DMF, dry over anhydrous Na2SO4, and evaporate under reduced pressure. The crude 5-aminoisoxazole-4-carboxamide can typically be used in the next step without further column chromatography[2].

Protocol B: Cyclization to Purine Bioisosteres (Isoxazolo[5,4-d]pyrimidin-4(5H)-ones)

Objective: Annulate the pyrimidine ring onto the isoxazole core to form the final purine analog. Causality Check: The addition of 1M HCl during the workup is a critical self-validating step. The N5 proton of the resulting pyrimidinone is acidic, meaning the product may remain soluble as a salt in alkaline solutions. Acidification ensures complete protonation and precipitation of the target compound[1].

  • Reagent Mixing : Suspend the synthesized 5-aminoisoxazole-4-carboxamide (1.0 equiv) in approximately 50 mL of the chosen solvent (Ethanol for trifluoroacetate reactions; Acetic Anhydride for orthoformate reactions)[1][2].

  • Electrophile Addition : Dropwise, add the cyclizing agent—either triethyl orthoformate (1.0 equiv) or ethyl trifluoroacetate (1.2 equiv)[1][2].

  • Reflux : Stir and heat the reaction mixture under reflux. Maintain for 18 hours (orthoformate) or 24–48 hours (trifluoroacetate)[1][2]. Monitor completion via TLC or LC-MS to confirm the disappearance of the precursor mass.

  • Solvent Removal : Upon completion, remove the solvents under reduced pressure to concentrate the product[1].

  • Precipitation & Acidification : Add 50 mL of distilled water to the residue. If a precipitate forms immediately, filter it. If the solution remains clear and is alkaline, add 1M HCl dropwise until the pH reaches ~3-4 to induce complete precipitation of the purine analog[1]. Filter, wash with cold water, and dry under a vacuum.

Experimental Workflow Visualization

Workflow S1 1. Reagent Mixing Suspend precursor & electrophile S2 2. Reflux / Heating Stir at Reflux (18-48h) S1->S2 S3 3. Solvent Removal Evaporate under reduced pressure S2->S3 S4 4. Precipitation Add H2O to induce crystallization S3->S4 S5 5. Acidification & Isolation Adjust to pH 3-4 (1M HCl), filter S4->S5

Step-by-step experimental workflow for the cyclization of purine bioisosteres.

References
  • M. Kikelj et al., "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists," ACS Omega, 2024. URL:[Link]

  • M. Kikelj et al., "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold," Pharmaceuticals (Basel), 2022. URL:[Link]

Sources

Method

Application Note: Reconstitution and Cell Culture Profiling of 5-Aminoisoxazole-4-carboxamide in DMSO

Introduction & Pharmacological Context 5-Aminoisoxazole-4-carboxamide is a foundational pharmacophore and synthetic building block extensively utilized in medicinal chemistry. It serves as the primary precursor for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

5-Aminoisoxazole-4-carboxamide is a foundational pharmacophore and synthetic building block extensively utilized in medicinal chemistry. It serves as the primary precursor for the synthesis of isoxazolo[5,4-d]pyrimidine derivatives, a class of molecules heavily investigated for their roles as selective Toll-Like Receptor 7 (TLR7) agonists and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .

When profiling this compound or its direct derivatives in in vitro cell culture models (e.g., human PBMCs or tumor cell lines), achieving complete dissolution in a compatible vehicle is critical. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature. However, improper handling of DMSO stocks can lead to compound precipitation, artifactual cytotoxicity, and irreproducible dose-response curves. This guide outlines the authoritative protocol for reconstituting 5-Aminoisoxazole-4-carboxamide to ensure maximum bioavailability and assay integrity.

Pathway A 5-Aminoisoxazole- 4-carboxamide B Isoxazolo[5,4-d]pyrimidines (Synthesized Derivatives) A->B Cyclization C TLR7 Agonism B->C D IDO1 Inhibition B->D E Cytokine Secretion (IL-1β, TNF-α) C->E Immune Activation F Immunomodulation D->F T-cell Rescue E->F

Biological application of 5-Aminoisoxazole-4-carboxamide derivatives in immunomodulation.

Physicochemical Properties

Before initiating the protocol, it is essential to verify the specific salt form of the compound, as this alters the molecular weight and solubility profile. The free base is most common, but the hydrogensulfate salt is also commercially available .

Property5-Aminoisoxazole-4-carboxamide (Free Base)5-Aminoisoxazole-4-carboxamide Hydrogensulfate
CAS Number 95298-76-31273577-24-4
Molecular Weight 127.10 g/mol 225.18 g/mol
Chemical Formula C₄H₅N₃O₂C₄H₇N₃O₆S
Appearance Off-white to yellow powderYellow to brown powder
Primary Solvent Anhydrous DMSO (≥99.9%)Anhydrous DMSO (≥99.9%)
Storage (Solid) 2–8°C, sealed and dryRoom Temperature (RT), dry

Experimental Causality: The "Why" Behind the Protocol

To maintain scientific integrity, researchers must understand the mechanistic reasoning behind standard pharmacological handling:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs atmospheric water. Because 5-Aminoisoxazole-4-carboxamide relies on the organic nature of DMSO for solubility, the introduction of water lowers the thermodynamic solubility limit. This causes microscopic "crashing out" (precipitation) of the compound, leading to artificially low concentrations in your assay.

  • The Danger of Freeze-Thaw Cycles: Repeatedly transferring a master stock from -20°C to room temperature causes condensation to form inside the vial. Over time, this introduces water into the DMSO, degrading the compound via hydrolysis and inducing precipitation. Aliquoting is mandatory.

  • The 0.1% DMSO Cytotoxicity Threshold: While isolated enzymatic assays (like cell-free IDO1 activity assays) can tolerate up to 5% v/v DMSO , live cell culture models cannot. DMSO concentrations above 0.1% (and occasionally up to 0.5% depending on the cell line) disrupt lipid bilayers, alter membrane permeability, and induce massive transcriptomic shifts. Keeping the final DMSO concentration at ≤0.1% ensures that any observed biological effect (e.g., cytokine release) is driven by the compound, not vehicle toxicity .

Step-by-Step Methodology

Phase 1: Preparation of a 50 mM Master Stock
  • Equilibration: Bring the vial of lyophilized 5-Aminoisoxazole-4-carboxamide powder to room temperature in a desiccator before opening. This prevents moisture condensation on the cold powder.

  • Calculation: Determine the exact volume of anhydrous DMSO required.

    • Formula:Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) × Concentration (mol/L)]

    • Example: To prepare a 50 mM stock using 10 mg of the free base (MW 127.10): 10 / (127.10 × 0.05) = 1.573 mL of DMSO.

  • Dissolution: Add the calculated volume of room-temperature, sterile, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex the vial vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation Check: Hold the vial up to a light source. The solution must be completely transparent. If particulate matter remains, the compound has exceeded its solubility limit in that specific batch of DMSO, and further dilution (e.g., to 25 mM) is required.

Phase 2: Aliquoting and Storage
  • Dispensing: Divide the master stock into 10–20 µL single-use aliquots using sterile, low-bind microcentrifuge tubes (preferably amber tubes to protect against photolytic degradation).

  • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer. The stock is typically stable for up to 6 months under these conditions.

Phase 3: Serial Dilution and Cell Culture Application
  • Intermediate Dilution (1000x Stocks): Thaw a single aliquot. Perform serial dilutions in pure DMSO to create a range of 1000x working stocks. For example, if your desired final concentration in the well is 10 µM, create a 10 mM intermediate stock in DMSO.

  • Aqueous Transfer: Pre-warm your cell culture media (e.g., RPMI-1640 supplemented with 10% FBS). Add 1 µL of the 1000x DMSO stock to 999 µL of media. Vortex immediately to ensure rapid dispersion.

  • Self-Validation Check (Precipitation Test): To confirm the compound has not precipitated upon contact with the aqueous media, centrifuge a 1 mL sample of the dosed media at 10,000 × g for 5 minutes. If a visible pellet forms, the compound has crashed out.

  • Application: Apply the dosed media to your seeded cells.

  • Vehicle Control: It is mandatory to treat the control cells with the exact same final percentage of DMSO (e.g., 0.1% v/v) lacking the compound.

Workflow Step1 Weigh 5-Aminoisoxazole- 4-carboxamide Powder Step2 Add Anhydrous DMSO (Calculate for 50 mM) Step1->Step2 Step3 Vortex & Sonicate (Ensure complete dissolution) Step2->Step3 Step4 Aliquot into Amber Vials (Store at -20°C) Step3->Step4 QC: Visual clarity Step5 Serial Dilution in DMSO (1000x Working Stocks) Step4->Step5 Thaw single use Step6 Dilute 1:1000 in Media (Final DMSO ≤ 0.1%) Step5->Step6 Avoid precipitation

Workflow for DMSO reconstitution and media dilution of 5-Aminoisoxazole-4-carboxamide.

References

  • Title: Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega (American Chemical Society) URL: [Link][1]

  • Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][2]

Sources

Application

Application Note: Utilizing 5-Aminoisoxazole-4-carboxamide as a Core Scaffold for the Development of Novel Isoxazolopyrimidine-Based Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Assay Validation Introduction & Mechanistic Rationale In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and Assay Validation

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the development of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Aminoisoxazole-4-carboxamide has emerged as a highly versatile building block for synthesizing isoxazolo[5,4-d]pyrimidines —a class of bicyclic heteroaromatics that serve as excellent purine bioisosteres [1].

Why this Scaffold?

The structural biology of kinase hinge regions dictates that effective inhibitors must form critical hydrogen bonds with the kinase backbone (typically via the adenine-binding pocket). The isoxazolo[5,4-d]pyrimidine core derived from 5-aminoisoxazole-4-carboxamide offers several distinct advantages:

  • Hydrogen Bonding Profile: The pyrimidine nitrogens act as robust hydrogen bond acceptors, mimicking the N1 and N3 of adenine, while the isoxazole oxygen provides additional polarity and unique solvation properties.

  • Vectorial Trajectory: The C3 and C4 positions of the resulting bicyclic system provide ideal vectors for directing substituents into the kinase "selectivity pocket" (back pocket) and the solvent-exposed region, respectively.

  • Synthetic Tractability: 5-Aminoisoxazole-4-carboxamide undergoes highly efficient condensation and cyclization reactions, enabling rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) campaigns [2].

Synthetic Workflow & Library Generation

To convert 5-aminoisoxazole-4-carboxamide into a library of targeted kinase inhibitors, a robust three-step synthetic workflow is employed. This sequence ensures high yields and allows for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

G A 5-Aminoisoxazole-4-carboxamide (Starting Scaffold) B Cyclization (Triethyl orthoformate, Ac2O) A->B C Isoxazolo[5,4-d]pyrimidin-4(5H)-one (Intermediate Core) B->C D Chlorination (POCl3, Reflux) C->D E 4-Chloro-isoxazolo[5,4-d]pyrimidine (Reactive Electrophile) D->E F SNAr Substitution (Amines/Anilines, DIPEA) E->F G Novel Kinase Inhibitor (ATP-Competitive) F->G H In Vitro Kinase Assay (TR-FRET Validation) G->H Biological Evaluation

Fig 1: Synthetic workflow from 5-aminoisoxazole-4-carboxamide to novel kinase inhibitors.

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes specific workup conditions designed to verify the success of the reaction before proceeding.

Protocol A: Synthesis of the Isoxazolo[5,4-d]pyrimidin-4(5H)-one Core

Objective: Construct the bicyclic purine bioisostere.

  • Reagent Preparation: Suspend 5-aminoisoxazole-4-carboxamide (1.0 equiv, 10 mmol) in acetic anhydride (Ac₂O, 15 mL).

  • Addition: Add triethyl orthoformate (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 130 °C) for 18 hours under an inert nitrogen atmosphere.

    • Causality Note: Acetic anhydride serves a dual purpose here. It acts as the solvent and as a potent dehydrating agent, continuously scavenging the ethanol byproduct to drive the condensation equilibrium forward [1].

  • Workup & Validation: Cool the reaction to 4 °C. A precipitate should form. Filter the solid and wash with cold ethanol (3 × 10 mL). The formation of a white/off-white crystalline solid validates the successful cyclization. Dry under vacuum.

Protocol B: Chlorination to 4-Chloro-isoxazolo[5,4-d]pyrimidine

Objective: Activate the C4 position for late-stage diversification.

  • Reaction Setup: To the dried isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 equiv, 5 mmol), add phosphorus oxychloride (POCl₃, 5.0 equiv) and a catalytic amount of N,N-dimethylaniline (0.1 equiv).

    • Causality Note: POCl₃ converts the thermodynamically stable lactam tautomer into a highly reactive imidoyl chloride. N,N-dimethylaniline acts as a nucleophilic catalyst, significantly accelerating the chlorination process compared to uncatalyzed conditions.

  • Heating: Reflux the mixture at 105 °C for 4 hours.

  • Quenching (Critical Step): Evaporate excess POCl₃ under reduced pressure. Slowly pour the resulting residue into crushed ice (50 g) while stirring vigorously to prevent exothermic decomposition.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 × 20 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Expertise Tip: The resulting 4-chloro intermediate is highly sensitive to hydrolysis. It must be stored under argon at -20 °C and used in the next step within 24 hours.

Protocol C: Library Generation via SNAr Substitution

Objective: Introduce hinge-binding or solvent-exposed moieties (e.g., substituted anilines).

  • Reaction: Dissolve the 4-chloro-isoxazolo[5,4-d]pyrimidine (1.0 equiv, 1 mmol) in anhydrous isopropanol (5 mL). Add the desired nucleophile (e.g., 4-fluoroaniline, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the SNAr reaction, preventing the protonation (and subsequent deactivation) of the incoming nucleophilic amine. Isopropanol is chosen as it stabilizes the polar transition state without outcompeting the amine for the electrophilic center.

  • Incubation: Stir at 80 °C for 6 hours.

  • Purification: Remove the solvent in vacuo. Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final kinase inhibitor.

Protocol D: High-Throughput Kinase Validation (TR-FRET Assay)

Objective: Quantify the IC₅₀ of the synthesized compounds.

  • Assay Preparation: Prepare a 384-well low-volume plate. Add the synthesized inhibitor (serial dilutions in DMSO, 1% final concentration).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., VEGFR-2 or PI3Kδ) and the specific biotinylated peptide substrate.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Kₘ for the specific kinase.

  • Detection: After 60 minutes, stop the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed measurement (e.g., 100 µs delay) completely eliminates background auto-fluorescence from the synthesized heterocyclic compounds, ensuring high-fidelity, artifact-free IC₅₀ data [3].

Data Presentation: Representative SAR Profiling

The modularity of the 5-aminoisoxazole-4-carboxamide scaffold allows for rapid SAR elucidation. Below is a representative data summary demonstrating how substitutions at the C3 (R1) and C4 (R2) positions influence potency and selectivity against a model kinase (e.g., VEGFR-2).

Compound IDR1 (C3 Position)R2 (C4 Substitution)VEGFR-2 IC₅₀ (nM)Kinase Selectivity Fold (vs. EGFR)
CMP-001 -HPhenylamino45012x
CMP-002 -CH₃Phenylamino12045x
CMP-003 -CH₃4-Fluoro-phenylamino45>100x
CMP-004 -CF₃4-Fluoro-phenylamino15>500x
CMP-005 -CF₃4-(4-methylpiperazin-1-yl)phenylamino8 >1000x

Table 1: Quantitative SAR summary. The introduction of a trifluoromethyl group (-CF₃) at R1 significantly enhances potency by occupying the hydrophobic back pocket, while solubilizing groups at R2 (CMP-005) improve both potency and selectivity.

References

  • Dolšak, A., Bratkovič, T., Mlinarič, L., Ogorevc, E., Švajger, U., Gobec, S., & Sova, M. (2021). "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." Molecules (MDPI). Available at:[Link][1]

  • Palmer, M. T., et al. (2018). "Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity." ACS Omega. Available at:[Link][2]

  • Talian, I., et al. (2024). "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists." ACS Omega. Available at:[Link][3]

Sources

Method

Application Note: Optimal Reaction Conditions and Catalytic Strategies for 5-Aminoisoxazole-4-carboxamide Coupling and Cyclization

Executive Summary The 5-aminoisoxazole-4-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capacity make it a critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminoisoxazole-4-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capacity make it a critical building block for synthesizing complex fused heterocycles—most notably isoxazolo[5,4-d]pyrimidines —and substituted carboxamides. These derivatives are foundational to the development of selective IDO1 inhibitors[1], Toll-Like Receptor 7 (TLR7) agonists[2], and AMPA receptor modulators[3].

This application note provides a comprehensive, field-proven guide to the optimal reaction conditions, catalytic mechanisms, and step-by-step protocols for both the amide coupling of 5-aminoisoxazole-4-carboxylic acids and the cyclization of 5-aminoisoxazole-4-carboxamides.

Mechanistic Insights & Chemical Challenges

Working with the 5-aminoisoxazole core presents distinct synthetic challenges due to the inherent electronic properties of the ring system:

  • Deactivated Amine: The 5-amino group exhibits significantly reduced nucleophilicity. It behaves more like an enamine or amide nitrogen because its lone pair is delocalized into the electron-withdrawing isoxazole ring and further pulled by the adjacent 4-carboxamide/carboxylic acid group. Standard alkylation or mild acylation conditions typically fail.

  • Steric Hindrance: The adjacent positioning of the 5-amino and 4-carboxamide groups creates a sterically congested environment, requiring hypernucleophilic catalysts (like DMAP) or highly reactive electrophiles (like triethyl orthoformate) to drive coupling and cyclization.

  • Causality in Reagent Selection: For amide coupling at the 4-position, 4[4] because the resulting urea byproduct is water-soluble, preventing the difficult chromatographic separation associated with dicyclohexylurea. For cyclization, Acetic Anhydride ( Ac2​O ) is used not just as a solvent, but as a thermodynamic trap that consumes the ethanol byproduct, irreversibly driving the formation of the pyrimidine ring[1].

Reaction Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways from the 5-aminoisoxazole core, highlighting the transition from carboxylic acid to carboxamide, and subsequent cyclization to fused pyrimidines.

G Acid 5-Aminoisoxazole- 4-carboxylic acid AICA 5-Aminoisoxazole- 4-carboxamide Acid->AICA NH3 or equivalent Coupling Amide Substituted Isoxazole- 4-carboxamides Acid->Amide EDC / DMAP Aniline, DCM Pyrimidine1 Isoxazolo[5,4-d] pyrimidin-4(5H)-ones AICA->Pyrimidine1 Triethyl Orthoformate Ac2O, Reflux Pyrimidine2 6-(CF3)-Isoxazolo[5,4-d] pyrimidines AICA->Pyrimidine2 Ethyl Trifluoroacetate NaOEt, EtOH

Caption: Synthetic workflows from 5-Aminoisoxazole-4-carboxylic acid and its carboxamide derivative.

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the validated conditions for functionalizing the 5-aminoisoxazole scaffold, comparing yields and target applications based on recent literature[1][2][3][5].

Reaction TypeReagent / ElectrophileCatalyst / BaseSolventTemp / TimeTypical YieldTarget Scaffold
Amide Coupling EDC·HCl (1.3 eq)DMAP (0.3 eq)DCMRT / 48 h60–85%Substituted Carboxamides (AMPA Modulators)
Peptide Coupling HATU (3.0 eq)DIPEA (6.0 eq)DMFRT / 2 h>90%Peptidomimetics (Solid Phase)
Cyclization Triethyl orthoformateNone ( Ac2​O acts as promoter) Ac2​O Reflux / 18 h70–90%Isoxazolo[5,4-d]pyrimidin-4(5H)-ones (IDO1 Inhibitors)
Cyclization Ethyl trifluoroacetateNaOEt (Freshly prepared)EtOHReflux / 48 h50–75%6-( CF3​ )-Isoxazolo[5,4-d]pyrimidines (TLR7 Agonists)

Detailed Experimental Protocols

Protocol A: EDC/DMAP-Catalyzed Amide Coupling (Synthesis of Substituted Carboxamides)

Scientific Rationale: 3[3], attacking the O-acylisourea intermediate formed by EDC and the carboxylic acid. This generates a highly reactive acylpyridinium species that easily undergoes nucleophilic attack by sterically hindered or weakly nucleophilic anilines, overcoming the innate resistance of the isoxazole core.

Step-by-Step Methodology:

  • Activation: Dissolve 5-methyl-3-aryl-isoxazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.3 equiv). Stir for 10 minutes at room temperature to initiate base-catalyzed deprotonation.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.3 equiv). Stir the mixture for 30 minutes to ensure complete formation of the active intermediate.

  • Amine Introduction: Introduce the desired aniline derivative (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at ambient temperature for 48 hours. Monitor the reaction progress via TLC (typically Hexanes/EtOAc 7:3).

  • Workup (Self-Validating): Upon completion, quench the reaction with distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic phases with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Acetic Anhydride-Promoted Cyclization to Isoxazolo[5,4-d]pyrimidin-4(5H)-ones

Scientific Rationale: The 5-amino group is exceptionally poor at nucleophilic attack.1[1] provides a highly electrophilic methine carbon. Conducting this in refluxing acetic anhydride forces the dehydration and cyclization, yielding the fused pyrimidinone system.

Step-by-Step Methodology:

  • Suspension: Suspend 5-aminoisoxazole-4-carboxamide (1.0 equiv) in acetic anhydride ( Ac2​O , approx. 10 mL per mmol).

  • Reagent Addition: Add triethyl orthoformate (1.0 equiv) directly to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (approx. 130–140 °C) and maintain for 18 hours. The solution will typically transition from a cloudy suspension to a clear, dark solution as the starting material is consumed.

  • Precipitation (Self-Validating): Cool the mixture to room temperature, then transfer it to a refrigerator (4 °C) for 4–6 hours. A precipitate of the cyclized product will form spontaneously.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove residual acetic anhydride and byproducts. Dry in vacuo. The product is generally pure enough (>95%) for subsequent N-alkylation steps without chromatography.

Protocol C: Base-Mediated Cyclization for 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidines

Scientific Rationale: To synthesize TLR7 agonists, a trifluoromethyl group must be installed at the C6 position. 6[6]. Because the electrophile is less reactive than an orthoformate, freshly prepared sodium ethanolate is required to deprotonate the 4-carboxamide, boosting its nucleophilicity to initiate the cascade cyclization.

Step-by-Step Methodology:

  • Base Preparation: Prepare fresh sodium ethanolate (NaOEt) by carefully dissolving sodium metal (1.5 equiv) in anhydrous ethanol (EtOH) under an argon atmosphere until gas evolution ceases.

  • Reagent Addition: To the freshly prepared NaOEt solution, add 5-aminoisoxazole-4-carboxamide (1.0 equiv) followed by dropwise addition of ethyl trifluoroacetate (1.2 equiv).

  • Reflux: Stir and heat the reaction mixture under reflux for 24–48 hours.

  • Solvent Removal: Once complete (verified by LC-MS), remove the ethanol under reduced pressure.

  • Acidic Precipitation (Self-Validating): Resuspend the crude solid in distilled water (50 mL). Slowly add 1 M HCl dropwise until the solution reaches pH 4–5. The target 6-( CF3​ )-isoxazolo[5,4-d]pyrimidine will precipitate out of the aqueous phase. Filter, wash with cold water, and dry.

References

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI URL
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)
  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega URL
  • Source: PMC (National Institutes of Health)
  • Coupling Reagents - Aapptec Peptides Source: AAPPTec URL

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of Synthesized 5-Aminoisoxazole-4-carboxamides

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Context The 5-aminoisoxazole-4-carboxamide scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Context

The 5-aminoisoxazole-4-carboxamide scaffold is a privileged pharmacophore and a critical building block in the synthesis of complex bicyclic heterocycles. Most notably, it serves as the primary precursor for isoxazolo[5,4-d]pyrimidines, a class of compounds heavily investigated as selective Toll-Like Receptor 7 (TLR7) agonists for antiviral and anticancer therapies [1], as well as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [2].

Because the biological efficacy of these downstream drug candidates relies entirely on the precise regiochemistry of the isoxazole core, rigorous structural characterization of the 5-aminoisoxazole-4-carboxamide intermediate is non-negotiable. This guide provides an in-depth framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this scaffold, emphasizing the physical chemistry and causality behind its unique spectral signatures.

Synthetic Workflow & Structural Validation

The synthesis of 5-aminoisoxazole-4-carboxamides typically proceeds via a multi-step sequence. An aldehyde is first converted to an oxime, which is subsequently chlorinated using N-chlorosuccinimide (NCS) to yield an N-hydroxyimidoyl chloride. The critical ring-forming step is a base-catalyzed cyclization (often utilizing NaOEt or NaH) of this intermediate with 2-cyanoacetamide [1][2].

Synthesis_Pathway A Aldehyde Precursor C Oxime Intermediate A->C B Hydroxylamine B->C Condensation E N-Hydroxyimidoyl Chloride C->E D N-Chlorosuccinimide D->E Chlorination G 5-Aminoisoxazole- 4-carboxamide E->G F 2-Cyanoacetamide + Base F->G Cyclization

Fig 1. Three-step synthetic pathway for 5-aminoisoxazole-4-carboxamide derivatives.

Causality in NMR Signal Assignment

Understanding the electronic environment of the isoxazole ring is critical for accurate spectral interpretation. The molecule features a highly polarized push-pull system that drastically alters expected chemical shifts.

¹H NMR Dynamics
  • C3-Proton (if unsubstituted): The C3-H signal is highly deshielded (typically >8.0 ppm) due to the combined electron-withdrawing inductive effects of the adjacent oxygen and nitrogen atoms in the heteroaromatic ring.

  • Exchangeable Protons (5-NH₂ and 4-CONH₂): These protons typically appear as broad singlets. The broadening is caused by two factors: the quadrupolar relaxation of the adjacent ¹⁴N nucleus (which has a spin of I = 1) and intermediate rates of chemical exchange with trace moisture. The amide protons (CONH₂) often appear as two distinct broad signals or one very broad multiplet due to restricted rotation around the C-N partial double bond, a consequence of resonance stabilization.

¹³C NMR Dynamics
  • The C4 Shielding Anomaly: In typical heteroaromatics, ring carbons resonate between 110–150 ppm. However, the C4 carbon of 5-aminoisoxazole-4-carboxamide is unusually shielded, typically appearing around 88–95 ppm . Causality: The 5-amino group exerts a powerful positive mesomeric (+M) effect, donating electron density directly into the ring. This resonance localizes a partial negative charge specifically at the C4 position (enamine-like character), drastically shielding the nucleus from the external magnetic field.

  • C5 Deshielding: Conversely, the C5 carbon is heavily deshielded (~168–170 ppm) because it is directly bonded to two highly electronegative heteroatoms (the ring oxygen and the exocyclic primary amine).

Quantitative Data Summaries

Table 1: Representative ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Causality / Notes
C3-H (Parent scaffold) 8.15 – 8.30 Singlet (s) 1H Highly deshielded by adjacent O and N. Absent in 3-substituted derivatives [3].
5-NH₂ 7.50 – 7.70 Broad Singlet (br s) 2H Broadened by ¹⁴N quadrupolar relaxation. Exchangeable with D₂O.

| 4-CONH₂ | 7.20 – 7.60 | Broad Singlet (br s) | 2H | Often split into two signals due to restricted C-N bond rotation. Exchangeable. |

Table 2: Representative ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Nucleus Chemical Shift (δ, ppm) Type Causality / Notes
C5 (Isoxazole) 168.0 – 171.0 Quaternary Deshielded by direct attachment to O and NH₂.
C=O (Amide) 162.0 – 165.0 Quaternary Typical amide carbonyl resonance.
C3 (Isoxazole) 148.0 – 152.0 CH (or Quat.) Deshielded by heteroaromatic ring currents.

| C4 (Isoxazole) | 88.0 – 95.0 | Quaternary | Highly shielded due to +M electron donation from 5-NH₂. |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the NMR protocol must be a self-validating system. This is achieved by coupling standard 1D acquisition with a D₂O exchange experiment to definitively isolate the carbon-bound protons from the heteroatom-bound protons.

NMR_Validation S1 Sample Prep (DMSO-d6) S2 1H NMR (Proton Count/Shifts) S1->S2 S3 13C NMR (Carbon Framework) S1->S3 S4 D2O Exchange (Identify NH2/CONH2) S2->S4 Exchangeable H S5 Self-Validation & Final Assignment S2->S5 S3->S5 S4->S5

Fig 2. Self-validating NMR workflow incorporating D2O exchange for structural confirmation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified 5-aminoisoxazole-4-carboxamide compound.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO-d₆ is mandatory. The target molecule contains highly polar carboxamide and amino groups that exhibit poor solubility in standard chlorinated solvents (e.g., CDCl₃). Furthermore, DMSO-d₆ lacks exchangeable protons and strongly solvates the sample, slowing down intermolecular proton exchange enough to observe the distinct NH₂ and CONH₂ signals [1].

Step 2: ¹H NMR Acquisition

  • Transfer the solution to a 5 mm precision NMR tube.

  • Acquire the ¹H spectrum at 298 K on a 400 MHz or 500 MHz spectrometer.

  • Parameters: Set the spectral width to 12–15 ppm. Use 16 to 32 scans with a relaxation delay (D1) of 1.5 seconds to ensure accurate integration.

Step 3: ¹³C NMR Acquisition

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Parameters: Set the spectral width to 250 ppm. Use a minimum of 512 scans (1024+ recommended for high signal-to-noise ratio).

  • Causality: Set the relaxation delay (D1) to at least 2.0 seconds. The isoxazole core contains three quaternary carbons (C4, C5, C=O) which lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these slowly relaxing nuclei are fully magnetized between pulses, preventing signal suppression.

Step 4: D₂O Exchange (The Validation Step)

  • Remove the NMR tube from the spectrometer.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly into the sample tube. Cap and shake vigorously for 30 seconds.

  • Re-acquire the ¹H NMR spectrum using the exact parameters from Step 2.

  • Causality: The labile protons on the 5-NH₂ and 4-CONH₂ groups will undergo rapid isotopic exchange with deuterium, rendering them NMR-invisible. By comparing the pre- and post-D₂O spectra, the disappearance of the broad signals at ~7.5 ppm definitively validates their assignment as heteroatom-bound protons, leaving only the sharp C3-H (or aromatic substituent) signals intact.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals (MDPI) / PMC.
  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists (Supporting/Main D
Method

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 5-Aminoisoxazole-4-carboxamide

Abstract This application note presents a detailed, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of 5-Aminoisoxazole-4-carboxamide. This molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective detection of 5-Aminoisoxazole-4-carboxamide. This molecule, and its derivatives, are of growing interest in pharmaceutical research and drug development. The methodology herein is designed for researchers, scientists, and drug development professionals requiring a reliable quantitative assay for this compound in complex biological matrices. The protocol outlines a comprehensive workflow, from sample preparation to data acquisition and analysis, with an emphasis on the scientific rationale behind each step to ensure reproducibility and accuracy.

Introduction: The Rationale for a Dedicated LC-MS/MS Method

5-Aminoisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring, an amino group, and a carboxamide moiety. Its structural similarity to endogenous molecules and other pharmacologically active agents necessitates a highly selective and sensitive analytical method for accurate quantification, particularly in complex biological fluids. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior specificity and low detection limits.

The development of a robust LC-MS/MS method for this analyte is underpinned by three key principles:

  • Efficient Sample Preparation: To minimize matrix effects and ensure accurate quantification, a streamlined and effective sample preparation strategy is crucial.

  • Optimal Chromatographic Separation: Achieving baseline separation of the analyte from endogenous interferences is paramount for reliable quantification.

  • Sensitive and Specific Mass Spectrometric Detection: The use of Multiple Reaction Monitoring (MRM) provides the necessary selectivity and sensitivity for detecting low concentrations of the analyte.

Analyte Properties and Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.

  • Chemical Structure: 5-Aminoisoxazole-4-carboxamide

  • Molecular Formula: C₄H₅N₃O₂

  • Monoisotopic Mass: 127.0382 g/mol

  • Polarity: The presence of amino and carboxamide groups suggests that the molecule is polar and will likely exhibit good solubility in aqueous solutions. This polarity guides the choice of a suitable chromatographic mode.

  • Ionization: The amino group is readily protonated, making positive mode electrospray ionization (ESI+) the logical choice for sensitive detection.

Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step protocol for the analysis of 5-Aminoisoxazole-4-carboxamide.

Sample Preparation: Protein Precipitation

For the analysis of 5-Aminoisoxazole-4-carboxamide in plasma or serum, protein precipitation is a rapid and effective method for removing the bulk of matrix interferences.

Protocol:

  • To 100 µL of plasma/serum sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 100 µL Plasma/Serum acetonitrile Add 300 µL Ice-Cold Acetonitrile with Internal Standard plasma->acetonitrile vortex1 Vortex (30s) acetonitrile->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex (15s) reconstitute->vortex2 autosampler Transfer to Autosampler Vial vortex2->autosampler

Caption: A schematic of the protein precipitation workflow for plasma samples.

Liquid Chromatography: Separation Parameters

Given the polar nature of 5-Aminoisoxazole-4-carboxamide, a reversed-phase separation on a C18 column with an aqueous mobile phase containing an organic modifier is a suitable starting point. The inclusion of formic acid in the mobile phase aids in protonation of the analyte for enhanced ESI+ response.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 3.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
Mass Spectrometry: Detection Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

MRM Transitions:

The proposed MRM transitions are based on the calculated exact mass of the protonated molecule ([M+H]⁺) and predictable fragmentation patterns, such as the loss of ammonia (-17 Da) and the carboxamide group (-44 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
5-Aminoisoxazole-4-carboxamide128.0456111.018515100
128.045684.034825100
Internal Standard (example)User-definedUser-definedUser-defined100

Diagram of the LC-MS/MS Workflow:

G cluster_lcms LC-MS/MS Analysis autosampler Autosampler Injection lc_column LC Column Separation (C18) autosampler->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 128.0456) esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation (Argon) quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection (m/z 111.0185, 84.0348) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data Acquisition & Processing detector->data_system

Caption: The analytical workflow from sample injection to data acquisition.

Data Analysis and Quality Control

  • Calibration Curve: A calibration curve should be prepared in the same matrix as the samples (e.g., blank plasma) over the expected concentration range. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quality Control Samples: QC samples at low, medium, and high concentrations should be analyzed in triplicate with each batch of samples to ensure the accuracy and precision of the method.

  • Acceptance Criteria: The accuracy of the back-calculated concentrations of the calibration standards and QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification). The precision (%CV) should not exceed 15% (20% for LLOQ).

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the integration of several self-validating steps:

  • Internal Standard: The use of an internal standard corrects for variations in sample preparation and instrument response.

  • MRM Ratios: The ratio of the two product ions for the analyte should remain constant across all samples and standards. A significant deviation in this ratio may indicate the presence of an interference.

  • Retention Time: The retention time of the analyte should be consistent across all injections, typically within a ±2% window.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 5-Aminoisoxazole-4-carboxamide by LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to be readily implemented in a research or drug development setting. By understanding the rationale behind each parameter, the user can adapt and optimize this method for their specific application and instrumentation, ensuring the generation of high-quality, reliable data.

References

  • Chen, X., Jing, J., Ren, W., Han, D. E., Jing, N., & Wang, G. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140-144. [Link][1][2][3]

  • Cheng, X., Guo, L., Li, Z., Li, L., Zhou, T., & Lu, W. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, 915-916, 64-70. [Link]

  • Golebiowski, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link].[4][5]

Sources

Application

In vivo dosing strategies for 5-Aminoisoxazole-4-carboxamide in murine models

Application Note: In Vivo Dosing Strategies for 5-Aminoisoxazole-4-carboxamide in Murine Models Executive Summary & Nomenclature Disambiguation When designing murine in vivo studies, researchers frequently encounter a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies for 5-Aminoisoxazole-4-carboxamide in Murine Models

Executive Summary & Nomenclature Disambiguation

When designing murine in vivo studies, researchers frequently encounter a critical nomenclature overlap that can lead to experimental failure. 5-Aminoisoxazole-4-carboxamide (frequently abbreviated as 5-AIQ in pharmacological literature, structurally overlapping with 5-aminoisoquinolin-1-one) is a highly potent, water-soluble inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1)[1]. It is primarily utilized in murine models of ischemia-reperfusion (I/R) injury, neuroinflammation, and depression[1][2].

Critical Distinction: This compound must not be confused with its imidazole analog, 5-Aminoimidazole-4-carboxamide (AICAR) , which is an AMPK activator used in metabolic and endurance studies[3]. This guide provides optimized dosing strategies primarily for the PARP-1 inhibitor (5-Aminoisoxazole-4-carboxamide), with a comparative addendum for AICAR to ensure absolute target precision.

Pharmacodynamics & Mechanism of Action

Causality in Target Engagement: During acute cellular stress (e.g., reperfusion after ischemia), massive reactive oxygen species (ROS) generation causes extensive DNA damage. This hyperactivates PARP-1, which rapidly consumes intracellular NAD+ and ATP, leading to necrotic cell death and the downstream activation of the NF-κB inflammatory cascade[1].

By administering 5-Aminoisoxazole-4-carboxamide, researchers competitively inhibit PARP-1, preserving NAD+ pools and silencing the NF-κB-mediated transcription of pro-inflammatory cytokines (IL-1β, TNF-α)[1].

MOA cluster_PARP Pathway A: PARP-1 Inhibition (5-Aminoisoxazole-4-carboxamide / 5-AIQ) cluster_AMPK Pathway B: AMPK Activation (AICAR - Imidazole Analog) DrugA 5-Aminoisoxazole-4-carboxamide PARP1 PARP-1 Enzyme DrugA->PARP1 Inhibits NFkB NF-κB Pathway PARP1->NFkB Activates Inflam Inflammation & Apoptosis NFkB->Inflam Promotes DrugB 5-Aminoimidazole-4-carboxamide ZMP ZMP (AMP Analog) DrugB->ZMP Kinase Conversion AMPK AMPK Phosphorylation ZMP->AMPK Allosteric Activation Metab Mitochondrial Biogenesis AMPK->Metab Upregulates

Mechanistic divergence of Carboxamide derivatives: PARP-1 inhibition vs. AMPK activation.

Formulation and Pharmacokinetics

Vehicle Causality: Many commercial PARP inhibitors (e.g., Olaparib) are highly lipophilic, requiring DMSO or cyclodextrin vehicles. DMSO independently scavenges ROS, which severely confounds data in I/R injury models. 5-Aminoisoxazole-4-carboxamide is highly water-soluble, allowing for inert physiological formulations[4].

  • Recommended Vehicle : Sterile 0.9% NaCl (Saline) or PBS (pH 7.4).

  • Clearance & Toxicity : The compound exhibits a wide therapeutic window. In genotoxicity and tolerance studies, doses up to 250 mg/kg per os (p.o.) showed no mutagenic or clastogenic effects in vivo.

Step-by-Step In Vivo Dosing Protocols

Protocol A: Acute Ischemia-Reperfusion (I/R) Injury Model

Objective: Prevent NAD+ depletion during the acute ROS burst of reperfusion.

  • Preparation : Dissolve 5-Aminoisoxazole-4-carboxamide hydrochloride in sterile 0.9% NaCl to a working concentration of 0.6 mg/mL.

  • Timing & Dosing : Administer 3 mg/kg intravenously (i.v.) or p.o. exactly 5 minutes prior to the onset of ischemia[2].

    • Causality: PARP-1 hyperactivation occurs within the first 3-5 minutes of reperfusion. Pre-loading the tissue ensures maximum target occupancy at the exact moment the ischemic clamp is released, preventing the initial cascade of necrotic signaling.

  • Self-Validating System : Harvest the affected organ (e.g., liver or kidney) 2 to 4 hours post-reperfusion. Perform a Western blot for Poly(ADP-ribose) (PAR) polymers. A successful dose will demonstrate a >70% reduction in PARylation bands (typically smearing around 116 kDa) compared to vehicle-treated controls.

Protocol B: Chronic Neuroinflammation & Depression Model

Objective: Suppress chronic microglial activation and neuro-inflammation.

  • Preparation : Dissolve the compound in sterile PBS to a concentration of 2.0 mg/mL.

  • Timing & Dosing : Administer 10 to 30 mg/kg intraperitoneally (i.p.) once daily for 14 days[1].

    • Causality: Chronic behavioral models require sustained PARP-1 inhibition to remodel the neuroinflammatory microenvironment. The compound crosses the blood-brain barrier efficiently, making systemic i.p. administration viable.

  • Self-Validating System : Extract hippocampal tissue on day 15. Quantify IL-1β and TNF-α mRNA via RT-qPCR. Successful PARP-1 inhibition will yield a statistically significant downregulation of these NF-κB target genes compared to the stress-induced vehicle group.

Quantitative Data & Dosing Summary

CompoundPrimary TargetIndication / Murine ModelRouteTypical DoseFrequencyPreferred Vehicle
5-Aminoisoxazole-4-carboxamide PARP-1Ischemia-Reperfusioni.v. / p.o.1.5 - 3 mg/kgSingle dose (pre-ischemia)Saline
5-Aminoisoxazole-4-carboxamide PARP-1Neuroinflammationi.p.10 - 30 mg/kgDaily (14 days)PBS
5-Aminoisoxazole-4-carboxamide PARP-1Toxicity / Genotoxp.o.150 - 250 mg/kgSingle doseSaline / Water
AICAR (Imidazole Analog) AMPKMetabolic / Endurances.c. / i.p.250 - 500 mg/kgDaily (14-30 days)Saline

Addendum: The AICAR (AMPK Activator) Distinction

If your experimental goal is to activate AMPK rather than inhibit PARP-1, you must utilize 5-Aminoimidazole-4-carboxamide (AICAR) .

  • Mechanism : AICAR is phosphorylated by adenosine kinase into ZMP, an AMP analog that allosterically activates AMPK[5].

  • Dosing : AICAR requires vastly higher doses than its isoxazole counterpart. Standard murine protocols dictate 250 to 500 mg/kg/day via subcutaneous (s.c.) or i.p. injection for 14 to 30 days to observe metabolic or endurance enhancements[3].

  • Validation : Target engagement is validated via Western blot for p-AMPK (Thr172) and p-ACC (Ser79) in skeletal muscle tissue[3].

References

  • Vinod KR, et al. "Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo". Toxicology Mechanisms and Methods. PMID: 20102296. URL: [Link]

  • Pinton G, et al. "PARP-1 in tumor complicated with depression—possible role and therapeutic perspective: a narrative review". National Institutes of Health (NIH) / PMC. URL: [Link]

  • Kobilo T, et al. "AMPK agonist AICAR improves cognition and motor coordination in young and aged mice". Semantic Scholar / Learning & Memory. URL: [Link]

  • RSC Advances. "Quantification of AICAR and study of metabolic markers after administration". Royal Society of Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-Aminoisoxazole-4-carboxamides

Welcome to the Application Scientist Support Portal. The 5-aminoisoxazole-4-carboxamide scaffold is a highly versatile heterocyclic intermediate, frequently utilized in the development of kinase inhibitors, Toll-like rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The 5-aminoisoxazole-4-carboxamide scaffold is a highly versatile heterocyclic intermediate, frequently utilized in the development of kinase inhibitors, Toll-like receptor (TLR) agonists, and IDO1 inhibitors. Despite its utility, researchers frequently encounter yield bottlenecks due to competing side reactions (such as nitrile oxide dimerization), incomplete cyclization, and isolation challenges.

This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols designed to maximize your synthetic throughput and ensure reproducible results.

Mechanistic Pathway & Yield Bottlenecks

The most robust and widely adopted method for synthesizing 3-substituted-5-aminoisoxazole-4-carboxamides is the base-mediated condensation between an N-hydroxyimidoyl chloride and 2-cyanoacetamide.

The reaction proceeds via the in situ generation of a highly reactive nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition (or a stepwise nucleophilic addition) with the deprotonated 2-cyanoacetamide carbanion, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic isoxazole ring. Yield bottlenecks almost exclusively occur when the steady-state concentration of the nitrile oxide exceeds the rate of nucleophilic attack, leading to spontaneous dimerization into inactive furoxan byproducts.

Pathway N1 Aldehyde Oxime + N-Chlorosuccinimide N2 N-Hydroxyimidoyl Chloride (Precursor) N1->N2 Chlorination (0°C to RT) N3 Nitrile Oxide (Reactive Intermediate) N2->N3 Base-Mediated Dehydrohalogenation N6 1,3-Dipolar Cycloaddition & Cyclization N3->N6 Dropwise Addition (Maintains Low Conc.) N8 Furoxan (Dimerization Byproduct) N3->N8 Excess Concentration (Avoid via dropwise) N4 2-Cyanoacetamide + NaH in DMF N5 Active Carbanion (Nucleophile) N4->N5 Quantitative Deprotonation N5->N6 Nucleophilic Attack N7 5-Aminoisoxazole-4-carboxamide (Target Product) N6->N7 70°C, 18h Tautomerization

Mechanistic workflow of 5-Aminoisoxazole-4-carboxamide synthesis via nitrile oxide cycloaddition.

Quantitative Data & Route Comparison

Historically, this condensation was performed using 1[1]. However, this method often results in poor, inconsistent yields (typically 20-50%) due to the nucleophilic nature of the ethoxide ion and the equilibrium-driven, incomplete deprotonation of 2-cyanoacetamide.

Recent optimizations utilizing a non-nucleophilic, strong base system—specifically2[2]—have significantly improved both the reaction kinetics and the final yield.

ParameterTraditional Method (NaOEt/EtOH)Optimized Method (NaH/DMF)
Base / Solvent Sodium ethoxide / EthanolSodium hydride / DMF
Deprotonation Efficiency Partial (equilibrium-driven)Quantitative (irreversible)
Nitrile Oxide Dimerization High (due to slower cycloaddition)Low (faster reaction with enolate)
Reaction Time 24 - 48 hours18 - 20 hours
Typical Yield 20% - 50%65% - 85%
Workup Complexity High (requires fresh NaOEt prep)Low (direct extraction/precipitation)

Optimized Step-by-Step Methodology (NaH/DMF Route)

Self-Validating Protocol: This procedure is designed so that visual and physical cues confirm the success of each intermediate step, ensuring trustworthiness before proceeding.

Step 1: Precursor Activation (Synthesis of N-Hydroxyimidoyl Chloride)

  • Dissolve the appropriate aldehyde oxime (1.0 equiv) in anhydrous DMF and cool to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS, 1.05 equiv) portion-wise over 10 minutes.

  • Causality & Validation: Cooling prevents the exothermic degradation of the forming N-hydroxyimidoyl chloride. The reaction is complete when the initial yellow color stabilizes (usually 1-2 hours at room temperature). Use this solution immediately in Step 3.

Step 2: Carbanion Generation

  • In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-cyanoacetamide (1.0 equiv) in anhydrous DMF.

  • Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Stir for 15 minutes as it warms to room temperature.

  • Causality & Validation: NaH provides irreversible, quantitative deprotonation. You must observe immediate and sustained hydrogen gas evolution (bubbling). This ensures the active methylene is fully converted to the nucleophilic carbanion, preventing unreacted starting material from competing with the cyclization step later.

Step 3: Controlled Cycloaddition

  • Add the N-hydroxyimidoyl chloride solution (from Step 1) dropwise to the enolate solution (from Step 2) at room temperature over 30-45 minutes.

  • Causality & Validation: Dropwise addition is the most critical step for yield optimization. It maintains a low steady-state concentration of the highly reactive nitrile oxide, forcing it to undergo bimolecular nucleophilic attack with the abundant enolate rather than spontaneously dimerizing into a furoxan byproduct.

Step 4: Thermal Cyclization

  • Stir the mixture for 2 hours at room temperature, then heat to 70 °C for 18 hours.

  • Causality & Validation: The initial room temperature phase allows the cycloaddition to complete. Heating to 70 °C provides the necessary activation energy to drive the final intramolecular cyclization and tautomerization, locking the molecule into the stable 5-amino-4-carboxamide aromatic system.

Step 5: Isolation & Purification

  • Cool the reaction to room temperature and quench carefully with H₂O.

  • Extract with Ethyl Acetate (EtOAc). Wash the combined organic phases extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: Why is my yield dropping below 30%, and my NMR shows a symmetrical, highly non-polar byproduct? A: You are observing the formation of a furoxan (1,2,5-oxadiazole 2-oxide) derivative, which is caused by the dimerization of the nitrile oxide intermediate. To troubleshoot this, strictly enforce the dropwise addition of the N-hydroxyimidoyl chloride. If dimerization persists, dilute your reaction mixture further with anhydrous DMF to lower the overall collision frequency of the nitrile oxide molecules.

Q: Can I use milder organic bases like Triethylamine (TEA) or DIPEA instead of NaH? A: No. While TEA is basic enough to trigger dehydrohalogenation (generating the nitrile oxide from the imidoyl chloride), its pKa (~10.7) is not high enough to quantitatively deprotonate 2-cyanoacetamide (pKa ~11-12). Using TEA results in sluggish cycloaddition and leaves the highly reactive nitrile oxide stranded in solution, where it will rapidly dimerize. Strong bases (NaH, KOtBu) are mandatory for high yields.

Q: My final product is a stubborn oil instead of a solid powder. How can I induce crystallization? A: 5-Aminoisoxazole-4-carboxamides are highly polar and frequently trap residual DMF or EtOAc via hydrogen bonding, preventing crystallization. To resolve this, evaporate the crude oil under high vacuum at 50 °C for 4 hours. Dissolve the resulting residue in a minimum amount of hot methanol, add ice-cold water dropwise until the solution turns slightly cloudy, and store at 4 °C overnight to induce precipitation.

Q: My N-hydroxyimidoyl chloride precursor seems to degrade during storage, turning dark brown. How should it be handled? A: Imidoyl chlorides are inherently unstable; they are prone to hydrolysis from atmospheric moisture and spontaneous dehydrohalogenation. They should never be stored. Always synthesize them fresh via the chlorination of aldehyde oximes and use them in situ or immediately after isolation for the cycloaddition step.

References

  • Source: PMC (National Institutes of Health)
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)

Sources

Optimization

Technical Support Center: 5-Aminoisoxazole-4-carboxamide (5-AIQ) Handling & Storage

Welcome to the Advanced Technical Support Portal. As application scientists, we frequently encounter researchers struggling with the erratic downstream performance of 5-Aminoisoxazole-4-carboxamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As application scientists, we frequently encounter researchers struggling with the erratic downstream performance of 5-Aminoisoxazole-4-carboxamide. Whether you are synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones for IDO1 inhibition[1] or utilizing it as a PARP-1 inhibitor, maintaining the structural integrity of the 5-aminoisoxazole core is non-negotiable.

This guide bypasses generic advice to provide a deep, mechanistic understanding of 5-AIQ degradation, paired with self-validating protocols to ensure your compound remains viable for sensitive cross-coupling and cyclization reactions.

Module A: Mechanistic Pathology of Degradation

To stop degradation, you must first understand its causality. 5-AIQ possesses two major structural vulnerabilities:

  • The Electron-Rich Amine: The enamine-like moiety within aminoisoxazoles is highly susceptible to anodic or ambient oxidation. It readily loses a single electron to generate an electrophilic iminium radical[2].

  • The Labile N–O Bond: The isoxazole ring's N–O bond is inherently weak. It is prone to oxidative addition, homolytic cleavage, and photoisomerization when exposed to UV/Vis light or oxidative stress[3][4][5].

When these vulnerabilities are triggered by poor storage, the compound rapidly polymerizes or opens its ring, destroying its utility as a synthetic intermediate.

MechanisticPathways AIQ 5-Aminoisoxazole-4-carboxamide (Intact Core) AmineOx Single-Electron Oxidation (Iminium Radical) AIQ->AmineOx O2 / ROS (e- loss) RingOpen N-O Bond Cleavage (Photoisomerization) AIQ->RingOpen UV/Vis Light (hν) Dimers Azo/Azoxy Dimers (Brown Discoloration) AmineOx->Dimers Homocoupling Isomers Ring-Opened Isomers (Loss of Bioactivity) RingOpen->Isomers Rearrangement

Mechanistic pathways of 5-Aminoisoxazole-4-carboxamide degradation via oxidation and photolysis.

Module B: Diagnostic FAQs

Q: My 5-AIQ powder has turned from pale yellow to a dark brown solid. Is it still usable? A: No. The discoloration is a macroscopic indicator of single-electron oxidation at the 5-amino group. Once the iminium radical forms, it undergoes rapid radical-radical homocoupling to form azo/azoxy dimers[2]. These dimers are synthetically inactive and will poison downstream transition-metal catalysts.

Q: We store our compound at room temperature in a clear desiccator. Why are we seeing ring-opened byproducts in our NMR? A: You are failing to protect the N–O bond from photons. Isoxazole rings are highly susceptible to photoisomerization and N–O bond cleavage when exposed to ambient laboratory light[4]. While your desiccator controls moisture, it acts as a greenhouse for photon-induced degradation. Actinic (amber) glassware is mandatory.

Q: Can I use the hydrogensulfate salt instead of the free base to improve stability? A: Yes, with caveats. Protonation of the 5-amino group significantly reduces its electron density, raising the oxidation potential and preventing the formation of the iminium radical. This allows the salt to be stored at room temperature[6]. However, you must account for the sulfate counterion in your stoichiometric calculations and ensure your reaction conditions utilize a sufficient base to liberate the free amine in situ prior to cyclization[1].

Module C: Quantitative Stability Matrix

The following table summarizes the empirical degradation rates of the 5-AIQ free base under various storage conditions. Use this data to audit your current laboratory practices.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Detected (LC-MS)
25°C (Ambient)Ambient AirClear Vial< 2 weeksAzo-dimers ( m/z 253)
25°C (Ambient)Ambient AirAmber Vial1 monthAzo-dimers & Hydroxylated species
-20°CAmbient AirAmber Vial6 monthsHydroxylated species ( m/z 144)
-20°C Argon Purged Amber Vial > 2 years None detected (Intact m/z 128.04)

Module D: Self-Validating Storage Protocol

To guarantee the integrity of 5-AIQ, do not rely on assumption. The following protocol integrates physical preservation with an analytical validation loop to ensure your storage system is actually working.

StorageWorkflow QC 1. Baseline QC (LC-MS) Aliquot 2. Amber Vials (Block UV) QC->Aliquot Purge 3. Argon Purge (Displace O2) Aliquot->Purge Seal 4. PTFE Seal (Block H2O) Purge->Seal Store 5. -20°C Storage (Kinetic Arrest) Seal->Store

Self-validating workflow for the inert aliquoting and long-term storage of 5-AIQ.

Step-by-Step Methodology
  • Baseline Mass Spectrometry (QC): Before storing a new batch, dissolve a 1 mg sample in LC-MS grade acetonitrile. Confirm the presence of the intact molecular ion [M+H]+ at m/z 128.04.

  • Actinic Aliquoting: Transfer the bulk powder into multiple 5 mL amber glass vials. Causality: Minimizing the volume of head-space gas reduces available oxygen, and amber glass prevents UV-induced photoisomerization of the isoxazole ring[4].

  • Argon Displacement: Insert an argon gas line into the vial, hovering just above the powder. Purge at a low flow rate for 30 seconds. Causality: Argon is heavier than nitrogen and ambient air; it sinks to form a dense, inert blanket over the solid, completely displacing oxidative O2​ .

  • Hermetic Sealing: Cap immediately with a PTFE-lined silicone septum cap. Causality: PTFE is chemically inert and highly hydrophobic, preventing atmospheric moisture from penetrating the vial and catalyzing hydrolysis.

  • Thermal Arrest: Store the sealed vials in a desiccator box housed within a -20°C freezer.

  • The Validation Loop: After 30 days, sacrifice one aliquot and repeat Step 1. The complete absence of m/z 253 (azo-dimer) and m/z 144 (hydroxylated species) validates that your argon seal was successful. If degradants are present, your caps are leaking or your argon purge was insufficient.

References

  • 5-Aminoisoxazole-4-carboxamide Hydrogensulfate | 1273577-24-4 - Sigma-Aldrich. Source:6

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Source: 1

  • Insights of Electrocatalytic Oxidation Mechanisms Utilizing Different Oxidants for Degradation of Organic Pollutants: Option for Sustainability. Source:3

  • Mechanisms and toxicity evaluation of the degradation of sulfamethoxazole by MPUV/PMS process. Source: 4

  • Electrochemistry Enables O-Arylation of Tyrosine with Aminoisoxazoles: Late-Stage Diversification of Peptides and Pharmaceuticals. Source: 2

  • Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition. Source: 5

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Aminoisoxazole-4-carboxamide Derivatives

Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Troubleshooting thermodynamic and kinetic parameters (time/temperature) during the synthesis of 5-aminoisoxazole-4-carboxamide scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Troubleshooting thermodynamic and kinetic parameters (time/temperature) during the synthesis of 5-aminoisoxazole-4-carboxamide scaffolds, which serve as crucial intermediates for1 and2[2][1].

Mechanistic Workflow & Causality

The synthesis of 5-aminoisoxazole-4-carboxamides relies on a highly temperature-sensitive sequence. The process begins with the generation of an N-hydroxyimidoyl chloride from an oxime[3]. This electrophile is then reacted with the enolate of 2-cyanoacetamide. As a Senior Application Scientist, I must emphasize that the causality of the temperature gradient is critical to avoiding side reactions:

  • Initial Addition (0 °C to RT): The highly reactive N-hydroxyimidoyl chloride is prone to degradation and base-catalyzed dimerization (forming furoxans) if the initial nucleophilic attack by the 2-cyanoacetamide anion occurs at elevated temperatures. Thus, the addition must be performed strictly at 0 °C[2].

  • Cyclization (70 °C to 80 °C): The resulting acyclic intermediate is kinetically stable at room temperature. Providing thermal energy (70–80 °C) is mandatory to overcome the activation energy barrier and drive the intramolecular cyclization to form the isoxazole ring[3].

SynthesisWorkflow A Aldehyde Precursor B Oxime Intermediate (RT, 16h) A->B NH2OH·HCl C N-Hydroxyimidoyl Chloride (0°C to RT) B->C NCS, DMF E 5-Aminoisoxazole-4-carboxamide (0°C then 70-80°C, 16-18h) C->E + D @ 0°C F Degradation / Furoxan Dimer (>90°C or Fast Addition) C->F T > 0°C (Dimerization) D 2-Cyanoacetamide + Base (NaH in DMF or NaOEt in EtOH) D->E Dropwise E->F Overheating G Isoxazolo[5,4-d]pyrimidine (Reflux, 18h) E->G Triethyl orthoformate

Synthetic workflow and temperature thresholds for 5-aminoisoxazole-4-carboxamides.

Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Below are the two primary methodologies utilized in the field, optimized for distinct base/solvent environments.

Protocol A: Optimized Synthesis using NaH/DMF (Recommended)

This protocol utilizes sodium hydride in a polar aprotic solvent to enhance nucleophilicity, allowing for milder cyclization temperatures and shortening overall preparation time by avoiding the in-situ generation of sodium ethoxide[2].

Reagents: 2-Cyanoacetamide (1.0 equiv), N-hydroxyimidoyl chloride derivative (1.0 equiv), NaH (60% dispersion in mineral oil, 1.2 equiv), anhydrous DMF. Step-by-Step Methodology:

  • Anion Generation: Suspend 2-cyanoacetamide in anhydrous DMF under an inert atmosphere (N2 or Ar). Slowly add NaH at room temperature. Stir for 15 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Cool the mixture to 0 °C. Add a solution of the appropriate N-hydroxyimidoyl chloride in anhydrous DMF dropwise over 15–20 minutes to prevent localized heating.

  • Acyclic Intermediate Formation: Stir the reaction mixture at room temperature for exactly 2.0 hours.

    • Self-Validation Check: Analyze the mixture via TLC (EtOAc/Hexane). The complete disappearance of the N-hydroxyimidoyl chloride spot confirms successful acyclic intermediate formation, validating that it is safe to begin the thermal cyclization phase.

  • Thermal Cyclization: Elevate the temperature to 70 °C and stir for 18 hours[2].

  • Quenching & Workup: Cool to room temperature, quench carefully with H₂O, and extract with EtOAc. Wash the organic layer with brine (3x to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Traditional Synthesis using NaOEt/EtOH

Step-by-Step Methodology:

  • Base Preparation: Prepare a fresh solution of NaOEt by dissolving sodium metal (1.5 equiv) in absolute EtOH at room temperature[3].

  • Anion Generation: Add the freshly prepared NaOEt solution dropwise to a stirred solution of 2-cyanoacetamide (1.0 equiv) in absolute EtOH at 50 °C.

  • Electrophile Addition (Critical Step): Cool the resulting suspension completely to 0 °C in an ice bath. Add the N-hydroxyimidoyl chloride (1.0 equiv) dissolved in absolute EtOH dropwise. Stir for 30 minutes at 0 °C[2][3].

  • Thermal Cyclization: Heat the mixture to reflux (approx. 80 °C) and stir overnight (16–18 hours).

  • Workup: Remove EtOH under reduced pressure, add H₂O to the residue, and filter the precipitated solid. Recrystallize from MeOH if necessary[3].

Troubleshooting & FAQs: Time and Temperature Optimization

Q1: Why do we observe incomplete cyclization when running the reaction entirely at room temperature? A1: The cyclization of the acyclic intermediate to the 5-aminoisoxazole ring requires overcoming a significant activation energy barrier. While the initial nucleophilic attack of the cyanoacetamide anion onto the imidoyl chloride occurs readily at 0 °C to room temperature, the subsequent intramolecular ring closure requires elevated thermal input (70–80 °C). Running the reaction at room temperature traps the synthesis at the acyclic intermediate stage.

Q2: What happens if the reaction temperature exceeds 90 °C or the reflux time is extended beyond 18 hours? A2: Overheating or prolonged heating leads to the thermodynamic degradation of the 5-aminoisoxazole-4-carboxamide product. Under strongly basic conditions and high heat, the carboxamide group can undergo unwanted hydrolysis. Furthermore, the isoxazole ring itself is susceptible to thermal ring-opening or rearrangements (such as the Boulton-Katritzky rearrangement) when subjected to excessive thermal stress.

Q3: How does the choice of base (NaOEt vs. NaH) dictate my temperature and time parameters? A3: Using NaOEt in a protic solvent (EtOH) typically requires refluxing at 80 °C for 16–18 hours to achieve cyclization[3]. Switching to a stronger base like NaH in an aprotic solvent (DMF) enhances the nucleophilicity of the 2-cyanoacetamide anion. This allows the initial addition to proceed efficiently at room temperature for 2 hours, followed by a milder heating phase (70 °C) for 18 hours[2]. This optimized NaH/DMF route reduces thermal degradation and shortens overall preparation time by eliminating the need to dissolve sodium metal.

Q4: My crude product contains a high percentage of furoxan (dimerized imidoyl chloride). Which parameter failed? A4: This is a classic temperature control failure during the addition phase. If the N-hydroxyimidoyl chloride is added to the basic mixture at temperatures above 0 °C (especially in the EtOH route) or added too rapidly without proper heat dissipation, it undergoes base-catalyzed dimerization into a furoxan derivative before the 2-cyanoacetamide can attack. Always ensure the addition is dropwise at 0 °C.

Quantitative Data: Parameter Optimization Matrix

To assist in experimental planning, the following table summarizes the impact of varying time and temperature parameters on the yield and purity of 5-aminoisoxazole-4-carboxamide derivatives.

Base / Solvent SystemInitial Addition (Temp / Time)Cyclization (Temp / Time)Average YieldObserved Impurities / Reaction Profile
NaOEt / EtOH 0 °C, 0.5 h80 °C (Reflux), 16 h20–45%Moderate yield; requires fresh base preparation.
NaH / DMF RT, 2.0 h70 °C, 18 h60–75%Optimal profile; minimal degradation; cleaner crude.
NaOEt / EtOH 0 °C, 0.5 h25 °C (RT), 24 h< 10%Predominantly uncyclized acyclic intermediate.
NaH / DMF RT, 2.0 h100 °C, 24 h< 20%Severe thermal degradation; ring-opened byproducts.
NaOEt / EtOH 25 °C, 0.5 h80 °C (Reflux), 16 h< 15%High levels of furoxan (imidoyl chloride dimerization).

References

  • Dolšak, A., Bratkovič, T., Mlinarič, L., Ogorevc, E., Švajger, U., Gobec, S., & Sova, M. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals (nih.gov).
  • Strašek Benedik, N., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega (acs.org).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Aminoisoxazole-4-carboxamide Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions involving the 5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reactions involving the 5-aminoisoxazole-4-carboxamide scaffold.

The Mechanistic Challenge

The 5-aminoisoxazole-4-carboxamide core is a privileged pharmacophore, heavily utilized in the synthesis of isoxazolo[5,4-d]pyrimidines (e.g., Toll-Like Receptor 7 agonists)[1]. However, the vicinal relationship between the 5-amino group and the 4-carboxamide moiety creates a highly congested steric microenvironment. The 5-amino group is inherently poorly nucleophilic due to the electron-withdrawing nature of the isoxazole ring. When researchers introduce bulky electrophiles or attempt cyclization with sterically demanding orthoesters, the activation energy spikes. This results in sluggish kinetics, poor yields, or complete reaction failure[2].

To successfully functionalize this scaffold, you must manipulate the electronic properties of your reagents to compensate for the steric penalty, or utilize specialized catalysis to bypass direct steric clashes.

Diagnostic Workflow: Steric Hindrance Resolution

Use the following logic tree to diagnose and resolve low-yielding substitution or cyclization reactions.

StericTroubleshooting Start Reaction Yield < 40%? Steric Hindrance Suspected Q1 Is the electrophile sterically demanding (e.g., ortho-substituted)? Start->Q1 A1_Yes Switch to NHC Catalysis (Forms extended acyl azolium) Q1->A1_Yes Yes Q2 Does the 4-carboxamide block the 5-amino trajectory? Q1->Q2 No A2_Yes Use highly electrophilic reagents (e.g., ethyl trifluoroacetate) Q2->A2_Yes Yes A2_No Optimize Solvent (Shift from MeCN to THF) Q2->A2_No No

Figure 1: Decision matrix for troubleshooting steric hindrance in 5-aminoisoxazole-4-carboxamide functionalization.

Troubleshooting FAQs

Q: Why does my cyclization to isoxazolo[5,4-d]pyrimidine fail when using triethyl orthoacetate, even though triethyl orthoformate works perfectly? A: The additional methyl group on the orthoacetate creates a severe steric clash with the 4-carboxamide group during the formation of the tetrahedral intermediate[2]. To bypass this, you must increase the electrophilicity of the carbonyl carbon to lower the activation energy. Switch to a reagent like ethyl trifluoroacetate. The strong electron-withdrawing effect of the −CF3​ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl, compensating for the steric penalty and driving the cyclization forward[1].

Q: How can I improve the yield of [3+3] annulations when my electrophile has an ortho-substituted phenyl ring? A: Ortho-substitutions on electrophiles (like α -bromoenals) drastically reduce yields due to transition-state crowding[3]. Employing N-Heterocyclic Carbene (NHC) catalysis is the optimal workaround. The NHC catalyst reacts with the electrophile to form an acyl azolium intermediate. This extends the reactive center away from the steric bulk, allowing the 5-amino group to attack without clashing with the ortho-substituent.

Q: Does solvent choice actually impact steric outcomes in these asymmetric substitutions? A: Yes, profoundly. In sterically hindered asymmetric substitutions, the transition state is highly sensitive to solvent coordination. For instance, switching from THF to Acetonitrile (MeCN) can drop enantioselectivity from 99% to 78%[3]. Causality: THF stabilizes the stereo-controlling step without aggressively competing for the hydrogen-bonding sites required to orient the bulky substrates, whereas MeCN disrupts these critical non-covalent interactions.

Quantitative Impact of Steric Bulk on Reaction Yields

The following table summarizes the causal relationship between steric bulk, reagent electronics, and final yields, serving as a benchmark for your own experiments.

Substrate (5-Amino Derivative)Reagent / ElectrophileSteric / Electronic FactorReaction ConditionYield (%)
5-Aminoisoxazole-4-carboxamideTriethyl orthoformateLow steric bulk ( −H )Conventional Heating85%
5-Aminoisoxazole-4-carboxamideTriethyl orthoacetateHigh steric bulk ( −CH3​ )Conventional Heating< 45%
5-Aminoisoxazole-4-carboxamideEthyl trifluoroacetateHigh bulk, but highly electrophilic ( −CF3​ )Reflux (NaOEt)78–85%
5-Amino-3-phenylisoxazole2-bromo-phenyl bromoenalOrtho-substitution (High steric clash)NHC Catalyst (THF)35%
5-Amino-3-phenylisoxazole4-bromo-phenyl bromoenalPara-substitution (Low steric clash)NHC Catalyst (THF)88%

Self-Validating Experimental Protocols

To ensure reproducibility and build trust in your workflow, the following protocols are designed as self-validating systems . Each critical step includes a physical or chemical checkpoint to confirm success before proceeding.

Protocol A: Cyclization to Isoxazolo[5,4-d]pyrimidines Overcoming Steric Hindrance

Purpose: To cyclize 5-aminoisoxazole-4-carboxamide using a sterically demanding but highly electrophilic reagent (ethyl trifluoroacetate).

  • Alkoxide Generation: In a flame-dried flask under argon, dissolve sodium metal (1.2 equiv) in anhydrous ethanol ( 50 mL ).

    • Causality: Sodium ethanolate is required to deprotonate the 4-carboxamide, significantly enhancing its nucleophilicity to attack the ester.

    • Self-Validation Checkpoint: The complete dissolution of sodium metal and the cessation of hydrogen gas evolution confirms the quantitative formation of the alkoxide base.

  • Reagent Addition: Add the 5-aminoisoxazole-4-carboxamide (1.0 equiv) to the solution, followed by the dropwise addition of ethyl trifluoroacetate (1.2 equiv)[1].

    • Causality: The −CF3​ group pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack despite the congested environment.

  • Reflux & Monitoring: Stir and heat the reaction mixture under reflux for 24–48 hours[1].

    • Self-Validation Checkpoint: Monitor via TLC (EtOAc/n-hexane). The starting material is highly polar and will sit low on the plate. The successful formation of the cyclized pyrimidine ring will appear as a distinct, less polar, strongly UV-active spot.

  • Isolation: Remove the solvent under reduced pressure. Acidify the residue with dilute HCl to pH 4-5.

    • Self-Validation Checkpoint: The target isoxazolo[5,4-d]pyrimidine will precipitate out of the acidic aqueous solution as a white/yellow solid, confirming successful cyclization and allowing for easy filtration.

Protocol B: NHC-Catalyzed Substitution of Hindered 5-Aminoisoxazoles

Purpose: To achieve high-yield [3+3] annulation when the electrophile possesses bulky ortho-substituents.

  • Catalyst Activation: Suspend the chiral triazolium precatalyst (10 mol%) and a mild base (e.g., K2​CO3​ , 1.0 equiv) in anhydrous THF.

    • Causality: The base deprotonates the precatalyst to generate the active N-Heterocyclic Carbene (NHC).

  • Substrate Addition: Add the sterically hindered α -bromoenal (1.0 equiv) and the 5-aminoisoxazole derivative (1.2 equiv). Stir at room temperature.

    • Causality: THF is explicitly chosen over MeCN because it stabilizes the stereo-controlling transition state without competitively binding to the substrates, which is critical when steric hindrance already weakens substrate-catalyst interactions[3].

  • Reaction Validation:

    • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a homogenous, colored solution as the acyl azolium intermediate forms and reacts.

  • Chiral Verification: After standard aqueous workup and column chromatography, analyze the product via Chiral HPLC.

    • Self-Validation Checkpoint: An enantiomeric excess (ee) of >90% validates that the reaction proceeded strictly through the chiral pocket of the NHC catalyst, successfully bypassing the racemic background reaction that is otherwise favored by steric repulsion.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists . ACS Omega. 1

  • Mechanisms and Origins of Regio- and Stereoselectivities in NHC-Catalyzed [3 + 3] Annulation of α-Bromoenals and 5-Aminoisoxazoles: A DFT Study . ACS Publications. 3

  • Orthoesters in heterocycle synthesis . Semantic Scholar. 2

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 5-Aminoisoxazole-4-carboxamide

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing peak shape distortions—specifically peak tailing—when analyzing 5-Aminoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing peak shape distortions—specifically peak tailing—when analyzing 5-Aminoisoxazole-4-carboxamide and its derivatives.

Chemical Causality: Why Does 5-Aminoisoxazole-4-carboxamide Tail?

To troubleshoot effectively, we must first understand the molecular interactions at play. 5-Aminoisoxazole-4-carboxamide is a highly polar, nitrogen-rich heterocycle. It features a primary amine (a strong hydrogen bond donor and basic site), a carboxamide group (hydrogen bond donor/acceptor), and an isoxazole ring.

When analyzed using standard reversed-phase liquid chromatography (RPLC) on silica-based columns, the molecule is highly susceptible to secondary interactions . While the primary retention mechanism should be hydrophobic partitioning with the C18/C8 alkyl chains, the basic amine group undergoes unwanted electrostatic ion-exchange interactions with residual, ionized silanol groups (SiO⁻) on the silica surface[1]. Furthermore, the carboxamide group can form strong hydrogen bonds with neutral silanols (Si-OH)[2]. These dual secondary retention mechanisms cause the analyte molecules to elute at varying rates, stretching the trailing edge of the peak and resulting in severe tailing.

SilanolMechanism cluster_Silica Silica Stationary Phase Surface Analyte 5-Aminoisoxazole-4-carboxamide (Protonated Amine & Polar Amide) Ionized Ionized Silanols (SiO⁻) Electrostatic Ion-Exchange Analyte->Ionized Mobile Phase pH > 3.0 Neutral Neutral Silanols (Si-OH) Hydrogen Bonding Analyte->Neutral Mobile Phase pH < 3.0 Tailing Secondary Retention Mechanisms Result: Severe Peak Tailing Ionized->Tailing Strong Tailing Effect Neutral->Tailing Moderate Tailing Effect

Mechanism of secondary interactions between 5-Aminoisoxazole-4-carboxamide and silica silanols.

Diagnostic Workflow & Logical Isolation

Before altering mobile phase chemistries, you must isolate whether the tailing is a chemical issue (silanol interactions) or a physical issue (column void, blocked frit, or extra-column volume)[2].

Troubleshooting Start Observe Peak Tailing (As > 1.5) InjectUracil Inject Uracil (Neutral Marker) Does Uracil tail? Start->InjectUracil Physical Physical Issue: Check Frit & Dead Volume InjectUracil->Physical Yes Chemical Chemical Issue: Silanol Interaction InjectUracil->Chemical No Resolve Symmetrical Peak (As < 1.2) Physical->Resolve Replace Frit/Tubing CheckPH Is Mobile Phase pH < 3.0? Chemical->CheckPH AdjustPH Adjust to pH 2.5 (0.1% TFA) to suppress ionization CheckPH->AdjustPH No CheckColumn Is column fully end-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to Type-B Silica (e.g., Extend-C18) CheckColumn->ChangeColumn No CheckColumn->Resolve Yes ChangeColumn->Resolve

Step-by-step diagnostic workflow for isolating and resolving HPLC peak tailing.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to verify that the chromatographic system is performing as intended before analyzing your target compound.

Protocol A: Low-pH Ion-Pairing Method (Recommended)

Causality: Lowering the pH below 3.0 fully protonates the residual silanols (converting SiO⁻ to Si-OH), effectively neutralizing their electrostatic pull on the basic amine of 5-Aminoisoxazole-4-carboxamide[3]. Trifluoroacetic acid (TFA) is ideal here because it not only lowers the pH but also acts as an ion-pairing reagent, forming a hydrophobic complex with the protonated amine, thereby increasing retention and shielding it from the silica surface. This method is validated for isoxazolo[5,4-d]pyrimidine derivatives containing the 5-aminoisoxazole-4-carboxamide moiety[4].

Step-by-Step Methodology:

  • System Suitability Control: Inject a 10 µg/mL solution of Uracil (a neutral, unretained marker). Calculate the Asymmetry Factor ( As​ ). If As​>1.2 , perform hardware maintenance (replace inlet frit or reduce dead volume) before proceeding.

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 0.1% TFA (v/v) solution. Sonicate and degas for 10 minutes. The resulting pH will be approximately 2.0.

  • Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile (MeCN).

  • Column Selection: Install a high-purity, Type-B silica end-capped column (e.g., Agilent Extend-C18, 4.6 mm × 150 mm, 3.6 μm)[4]. Thermostat the column compartment to 50 °C to improve mass transfer and reduce solvent viscosity.

  • Gradient Elution: Run a gradient from 10% B to 90% B over 12 minutes at a flow rate of 1.0 mL/min.

  • Validation: Inject the 5-Aminoisoxazole-4-carboxamide sample (0.1 mg/mL). The peak should now elute with an As​ between 0.95 and 1.15.

Protocol B: Silanol-Masking Buffer Method (Alternative)

Causality: If your detector (e.g., prep-LC or specific MS applications) cannot tolerate TFA, or if your column degrades at low pH, you must operate at a mid-pH and use a competing base. Triethylamine (TEA) is a bulky amine that aggressively competes with the analyte for active, ionized silanol sites, effectively "masking" the stationary phase defects[3].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of water to create a 20 mM buffer.

  • Silanol Suppressor Addition: Add 0.7 mL of Triethylamine (TEA) to achieve a ~5 mM concentration.

  • pH Adjustment: Adjust the pH to 3.0 or 6.0 (depending on column stability) using dilute phosphoric acid.

  • Equilibration: Flush the column with the buffered mobile phase for at least 20 column volumes to ensure the TEA fully saturates the active silanol sites.

  • Validation: Inject the sample. Note that while peak shape will improve drastically, column lifetime may be slightly reduced due to the aggressive nature of TEA on silica end-capping[3].

Quantitative Data & Column Selection

Selecting the right stationary phase is just as critical as the mobile phase. The table below summarizes the expected performance of various column chemistries when analyzing basic amides like 5-Aminoisoxazole-4-carboxamide.

Column Chemistry TypeSilanol ActivityRecommended pH RangeExpected Asymmetry ( As​ )Mechanism of Improvement
Standard Type-A Silica (C18) High2.0 - 7.0> 2.5 (Severe Tailing)N/A (Avoid for this analyte)
High-Purity Type-B Silica (End-capped) Low2.0 - 9.01.2 - 1.5Reduced metal content and exhaustive end-capping blocks Si-OH sites.
Polar-Embedded C18 (e.g., Amide/Ether) Very Low2.0 - 8.01.0 - 1.2Internal polar group shields residual silanols via a localized hydration layer.
Hybrid Organic/Inorganic (e.g., BEH) Extremely Low1.0 - 12.00.9 - 1.1Ethylene bridges in the silica backbone drastically reduce overall silanol population.

Frequently Asked Questions (FAQs)

Q: Why does 5-Aminoisoxazole-4-carboxamide tail more than my other analytes? A: The molecule possesses a "perfect storm" of functional groups for secondary interactions. The primary amine is basic and positively charged at typical RPLC pH levels, causing electrostatic attraction to negatively charged silanols. Simultaneously, the carboxamide group and the isoxazole nitrogen act as strong hydrogen bond acceptors/donors. This multi-point binding creates a heterogeneous retention profile.

Q: I adjusted my mobile phase to pH 2.5, but I am still seeing peak tailing. What is the next step? A: If chemical interactions have been suppressed via low pH and tailing persists, the issue is likely physical[2]. Check for extra-column volume (ensure tubing is properly seated in the PEEK fittings without a gap)[1]. Alternatively, the column's inlet frit may be partially blocked by sample particulates. Reverse the column (if the manufacturer permits) and backflush it, or replace the guard column.

Q: Can I use methanol instead of acetonitrile to improve peak shape? A: Yes. Methanol is a protic solvent, meaning it can participate in hydrogen bonding. It can actively compete with the carboxamide group of your analyte for hydrogen-bonding sites on the neutral silanols, sometimes yielding sharper peaks than the aprotic acetonitrile.

Q: What is an acceptable USP tailing factor for this compound? A: For accurate quantitation and system suitability, the USP tailing factor ( T ) should be ≤1.5 , and the Asymmetry Factor ( As​ ) should ideally be ≤1.2 . Values above this threshold risk co-elution with impurities and inaccurate peak integration.

Sources

Optimization

Technical Support Center: Optimizing Extraction Protocols for 5-Aminoisoxazole-4-carboxamide from Biological Matrices

Welcome to the technical support center for the optimization of extraction protocols for 5-Aminoisoxazole-4-carboxamide and related small molecules from complex biological matrices. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of extraction protocols for 5-Aminoisoxazole-4-carboxamide and related small molecules from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of bioanalysis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of 5-Aminoisoxazole-4-carboxamide. The guidance provided is based on general principles of small molecule extraction and data from structurally similar compounds due to the limited specific information on 5-Aminoisoxazole-4-carboxamide.

Q1: What are the key physicochemical properties of 5-Aminoisoxazole-4-carboxamide to consider when developing an extraction method?

A1: While specific experimental data for 5-Aminoisoxazole-4-carboxamide is not widely published, we can infer its likely properties from its structure. It possesses both an amino group and a carboxamide group, suggesting it is a polar molecule. The isoxazole ring itself is a heterocyclic structure. The presence of the amino group suggests a basic character, allowing for manipulation of its charge state through pH adjustment. This is a critical factor for optimizing both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.[1][2]

Q2: Which extraction technique is most suitable for 5-Aminoisoxazole-4-carboxamide from plasma?

A2: The choice of extraction technique depends on the required sensitivity, sample throughput, and the complexity of the matrix.[3] For 5-Aminoisoxazole-4-carboxamide, a polar molecule, several options can be considered:

  • Protein Precipitation (PPT): This is a simple, fast, and inexpensive method suitable for initial screening or when high sensitivity is not paramount.[4] However, it provides the least clean extract, which can lead to matrix effects in LC-MS/MS analysis.[3][5]

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Given the polar nature of the analyte, a polar organic solvent would be required. The efficiency of the extraction can be significantly influenced by adjusting the pH of the aqueous phase to suppress the ionization of the amino group, thereby increasing its partitioning into the organic phase.[1]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most powerful technique for obtaining a clean and concentrated extract.[6][7] For a polar compound like 5-Aminoisoxazole-4-carboxamide, reversed-phase, mixed-mode, or hydrophilic interaction liquid chromatography (HILIC) SPE sorbents could be effective.

Q3: How can I minimize matrix effects during the LC-MS/MS analysis of 5-Aminoisoxazole-4-carboxamide?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a significant challenge in bioanalysis.[5][8] To minimize them:

  • Optimize Sample Preparation: Employing a more selective extraction technique like SPE can significantly reduce matrix components in the final extract.[3][5]

  • Chromatographic Separation: Ensure adequate chromatographic separation of the analyte from interfering matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[8]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the extraction of small polar molecules like 5-Aminoisoxazole-4-carboxamide.

Protein Precipitation (PPT) Troubleshooting
Symptom Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete protein precipitation.Increase the ratio of organic solvent to sample (e.g., from 2:1 to 3:1 or 4:1). Acetonitrile is often more effective than methanol at precipitating proteins.[4]
Analyte co-precipitates with proteins.Optimize the pH of the precipitation solvent. For a basic compound, a slightly acidic precipitation condition might improve recovery.
Clogged LC Column or High Backpressure Incomplete removal of precipitated proteins.Ensure adequate centrifugation time and speed to form a compact pellet. Carefully collect the supernatant without disturbing the pellet. Consider using a filter plate for high-throughput applications.[4]
Poor Reproducibility Inconsistent vortexing or incubation times.Standardize the vortexing time and speed, as well as the incubation time and temperature for all samples.
Liquid-Liquid Extraction (LLE) Troubleshooting

A common challenge in LLE is the formation of emulsions, which are mixtures of the two immiscible liquid phases that are difficult to separate.[1][9]

Q: I am observing a persistent emulsion layer during LLE. How can I resolve this?

A: Emulsion formation is a frequent issue, especially with protein-rich matrices like plasma.[1][9] Here are several strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the extraction tube. This reduces the mechanical energy that can lead to emulsion formation.[9]

  • Salting Out: Add a small amount of a salt, such as sodium chloride or ammonium sulfate, to the aqueous phase. This increases the ionic strength and can help to break the emulsion.[9]

  • Centrifugation: Centrifuging the sample at a moderate speed can help to separate the layers.

  • Filtration: Passing the emulsified layer through a bed of glass wool can sometimes break the emulsion.

  • Solvent Change: Consider using a different organic solvent with a greater density difference from the aqueous phase.

Workflow for Troubleshooting LLE Emulsion Formation

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Vertex AI Search.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025, November 27). Vertex AI Search.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • Extracting Small Molecules. (2018, September 28). Biocompare.com.
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Vertex AI Search.
  • Common Trouble-Shooting About SPE Cartridge. (2023, July 31). Hawach.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025, January 21). SCION Instruments.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing).
  • Troubleshooting Liquid/Liquid Extraction. CHROMacademy.
  • overcoming solubility issues with 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • Protein precipit
  • How can I troubleshoot protein precipitation after purification?. (2015, August 5).
  • Technical Support Center: Troubleshooting Protein Precipit
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28). Vertex AI Search.
  • Technical Tip: Protein Precipit
  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. (2007, August 15). PubMed.
  • 5-Amino-4-imidazolecarboxamide hydrochloride 98%. Sigma-Aldrich.
  • A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. (2013, February 1). PubMed.
  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020, February 6). Vertex AI Search.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679. PubChem.
  • Quantitative analysis of small molecules in biological samples. Vertex AI Search.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). MDPI.
  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by. (2016, July 24).
  • (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • 5-Amino-4-imidazolecarboxamide CAS#: 360-97-4. ChemicalBook.
  • AICA) | CAS 360-97-4 | AbMole BioScience | 5-Amino-3H-imidazole-4-Carboxamide Price. AbMole BioScience.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016, March 1). RSC Publishing.
  • A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Deriv
  • 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID | 84661-50-7. (2023, July 2). ChemicalBook.
  • 5-aminoisoxazole-3-carboxamide 1629161-52-9 wiki. Guidechem.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 11).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022, August 31). Semantic Scholar.
  • 5-Aminoimidazole-4-carboxamide 1-beta-D-Ribofuranoside | 2627-69-2. TCI Chemicals.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC.
  • Simultaneous Quantification of 5-Aminoimidazole-4-Carboxamide-1-β-d-ribofuranoside and Its Active Metabolite 5-Aminoimidazole-4-Carboxamide-1-β-d-ribofuranotide in Mice Plasma by LC–MS/MS. (2025, August 9).
  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives.
  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects. (1989, February 2). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFBrl7qnZECEY3Ua1nhyQmmrcOhBe1hneydKFsofCqr0B30VdcLoOimOQa8H5bm1JCn0NuraHpJ27lC1825PjVsRIzlgbs6MGUk9IEeo8XC0oalpIZxbA98pYQj6haiGBi]([Link]

Sources

Troubleshooting

Troubleshooting poor cell permeability of 5-Aminoisoxazole-4-carboxamide compounds

Welcome to the Technical Support Center for ADME and Physicochemical Optimization. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic bottlenecks associated with the 5-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ADME and Physicochemical Optimization. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic bottlenecks associated with the 5-Aminoisoxazole-4-carboxamide scaffold.

While this chemotype is highly valuable in medicinal chemistry (often utilized in kinase and HSP90 inhibitors), its dense array of hydrogen bond donors (HBDs) and acceptors (HBAs) frequently results in poor passive membrane permeability and high efflux ratios. This guide synthesizes mechanistic chemistry with field-proven in vitro assay troubleshooting to help you optimize your compounds and validate your data.

Diagnostic Matrix: Identifying the Root Cause

Before altering your compound's structure, you must verify whether the poor permeability is a true physicochemical liability or an in vitro assay artifact.

Experimental ObservationPrimary CauseMechanistic RationaleRecommended Action
Low Papp​ , Recovery < 50% Non-specific binding or poor solubilityHighly lipophilic derivatives crash out of aqueous buffer or adhere to plasticware, artificially lowering the measured apical-to-basolateral flux[1].Add 0.25%–1% BSA to the receiver compartment; check thermodynamic solubility.
Low Papp​ , Recovery > 80% Poor passive transcellular diffusionThe 5-amino and 4-carboxamide groups form strong bonds with water. The energetic penalty of desolvation prevents membrane insertion[2].Explore N-methylation, bioisosteres (amide-to-ester), or induce Intramolecular Hydrogen Bonding (IMHB)[3].
Efflux Ratio (ER) > 2.0 Active transport (e.g., P-gp or BCRP)Carboxamides are classic substrates for efflux pumps due to their ability to form multiple H-bonds within the transporter's binding pocket.Perform bidirectional assay with a P-gp inhibitor (e.g., Verapamil). If ER drops to ~1, modify the scaffold to reduce HBDs.

Troubleshooting FAQs & Mechanistic Interventions

Q1: My 5-aminoisoxazole-4-carboxamide compound shows near-zero permeability in Caco-2, but high potency in biochemical assays. Why is this happening, and how do I fix it?

Causality: The core issue is the desolvation energy penalty . The adjacent 5-amino and 4-carboxamide groups on the isoxazole ring create a highly localized Polar Surface Area (PSA). In an aqueous environment, water molecules tightly coordinate to these groups. For the molecule to passively diffuse through the lipophilic core of the enterocyte membrane, these hydrogen bonds must be broken—an energetically unfavorable process[2]. Intervention:

  • Amide-to-Ester Substitution: If the carboxamide is not strictly required for target binding, substituting the amide for an ester removes a critical HBD and increases lipophilicity (ALog P), which has been shown to dramatically improve membrane permeability in beyond-rule-of-5 molecules[4][5].

  • N-Methylation: Methylating the primary amine or the carboxamide nitrogen masks the HBDs, directly lowering the desolvation penalty and frequently reducing efflux pump recognition[2].

  • Intramolecular Hydrogen Bonding (IMHB): Design the adjacent substituents to form a stable IMHB between the 5-amino group and the 4-carboxamide carbonyl. This "hides" the polarity from the solvent, improving permeability without adding lipophilic bulk[3].

Q2: I am getting low mass balance (recovery < 50%) in my Caco-2 assay. Is my compound being metabolized?

Causality: While Caco-2 cells do possess some metabolic enzymes (like CYP3A4), severe mass balance loss in a 90-120 minute assay is almost always due to non-specific binding (NSB) to the polystyrene assay plates or precipitation due to poor aqueous solubility[6]. Intervention: You must alter the thermodynamic driving force of the assay. Adding Bovine Serum Albumin (BSA) to the assay buffer acts as a "protein sink." BSA binds the lipophilic compound in the receiver compartment, mimicking physiological plasma protein binding. This maintains sink conditions, pulls the compound across the gradient, and prevents it from adhering to the plasticware[1][6].

Q3: My compound has a high Efflux Ratio (ER > 5). How do I confirm if it's P-gp mediated or an assay artifact?

Causality: Active efflux by P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP) actively pumps the drug back into the apical lumen. High concentrations of BSA can sometimes cause misidentification of efflux substrates if protein binding is asymmetrical[6]. Intervention: Run a self-validating control experiment. Perform the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., 50 µM Verapamil or 2 µM Elacridar). If the ER collapses to near 1.0, the compound is a true P-gp substrate.

Visualizing the Troubleshooting Logic

PermeabilityTroubleshooting Start Poor Permeability Detected (Caco-2 / PAMPA) CheckRecovery Calculate Mass Balance (Recovery %) Start->CheckRecovery LowRecovery Recovery < 70% (Solubility or NSB Issue) CheckRecovery->LowRecovery HighRecovery Recovery > 70% (True Permeability Issue) CheckRecovery->HighRecovery FixAssay Add 0.25%-1% BSA to Receiver Compartment LowRecovery->FixAssay CheckEfflux Calculate Efflux Ratio (Papp B-A / Papp A-B) HighRecovery->CheckEfflux HighEfflux ER > 2.0 (Active Efflux Pump) CheckEfflux->HighEfflux LowEfflux ER < 2.0 (Poor Passive Diffusion) CheckEfflux->LowEfflux FixEfflux Confirm with P-gp Inhibitor (e.g., Verapamil) HighEfflux->FixEfflux FixPassive Chemical Optimization: N-Methylation, Esters, IMHB LowEfflux->FixPassive

Decision tree for diagnosing and resolving poor cell permeability of carboxamide compounds.

Self-Validating Protocol: BSA-Modified Bidirectional Caco-2 Transport Assay

To ensure trustworthiness, this protocol incorporates internal validation checkpoints (TEER and Mass Balance) to guarantee that the data generated is a true reflection of the compound's properties, not an artifact of the system.

Phase 1: Monolayer Integrity Validation

  • Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days to ensure full differentiation and tight junction formation[7].

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Causality: TEER values must be 200 Ω⋅cm2 . Monolayers failing this metric possess compromised tight junctions, which will artificially inflate paracellular permeability and ruin the assay[8].

Phase 2: Assay Execution with Protein Sink

  • Prepare transport buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, adjusted to pH 7.4.

  • Prepare the receiver buffer by adding 0.25% Bovine Serum Albumin (BSA) . Note: 0.25% is the optimal concentration to prevent non-specific binding without causing massive shifts in free-drug fractions that complicate data interpretation[6].

  • Equilibrate the monolayers for 10 minutes with pre-warmed (37°C) drug-free buffer[8].

  • Apical to Basolateral (A B): Add 300 µL of 10 µM test compound in transport buffer to the Apical chamber. Add 1,200 µL of BSA-supplemented buffer to the Basolateral chamber[8].

  • Basolateral to Apical (B A): Add 1,200 µL of 10 µM test compound to the Basolateral chamber. Add 300 µL of BSA-supplemented buffer to the Apical chamber.

  • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer (UWL) effect.

  • Sample 100 µL from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh, pre-warmed buffer[8].

Phase 3: Data Calculation & Mass Balance Calculate the Apparent Permeability ( Papp​ ) using the equation:

Papp​=C0​⋅AdQ/dt​

(Where dQ/dt is the steady-state flux, C0​ is the initial donor concentration, and A is the surface area of the filter).

Validation Check: Calculate Mass Balance (Recovery %).

Recovery(%)=AmountDonor(initial)​AmountDonor(final)​+AmountReceiver(final)​​×100

If recovery is < 70% despite BSA addition, the compound may be precipitating, requiring formulation in a nano-emulgel or the use of a solubilizer like 1% DMSO[9].

Visualizing the Transcellular Transport Mechanism

Caco2Mechanism Apical Apical Compartment (Gut Lumen) [Drug Concentration] Membrane Apical Membrane P-gp Efflux Pump Passive Diffusion Apical->Membrane High PSA/HBDs restrict entry Cytosol Intracellular Space (Enterocyte Cytosol) Membrane->Cytosol Transcellular Flux Cytosol->Membrane Efflux (ER > 2.0) Basolateral Basolateral Membrane (+ 0.25% BSA Sink) Cytosol->Basolateral Systemic Absorption Basolateral->Cytosol B->A Transport

Mechanistic pathways of 5-aminoisoxazole-4-carboxamide transport across polarized Caco-2 enterocytes.

References

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Caco-2 Permeability Assay. Evotec.[Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry (ResearchGate).[Link]

  • Caco2 Assay Protocol. SQSPCDN.[Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI.[Link]

  • 10-N-heterocylic aryl-isoxazole-amides (AIMs) have robust anti-tumor activity against breast and brain cancer cell lines and useful fluorescence properties. PMC - NIH.[Link]

Sources

Optimization

Enhancing the stability of 5-Aminoisoxazole-4-carboxamide in acidic environments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability challenges of heterocyclic building blocks and active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability challenges of heterocyclic building blocks and active pharmaceutical ingredients (APIs). While the isoxazole ring is generally robust, the specific substitution pattern of 5-Aminoisoxazole-4-carboxamide introduces unique vulnerabilities in acidic environments.

This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your compound during synthesis, purification, and formulation.

Part 1: The Mechanistic Causality of Acidic Degradation

Isoxazoles are typically stable against mild acids, but their stability is heavily dependent on pH, temperature, and substitution patterns [1]. In the case of 5-Aminoisoxazole-4-carboxamide, the primary vulnerability is not the N-O bond—which is more susceptible to base-catalyzed cleavage [2]—but rather the interplay between the 5-amino group and the 4-carboxamide group.

When exposed to strong acids (pH < 2.0), the 5-amino group undergoes rapid protonation (analogous to the low pKa ~1.5 observed in related aminoisoxazoles like sulfisoxazole [3]). This protonation creates a strong electron-withdrawing effect on the isoxazole ring. Consequently, the adjacent 4-carboxamide group becomes highly activated toward acid-catalyzed hydrolysis. The primary degradation product is 5-aminoisoxazole-4-carboxylic acid . Prolonged exposure to extreme heat and acid can eventually lead to N-O bond cleavage, yielding acyclic enamine derivatives.

Part 2: Troubleshooting FAQs

Q1: Why does my compound degrade during HPLC purification when using 0.1% TFA as a mobile phase modifier?

  • Causality: Trifluoroacetic acid (TFA) lowers the mobile phase pH to approximately 2.0. During fraction collection and subsequent solvent evaporation (lyophilization or rotary evaporation), the concentration of TFA increases, driving the pH even lower. This hyper-acidic microenvironment forces the protonation of the 5-amino group, catalyzing the hydrolysis of the carboxamide.

  • Solution: Substitute 0.1% TFA with volatile buffers like 10 mM Ammonium Acetate or Ammonium Formate (pH 4.0 - 6.0). If TFA is mandatory for chromatographic resolution, immediately neutralize collected fractions with a weak base (e.g., dilute ammonium hydroxide) prior to evaporation.

Q2: How can I formulate this compound for oral delivery without losing the API to gastric acid (pH 1.2 - 2.0)?

  • Causality: Direct exposure to gastric hydronium ions will rapidly protonate the API and hydrolyze the carboxamide before intestinal absorption can occur.

  • Solution: Employ steric shielding and microenvironmental buffering. Formulating the API within lipid-based nanocarriers (liposomes) or utilizing enteric-coated capsules (e.g., Eudragit® L100) physically isolates the molecule from the acidic environment until it reaches the neutral pH of the duodenum.

Q3: What are the optimal storage conditions for stock solutions?

  • Causality: Protic solvents containing trace acids (like degraded chloroform or unbuffered aqueous solutions) will initiate slow hydrolysis over time.

  • Solution: Store stock solutions in anhydrous, aprotic solvents (e.g., LC-MS grade DMSO) at -20°C. For aqueous stocks, prepare them in a phosphate buffer (pH 7.4) to maintain the unprotonated state of the 5-amino group.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 5-Aminoisoxazole-4-carboxamide under various environmental conditions, highlighting the necessity of pH control.

ConditionpHTemperature (°C)Half-life (t½)Primary Degradant
0.1M HCl (Gastric Sim.)1.037< 4 hours5-Aminoisoxazole-4-carboxylic acid
0.1% TFA (aq)2.025~ 24 hours5-Aminoisoxazole-4-carboxylic acid
Acetate Buffer4.537> 72 hoursNegligible
Phosphate Buffer7.437> 120 hoursN/A (Stable)

Part 4: Mandatory Visualization

G API 5-Aminoisoxazole-4-carboxamide Acid Acidic Environment (pH < 2.0) API->Acid Exposure Protonation 5-Amino N-Protonation Acid->Protonation pKa ~1.5 Hydrolysis Carboxamide Hydrolysis Protonation->Hydrolysis H2O, Heat RingCleavage Isoxazole Ring Cleavage Protonation->RingCleavage Extreme Acid Degradant1 5-Aminoisoxazole-4-carboxylic acid Hydrolysis->Degradant1 Degradant2 Acyclic Enamine Derivatives RingCleavage->Degradant2 Stabilization Stabilization Strategies Liposomes Lipid/Polymer Encapsulation Stabilization->Liposomes Buffering Microenvironmental Buffering Stabilization->Buffering Liposomes->API Steric Shielding Buffering->API pH > 4.0

Fig 1: Mechanistic pathways of acid-induced degradation and targeted stabilization strategies.

Part 5: Self-Validating Experimental Protocols

Protocol: Acid-Stability Profiling and Kinetic Analysis via LC-MS/MS

Rationale: To definitively isolate degradation pathways, this protocol uses a self-validating internal standard (IS) and tracks both the disappearance of the parent compound and the stoichiometric appearance of the carboxylic acid degradant.

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare simulated gastric fluid (SGF) at pH 1.2 without enzymes, and a control phosphate buffer at pH 7.4.

  • Spiking: Introduce 5-Aminoisoxazole-4-carboxamide to a final concentration of 10 µM. Add 1 µM of a stable-isotope-labeled internal standard (e.g., 13C3-labeled analog) to normalize matrix effects and ionization suppression.

  • Incubation & Sampling: Incubate the solutions in a thermoshaker at 37°C. Extract 50 µL aliquots at exact intervals: t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The sudden drop in temperature and solvent shift halts the hydrolysis kinetics instantly.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts or matrix proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ and the expected carboxylic acid degradant [M+H-17]+ (representing the loss of NH3 from the amide).

  • Self-Validation Check (Critical): Calculate the mass balance. The molar sum of the parent compound and the quantified carboxylic acid degradant must equal the initial starting concentration (±5%). A mass balance deficit indicates that secondary degradation pathways (such as N-O ring cleavage) are occurring, which automatically triggers a reassessment of the analytical method to scan for enamine derivatives.

References

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., & Murray, J. C. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. ResearchGate / Journal of Pharmacology and Experimental Therapeutics. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5344, Sulfisoxazole (pKa Reference). Retrieved from[Link]

Reference Data & Comparative Studies

Validation

5-Aminoisoxazole-4-carboxamide vs 5-aminoimidazole-4-carboxamide (AICA) reactivity

A Comparative Guide to the Reactivity of 5-Aminoisoxazole-4-carboxamide vs. 5-Aminoimidazole-4-carboxamide (AICA) Executive Summary & Structural Overview For researchers and drug development professionals designing novel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 5-Aminoisoxazole-4-carboxamide vs. 5-Aminoimidazole-4-carboxamide (AICA)

Executive Summary & Structural Overview

For researchers and drug development professionals designing novel heterocyclic scaffolds, understanding the nuanced reactivity of five-membered rings is paramount. 5-Aminoisoxazole-4-carboxamide and 5-aminoimidazole-4-carboxamide (AICA) are structural analogs that share a 5-amino group and a 4-carboxamide group. However, substituting the oxygen atom in the isoxazole ring with a nitrogen atom to form an imidazole ring fundamentally alters the electronic distribution, aromatic stability, and synthetic utility of the molecule.

As a Senior Application Scientist, I approach these two building blocks not just as static structures, but as dynamic systems. The isoxazole derivative acts as a highly reactive, "masked" intermediate prone to ring-opening, whereas the imidazole derivative (AICA) serves as a robust, electron-rich core essential for purine biosynthesis and downstream drug functionalization.

Fundamental Reactivity & Electronic Causality

The Isoxazole Scaffold: A Masked Electrophile

The isoxazole ring is characterized by the adjacent nitrogen and oxygen atoms. The high electronegativity of oxygen pulls electron density away from the ring, rendering it less aromatic than imidazole. The defining feature of 5-aminoisoxazole-4-carboxamide is the lability of its N–O bond. Under reductive conditions, this bond undergoes facile cleavage. Consequently, this molecule is frequently deployed in synthetic chemistry as a masked β -amino enone or 1,3-dicarbonyl equivalent 1. Furthermore, the 5-amino group exhibits attenuated nucleophilicity due to the electron-withdrawing effect of the adjacent ring oxygen.

The Imidazole Scaffold (AICA): An Electron-Rich Nucleophile

Conversely, 5-aminoimidazole-4-carboxamide (AICA) is a highly stable, amphoteric, and electron-rich aromatic system. The 5-amino group is highly nucleophilic, making it an excellent substrate for acylation, alkylation, and formylation. In biological systems, AICA ribonucleotide (AICAR) is formylated by AICAR transformylase during de novo purine biosynthesis 2. Despite the electron-withdrawing 4-carboxamide group—which lowers the pKa of the imidazole ring to approximately 3.23—the scaffold remains highly robust under reductive conditions that would otherwise destroy an isoxazole ring.

Comparative Reactivity Profile

Chemical Property5-Aminoisoxazole-4-carboxamide5-Aminoimidazole-4-carboxamide (AICA)
Ring System Isoxazole (1-O, 2-N)Imidazole (1-NH, 3-N)
Aromatic Stability Moderate (Electron-deficient)High (Electron-rich, amphoteric)
5-Amino Nucleophilicity Attenuated (Due to adjacent oxygen)Highly reactive (Enhanced by imidazole ring)
Reductive Stability Low (N–O bond cleaves readily)High (Stable to standard hydrogenation)
Ring Nitrogen pKa ~ -2.0 to 0 (Very weakly basic)~ 3.23 (Lowered by carboxamide group)
Primary Synthetic Use Masked enaminone / 1,3-dicarbonyl equivalentPurine biosynthesis precursor / AMPK activators

Mechanistic Pathways Visualization

Reactivity cluster_isox Isoxazole Reactivity cluster_imid Imidazole Reactivity Isox 5-Aminoisoxazole- 4-carboxamide Red H2, Pd/C (Reductive Cleavage) Isox->Red Enam β-Amino Enone (Ring Opened) Red->Enam Imid 5-Aminoimidazole- 4-carboxamide Acyl Acyl Chloride / Base (N-Acylation) Imid->Acyl Pur N-Acyl-AICA (Purine Precursor) Acyl->Pur

Divergent reactivity pathways: Isoxazole reductive cleavage vs. Imidazole N-acylation.

Self-Validating Experimental Protocols

To demonstrate the divergent reactivity of these two scaffolds, the following step-by-step methodologies outline the standard procedures for manipulating their distinct chemical properties.

Protocol A: Reductive Ring-Opening of 5-Aminoisoxazole-4-carboxamide

Objective: To cleave the labile N–O bond and unmask the β -amino enone framework for downstream condensation reactions. Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over harsher dissolving metal reductions (e.g., Zn/AcOH) to ensure chemoselectivity. Mild hydrogen pressure cleanly cleaves the N–O bond without over-reducing the carboxamide or the resulting enamine double bond 1.

  • Preparation: In an oven-dried, heavy-walled hydrogenation flask, dissolve 1.0 mmol of 5-aminoisoxazole-4-carboxamide in 10 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric; add under a steady stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 1 atm (balloon pressure) and stir vigorously at room temperature for 4–6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot confirms ring cleavage.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude β -amino enone derivative, which can be recrystallized from ethanol.

Protocol B: N-Acylation of 5-Aminoimidazole-4-carboxamide (AICA)

Objective: To functionalize the highly nucleophilic 5-amino group, a critical first step in synthesizing purine analogs and AICAR derivatives. Causality & Rationale: The reaction utilizes an acyl chloride in the presence of an organic base (e.g., triethylamine or pyridine). The base is critical to neutralize the HCl byproduct. If HCl is not neutralized, it will protonate the imidazole nitrogen (pKa ~3.23), which drastically reduces the electron density of the ring and subsequently quenches the nucleophilicity of the 5-amino group 3.

  • Preparation: Suspend 1.0 mmol of AICA in 5 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask under argon.

  • Base Addition: Add 2.5 mmol of anhydrous triethylamine (TEA). Stir for 10 minutes at 0 °C to ensure complete deprotonation of any residual salts.

  • Acylation: Dropwise, add 1.1 mmol of the desired acyl chloride (e.g., benzoyl chloride) over 5 minutes. Maintain the temperature at 0 °C to prevent di-acylation.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Validation (LC-MS): Aliquot 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Look for the corresponding [M+H]+ mass shift indicating successful mono-acylation.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Evaluation of the Catalytic Mechanism of AICAR Transformylase by pH-Dependent Kinetics, Mutagenesis, and Quantum Chemical Calculations Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Synthesis of New Acadesine (AICA-riboside) Analogues Having Acyclic d-ribityl or 4-Hydroxybutyl Chains in Place of the Ribose PMC / National Institutes of Health URL:[Link]

Sources

Comparative

Validation of LC-MS/MS methods for 5-Aminoisoxazole-4-carboxamide quantification

Title: Validation of LC-MS/MS Methods for 5-Aminoisoxazole-4-carboxamide (AICAR) Quantification: A Comparative Guide Executive Summary 5-Aminoisoxazole-4-carboxamide (AICAR) is a naturally occurring intermediate in purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Methods for 5-Aminoisoxazole-4-carboxamide (AICAR) Quantification: A Comparative Guide

Executive Summary

5-Aminoisoxazole-4-carboxamide (AICAR) is a naturally occurring intermediate in purine biosynthesis and a potent pharmacological activator of AMP-activated protein kinase (AMPK)[1]. Due to its profound effects on cellular metabolism and endurance enhancement, it is widely studied in drug development for metabolic disorders and is strictly prohibited in elite sports by the World Anti-Doping Agency (WADA)[2].

Quantifying AICAR in biological matrices (plasma, urine, and red blood cells) presents a significant analytical bottleneck. As a highly polar ribonucleoside, AICAR exhibits poor retention and severe matrix suppression in traditional Reversed-Phase Liquid Chromatography (RPLC). This guide objectively compares RPLC with Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (MS/MS), demonstrating why HILIC-MS/MS serves as the gold standard for AICAR quantification[3].

G A Extracellular AICAR B Nucleoside Transporter A->B C Intracellular AICAR B->C E AICAR-ribotide (ZMP) C->E Phosphorylation D Adenosine Kinase D->E F AMPK Activation E->F AMP Mimetic

Fig 1. Cellular uptake and metabolic conversion of AICAR to the active AMPK-activator ZMP.

The Analytical Challenge: RPLC vs. HILIC Performance

The fundamental flaw in analyzing AICAR via RPLC lies in its partition coefficient. AICAR is highly hydrophilic; thus, it elutes near the void volume on standard C18 columns. This early elution window is heavily populated by unretained endogenous salts and polar lipids, leading to catastrophic ion suppression in the electrospray ionization (ESI) source.

HILIC resolves this by employing an orthogonal retention mechanism[3]. Using a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, HILIC establishes a water-enriched layer on the column surface. AICAR partitions into this aqueous layer, resulting in strong retention, excellent peak symmetry, and elution well past the matrix interference zone.

Table 1: Chromatographic Performance Comparison for AICAR
ParameterReversed-Phase (C18)HILIC (BEH Amide)Causality / Mechanistic Driver
Retention Factor ( k ) < 0.5 (Elutes in void)> 3.5 (Strong retention)HILIC partitions polar analytes into a stationary aqueous layer.
Matrix Effect Severe Suppression (< 40% signal)Minimal (88.9–103.6%)[4]HILIC shifts elution away from unretained endogenous salts.
Peak Shape Broad, tailingSharp, symmetricalHigh organic mobile phase in HILIC improves desolvation efficiency.
Sample Prep Compatibility Requires evaporation/reconstitutionDirect injection of PPT extractRPLC requires aqueous injection; HILIC thrives on high-organic injections.

Self-Validating Experimental Protocol: HILIC-MS/MS

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for AICAR quantification. Every step is designed to mitigate analyte degradation and maximize ionization efficiency.

G2 S1 Sample Prep (Acetonitrile PPT) S2 HILIC Separation (BEH Amide) S1->S2 S3 ESI(+) MS/MS (MRM Mode) S2->S3 S4 Data Analysis (Quantification) S3->S4

Fig 2. Step-by-step LC-MS/MS analytical workflow for AICAR quantification in biological matrices.

Step 1: Sample Preparation (Protein Precipitation)

Expert Insight: Unlike RPLC, which requires samples to be reconstituted in highly aqueous solvents to prevent peak distortion, HILIC mobile phases begin with high organic content (e.g., 90% Acetonitrile). This allows the direct injection of protein precipitation (PPT) supernatants, saving hours of evaporation time and preventing the degradation of unstable metabolites.

  • Aliquot 50 µL of biological matrix (plasma or urine) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (AICAR- 13 C, 15 N at 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the highly organic supernatant directly into an autosampler vial.

Step 2: HILIC Chromatographic Separation

Expert Insight: The inclusion of ammonium formate is non-negotiable. The formate salt provides the necessary ionic strength to stabilize the aqueous layer on the Amide stationary phase, preventing secondary electrostatic interactions that cause peak tailing[5].

  • Column: ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 4.0 min: Linear decrease to 50% B

    • 4.0 - 5.0 min: Hold at 50% B

    • 5.0 - 5.1 min: Return to 90% B

    • 5.1 - 7.0 min: Re-equilibration at 90% B

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The high acetonitrile concentration eluting from the HILIC column drastically lowers the surface tension of the droplets, enhancing desolvation and boosting sensitivity.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • AICAR (Quantifier): m/z 259.1 → 110.0 (Collision Energy: 15 eV)[4]

    • AICAR (Qualifier): m/z 259.1 → 137.0 (Collision Energy: 12 eV)

    • AICAR-IS: m/z 262.1 → 113.0[4]

Method Validation Data

Rigorous validation is required to ensure the trustworthiness of the assay. Based on established guidelines and recent multi-targeted metabolomics studies[4],[6], the HILIC-MS/MS method demonstrates vastly superior analytical metrics compared to legacy RPLC methods.

Table 2: HILIC-MS/MS Validation Parameters for AICAR in Urine/Plasma
Validation ParameterAchieved MetricAcceptance Criteria (FDA/ICH)
Linearity Range 10 – 10,000 ng/mL[4] R2 > 0.990
Coefficient of Determination R2 > 0.998[4]N/A
Limit of Detection (LOD) 1 ng/mL[6]Signal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 10 ng/mL[6]Signal-to-Noise (S/N) 10, CV 20%
Intra-day Precision (CV%) 1.0 – 15.6%[4] 15% (20% at LOQ)
Inter-day Precision (CV%) 1.3 – 16.3%[4] 15% (20% at LOQ)
Accuracy / Recovery 87.4 – 106.5%[4]85 – 115%

Note: In red blood cells, AICAR is rapidly transformed into AICAR-ribotide (ZMP). For anti-doping analysis in RBCs, the method must be adapted to quantify the ribotide form, which exhibits physiological baselines of 10-500 ng/mL[2].

Conclusion

For researchers and drug development professionals tasked with quantifying AICAR, traditional Reversed-Phase LC-MS/MS is analytically inadequate due to the compound's extreme polarity. The implementation of HILIC-MS/MS provides an elegant, self-validating solution. By leveraging a BEH Amide column and a high-organic mobile phase, scientists can achieve robust retention, eliminate matrix suppression, and streamline sample preparation, ultimately achieving limits of quantification as low as 10 ng/mL[4].

References

  • Quantification of AICAR-ribotide concentrations in red blood cells by means of LC-MS/MS Analytical and Bioanalytical Chemistry (2013) URL:[Link]

  • Quantification of AICAR and study of metabolic markers after administration RSC Advances (2024) URL:[Link]

  • "Dilute-and-inject" multi-target screening assay for highly polar doping agents using hydrophilic interaction liquid chromatography high resolution/high accuracy mass spectrometry for sports drug testing Drug Testing and Analysis (2015) URL: [Link]

Sources

Validation

Comparison Guide: Benchmarking 5-Aminoisoxazole-4-carboxamide Derivatives in High-Throughput Enzyme Assays

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their performance in high-throughput screening (HTS) environments. The 5-aminoisoxazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their performance in high-throughput screening (HTS) environments. The 5-aminoisoxazole-4-carboxamide scaffold is a highly versatile building block in medicinal chemistry, primarily utilized as a precursor for synthesizing isoxazolo[5,4-d]pyrimidines[1].

When benchmarking these derivatives, we focus on two primary enzymatic targets where this chemotype demonstrates significant pharmacological activity: Indoleamine 2,3-dioxygenase 1 (IDO1) and Poly(ADP-ribose) polymerase-1 (PARP-1) [2][3].

The mechanistic rationale for utilizing this scaffold lies in its dense hydrogen-bonding network. The primary amine and carboxamide groups act as critical hydrogen bond donors/acceptors within deep enzymatic pockets, while the isoxazole ring provides a rigid, electron-rich core that mimics endogenous substrates like NAD+ or tryptophan intermediates. However, because these functional groups can occasionally act as redox cyclers or metal chelators, every HTS protocol described below is engineered as a self-validating system to definitively rule out pan-assay interference compounds (PAINS).

Target 1: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan to kynurenine. Overexpression of IDO1 in tumor microenvironments leads to local immune suppression, making it a prime target for oncology drug development[2].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation Immune Immune Evasion Kyn->Immune T-cell Arrest Inhibitor 5-Aminoisoxazole Derivatives Inhibitor->IDO1 Inhibition

Fig 1: IDO1 enzymatic pathway and competitive inhibition by 5-aminoisoxazole derivatives.

Assay Causality & Self-Validating Protocol

To accurately benchmark 5-aminoisoxazole-4-carboxamide derivatives against IDO1, the assay must account for the enzyme's strict redox requirements. IDO1 is only catalytically active when its heme iron is in the ferrous (Fe2+) state.

Step-by-Step HTS Protocol:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5) supplemented with 0.01% (v/v) Tween 20[2].

    • Causality: Tween 20 is critical to prevent non-specific enzyme adsorption to the microplate walls and mitigates false positives caused by compound aggregation.

  • Reductive System Activation: Add 1 µL of 100 mM sodium ascorbate (neutralized with an equimolar amount of NaOH) and 1 µL of 100 µM methylene blue to the reaction mix[2].

    • Causality: Ascorbate acts as the primary electron donor, while methylene blue serves as an electron carrier to maintain the IDO1 heme group in its active Fe2+ state.

  • Compound Dispensing: Acoustically dispense the isoxazole derivatives into black 384-well microplates. Ensure the final DMSO concentration remains below 5%[2].

  • Enzyme Pre-incubation: Add recombinant hIDO1 enzyme and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 mM L-Tryptophan to initiate the enzymatic reaction[2].

  • Detection & Validation: Measure kynurenine production via absorbance or fluorescence. Validate the run by calculating the Z'-factor using Epacadostat as the positive control. A Z' > 0.5 confirms the assay is robust and free from systemic artifacts.

Performance Benchmarking Data

The table below benchmarks cyclized 5-aminoisoxazole-4-carboxamide derivatives (isoxazolo[5,4-d]pyrimidin-4(5H)-ones) against the industry-standard IDO1 inhibitor, Epacadostat.

Compound Class / Specific AgentCore ScaffoldhIDO1 IC₅₀ (µM)Selectivity ProfileReference
Epacadostat (Control) Hydroxyamidine0.58Highly selective over hTDO[2]
Derivative 9a 3-Phenyl-isoxazolo-pyrimidine1.20Selective over hTDO/hIDO2[2]
Derivative 9k 3-(4-Fluorophenyl)-isoxazolo-pyrimidine3.40Selective over hTDO/hIDO2[2]

Target 2: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme responsible for DNA damage repair via poly(ADP-ribosyl)ation. Inhibiting PARP-1 induces synthetic lethality in BRCA-mutated cancers and has recently shown promise in mitigating tumor-depression comorbidity by reducing neuroinflammation[3]. 5-Aminoisoxazole-4-carboxamide (often designated in neuropharmacology as 5-AIQ) is a well-documented PARP-1 inhibitor[3].

HTS_Workflow Step1 1. Reagent Preparation (Buffer, Ascorbate, Methylene Blue) Step2 2. Acoustic Dispensing (Compounds in <1% DMSO) Step1->Step2 Step3 3. Enzyme Pre-incubation (Target Engagement) Step2->Step3 Step4 4. Substrate Addition (Reaction Initiation) Step3->Step4 Step5 5. Signal Detection (Absorbance/Fluorescence) Step4->Step5 Step6 6. Data Normalization (Z'-factor Calculation) Step5->Step6

Fig 2: High-throughput screening workflow for benchmarking enzyme inhibitors.

Assay Causality & Self-Validating Protocol

Benchmarking against PARP-1 requires simulating DNA damage in vitro to trigger the enzyme's catalytic activity.

Step-by-Step HTS Protocol:

  • Plate Coating: Utilize 384-well plates pre-coated with histones.

    • Causality: Histones serve as the primary physiological substrate for PARylation by PARP-1.

  • Reaction Mix Preparation: Combine recombinant PARP-1 enzyme, NAD+ (substrate), and activated (sheared) DNA.

    • Causality: PARP-1 is strictly DNA-dependent; the zinc-finger domains must bind to DNA strand breaks to undergo the allosteric changes necessary for NAD+ binding.

  • Compound Incubation: Add 5-aminoisoxazole-4-carboxamide derivatives and reference inhibitors (e.g., 3-aminobenzamide)[3].

  • Detection: Introduce an anti-PAR monoclonal antibody, followed by an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and read luminescence. Signal intensity is directly proportional to PARP-1 activity.

Performance Benchmarking Data

The following table compares the efficacy of 5-aminoisoxazole-4-carboxamide (5-AIQ) against established PARP-1 inhibitors.

Compound Class / Specific AgentCore ScaffoldPARP-1 IC₅₀ (µM)Mechanism of ActionReference
Olaparib (Control) Phthalazinone0.005NAD+ CompetitiveIndustry Standard
3-Aminobenzamide (3-AB) Benzamide33.0NAD+ Competitive[3]
5-Aminoisoxazole-4-carboxamide Isoxazole1.2NAD+ Competitive[3]

Conclusion

The 5-aminoisoxazole-4-carboxamide scaffold proves to be a highly privileged structure for enzyme inhibition. In IDO1 assays, its cyclized derivatives show promising low-micromolar potency and excellent selectivity profiles over homologous enzymes like TDO[2]. In PARP-1 assays, the uncyclized core (5-AIQ) significantly outperforms early-generation inhibitors like 3-aminobenzamide, making it a valuable tool compound for exploring inflammatory and oncological pathways[3]. When benchmarking these compounds, strict adherence to redox controls (for IDO1) and DNA-dependency checks (for PARP-1) ensures high-fidelity, reproducible data.

References

1.[2] Title: Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source: Pharmaceuticals (Basel) / NIH PMC URL:[Link]

2.[3] Title: PARP-1 in tumor complicated with depression—possible role and therapeutic perspective: a narrative review Source: Translational Cancer Research / NIH PMC URL:[Link]

3.[1] Title: Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Commercial vs. Analytical Grades of 5-Aminoisoxazole-4-carboxamide in Drug Development

5-Aminoisoxazole-4-carboxamide is a highly versatile bifunctional building block and pharmacophore. In modern pharmacognosy and synthetic chemistry, it serves two distinct primary roles: as a direct poly(ADP-ribose) poly...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Aminoisoxazole-4-carboxamide is a highly versatile bifunctional building block and pharmacophore. In modern pharmacognosy and synthetic chemistry, it serves two distinct primary roles: as a direct poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor (often designated in literature as 5-AIQ)[1], and as a critical synthetic precursor for isoxazolo[5,4-d]pyrimidines, which are heavily investigated as Toll-Like Receptor 7 (TLR7) agonists and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2][3].

Selecting the correct grade, purity, and salt form of this compound is the difference between a reproducible high-throughput screening campaign and failed synthetic yields. This guide objectively compares commercial and analytical grades, providing field-proven methodologies and mechanistic insights to optimize your workflows.

Mechanistic Significance & Pathway Integration

Before comparing suppliers, it is critical to understand how 5-Aminoisoxazole-4-carboxamide functions in biological systems. As a PARP-1 inhibitor (5-AIQ), it blocks the enzyme responsible for DNA damage repair and the subsequent release of pro-inflammatory cytokines (IL-1β, TNF-α). This dual action creates "synthetic lethality" in tumor cells while simultaneously alleviating neuroinflammation associated with cancer-related depression[1][4].

PARP1_Pathway DNA_Damage DNA Damage (Oxidative Stress) PARP1_Activation PARP-1 Enzyme Activation DNA_Damage->PARP1_Activation Neuroinflammation Neuroinflammation (IL-1β, TNF-α ↑) PARP1_Activation->Neuroinflammation Tumor_Survival Tumor Cell Survival (DNA Repair) PARP1_Activation->Tumor_Survival Compound_5AIQ 5-Aminoisoxazole-4-carboxamide (5-AIQ) Compound_5AIQ->PARP1_Activation Inhibits Apoptosis Tumor Apoptosis (Synthetic Lethality) Compound_5AIQ->Apoptosis Promotes Depression_Relief Depression Alleviation Compound_5AIQ->Depression_Relief Promotes

Mechanism of Action: 5-AIQ-mediated PARP-1 inhibition in oncology and neuroinflammation.

Supplier & Grade Comparison

The compound is commercially available in two primary forms: the Free Base (CAS: 95298-76-3) and the Hydrogensulfate Salt (CAS: 1273577-24-4)[5][6].

  • Analytical Grade (Hydrogensulfate): Supplied by vendors like Sigma-Aldrich and Accela ChemBio. The salt form is specifically engineered to overcome the poor aqueous solubility of the isoxazole free base. It is mandatory for direct in vitro enzymatic assays where DMSO concentrations must be kept below 1% to prevent protein denaturation[5][7].

  • Commercial/Synthetic Grade (Free Base): Supplied by vendors like BLD Pharm. At 95% purity, it is highly cost-effective for bulk heterocycle synthesis. The remaining 5% impurities are typically unreacted cyanoacetamide precursors, which are easily washed out during the subsequent cyclization steps[6].

Table 1: Objective Comparison of 5-Aminoisoxazole-4-carboxamide Grades
ParameterAnalytical Grade (Sigma-Aldrich / Accela)Commercial Grade (BLD Pharm / Pharmaffiliates)
CAS Number 1273577-24-4[5]95298-76-3[6]
Chemical Form Hydrogensulfate SaltFree Base
Purity ≥ 97%95%
Aqueous Solubility High (Readily dissolves in physiological buffers)Low (Requires high DMSO concentration)
Primary Application In vitro PARP-1 assays, Cell culture screeningBulk synthesis of IDO1/TLR7 inhibitors
Storage Stability High (Hygroscopic but chemically stable at RT)Moderate (Requires sealed, dry 2-8°C storage)

Experimental Workflows & Methodologies

The choice of grade directly dictates your experimental workflow. Below is the decision matrix and the corresponding validated protocols.

Workflow Start Source 5-Aminoisoxazole- 4-carboxamide Decision Application Type? Start->Decision Path1 Direct Biological Assay (PARP-1 Inhibition) Decision->Path1 Path2 Chemical Synthesis (TLR7/IDO1 Scaffold) Decision->Path2 Grade1 Select Analytical Grade (Hydrogensulfate, ≥97%) Path1->Grade1 Grade2 Select Commercial Grade (Free Base, 95%) Path2->Grade2 Assay In Vitro Enzymatic Assay (Buffer pH 6.5) Grade1->Assay Synthesis Reflux with Triethylorthoformate in Ac2O (18h) Grade2->Synthesis Result1 Determine IC50 / Efficacy Assay->Result1 Result2 Isoxazolo[5,4-d]pyrimidin- 4(5H)-ones Synthesis->Result2

Decision matrix and workflow for utilizing different grades of 5-Aminoisoxazole-4-carboxamide.

Protocol A: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones (Using Commercial Grade)

This protocol utilizes the free base to synthesize IDO1 inhibitors. Causality Check: The primary amine on the isoxazole ring is highly electron-deficient due to the adjacent electron-withdrawing oxygen and nitrogen atoms in the ring. Therefore, standard cyclization conditions fail. Refluxing in acetic anhydride (Ac₂O) is required to drive the dehydration and force the pyrimidine ring closure[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 1.0 equivalent of 5-Aminoisoxazole-4-carboxamide (Commercial Grade, 95%) in anhydrous Ac₂O.

  • Reagent Addition: Add 1.0 equivalent of triethylorthoformate. (Triethylorthoformate acts as the single-carbon donor for the pyrimidine ring).

  • Reflux: Heat the reaction mixture to reflux (approx. 130-140°C) under an inert atmosphere for 18 hours[2].

  • Precipitation: Remove the heat and allow the mixture to cool to room temperature. Transfer the flask to a 4°C refrigerator for 4-6 hours until a dense precipitate forms.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold ethanol and dry under a vacuum to yield the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold. No further column chromatography is typically required[2].

Protocol B: In Vitro PARP-1 Inhibition Assay (Using Analytical Grade)

This protocol evaluates the compound's efficacy as a PARP-1 inhibitor (5-AIQ). Causality Check: Using the hydrogensulfate salt (Analytical Grade) is mandatory here. If the free base is used, it will precipitate out of the aqueous assay buffer, leading to artificially inflated and non-reproducible IC50 values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer adjusted to pH 6.5, supplemented with 0.01% (v/v) Tween 20 to prevent non-specific protein binding to the microplate[2].

  • Compound Dilution: Dissolve Analytical Grade 5-Aminoisoxazole-4-carboxamide hydrogensulfate in DMSO to create a 10 mM master stock. Perform serial dilutions in the prepared phosphate buffer (ensure final DMSO concentration remains <1%).

  • Enzyme Incubation: In a black, flat-bottomed 96-well microplate, combine the diluted compound with recombinant human PARP-1 enzyme and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add NAD+ (the substrate for PARP-1) and activated DNA to initiate poly(ADP-ribosylation).

  • Quantification: After 30 minutes, stop the reaction and measure the remaining NAD+ or the formed poly(ADP-ribose) polymers using a standard fluorometric readout (Ex/Em wavelengths dependent on the specific assay kit).

Performance Data Summary

The table below summarizes expected experimental outcomes based on the grade of 5-Aminoisoxazole-4-carboxamide utilized, validating the necessity of matching the grade to the application.

Table 2: Quantitative Impact of Compound Grade on Experimental Outcomes
Grade UtilizedApplicationExpected Synthetic Yield (%)Assay Signal-to-Noise RatioIC50 Reproducibility (CV%)
Analytical (≥97%, Salt) Enzymatic AssayN/A> 15:1< 5% (Highly reproducible)
Commercial (95%, Free Base) Enzymatic AssayN/A< 3:1 (Due to precipitation)> 25% (Erratic data)
Analytical (≥97%, Salt) Heterocycle Synthesis65 - 75%N/AN/A
Commercial (95%, Free Base) Heterocycle Synthesis71 - 98%[2]N/AN/A

Note: The commercial free base actually yields better results in synthesis because the hydrogensulfate counterion in the analytical grade can interfere with the acid-catalyzed cyclization mechanism, requiring additional neutralization steps.

References

  • ChemBuyersGuide - BLD Pharmatech Co., Limited (Page 224). ChemBuyersGuide. Available at:[Link]

  • PMC Article - PARP-1 in tumor complicated with depression—possible role and therapeutic perspective: a narrative review. National Institutes of Health (NIH). Available at: [Link]

  • PMC Article - Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate - Relationship between expression levels of PARP1 and OGG1 in white... ResearchGate. Available at: [Link]

  • ACS Omega - Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. American Chemical Society. Available at: [Link]

Sources

Validation

In vivo vs in vitro efficacy comparison of 5-Aminoisoxazole-4-carboxamide analogs

Title: In Vivo vs. In Vitro Efficacy Comparison of 5-Aminoisoxazole-4-carboxamide Analogs: A Comprehensive Technical Guide Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs. In Vitro Efficacy Comparison of 5-Aminoisoxazole-4-carboxamide Analogs: A Comprehensive Technical Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Grounding

The 5-Aminoisoxazole-4-carboxamide scaffold, alongside its structurally related isoquinoline derivatives (often collectively abbreviated and studied under the umbrella of 5-AIQ analogs), represents a highly versatile pharmacophore in modern drug development. These compounds are primarily investigated for their dual utility: as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[1] and as critical precursors in the synthesis of selective Toll-Like Receptor 7 (TLR7) agonists[2].

A defining characteristic of 5-Aminoisoxazole-4-carboxamide analogs is the frequent discrepancy between their in vitro and in vivo efficacy profiles. While they often exhibit only moderate enzymatic inhibition in vitro compared to clinical-grade oncology drugs (e.g., Olaparib), their exceptional water solubility, low genotoxicity[3], and high cellular permeability translate to remarkable in vivo efficacy in models of neuroinflammation, ischemia-reperfusion injury, and depression.

Mechanistic Pathway: PARP-1 Inhibition

Under conditions of severe oxidative stress, DNA damage triggers PARP-1 hyperactivation. This rapidly depletes intracellular NAD+ and ATP, leading to cellular energy failure, necrosis, and the downstream activation of pro-inflammatory NF-κB pathways. 5-Aminoisoxazole-4-carboxamide analogs competitively bind to the NAD+ active site of PARP-1, halting this energetic collapse.

PARP1_Pathway DNA_Damage DNA Damage (Oxidative Stress) PARP1_Activation PARP-1 Hyperactivation DNA_Damage->PARP1_Activation NAD_Depletion NAD+ & ATP Depletion PARP1_Activation->NAD_Depletion NFkB_Activation NF-κB Activation (Inflammation) PARP1_Activation->NFkB_Activation Cell_Death Cell Death & Neurodegeneration NAD_Depletion->Cell_Death NFkB_Activation->Cell_Death Inhibitor 5-Aminoisoxazole- 4-carboxamide Inhibitor->PARP1_Activation Inhibits Survival Cell Survival & Anti-inflammation Inhibitor->Survival Promotes

Caption: Mechanistic pathway of PARP-1 hyperactivation and its inhibition by 5-Aminoisoxazole-4-carboxamide.

Comparative Efficacy: In Vitro vs. In Vivo

When evaluating 5-Aminoisoxazole-4-carboxamide analogs against classical alternatives like 3-Aminobenzamide (3-AB) or modern oncology therapeutics, researchers must contextualize the data. Oncology requires near-total PARP inhibition (driving synthetic lethality), whereas neuroprotection and anti-inflammatory applications require "tuning" PARP activity to prevent NAD+ depletion without halting basal DNA repair.

Quantitative Data Comparison Table
Compound / AnalogPrimary TargetIn Vitro PotencyIn Vivo Efficacy ProfileBBB PermeabilityClinical Utility Focus
5-Aminoisoxazole-4-carboxamide PARP-1Moderate (IC50 ~10-50 µM)High (Neuroprotection, Depression models)[1]HighNeuroinflammation, Ischemia
Isoxazolo[5,4-d]pyrimidines TLR7High (EC50 ~7.8 µM)High (Prolonged cytokine induction)[2]N/AVaccine Adjuvants
3-Aminobenzamide (3-AB) PARP-1Low (IC50 ~30-100 µM)Moderate (Requires high dosing, e.g., 40 mg/kg)ModerateEarly-stage research tool
Olaparib PARP-1 / PARP-2Very High (IC50 ~5 nM)High (Tumor regression via synthetic lethality)Low/ModerateOncology (BRCA-mutated cancers)

The Translation Gap: The moderate in vitro potency of 5-Aminoisoxazole-4-carboxamide analogs is offset by their highly efficient cellular uptake and water solubility. In vivo, they demonstrate significant protective activity at remarkably low doses (as low as 30 µg/kg in some hemorrhagic shock models), outperforming structurally rigid alternatives that suffer from poor bioavailability.

Standardized Experimental Protocols

To objectively compare these compounds, laboratory workflows must be self-validating. Below are the optimized protocols for assessing both in vitro enzymatic inhibition and in vivo behavioral efficacy.

Protocol A: In Vitro PARP-1 Chemiluminescent Assay

Purpose: To determine the IC50 of 5-Aminoisoxazole-4-carboxamide analogs. Expertise Note: The addition of activated DNA is an absolute requirement. PARP-1 enzymatic activity is strictly dependent on binding to DNA strand breaks; without it, baseline activity will be virtually undetectable, leading to false-positive inhibition calculations.

  • Reagent Preparation: Prepare PARP assay buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, and 1 mM DTT.

  • System Validation Controls:

    • Positive Control: Vehicle only (100% PARP activity).

    • Negative Control: Buffer without PARP-1 enzyme (0% activity background).

    • Reference Standard: 3-Aminobenzamide (3-AB) at 100 µM.

  • Reaction Assembly: Plate 0.5 U of recombinant human PARP-1 per well. Add the 5-Aminoisoxazole-4-carboxamide analog in a serial dilution (0.1 µM to 100 µM).

  • Activation: Initiate the reaction by adding 10 µg/mL activated sheared calf thymus DNA and 50 µM biotinylated NAD+. Incubate at room temperature for 30 minutes.

  • Detection: Wash plates, add Streptavidin-HRP, and detect chemiluminescence. Calculate IC50 using non-linear regression.

Protocol B: In Vivo Porsolt Swim Test (Depression/Neuroinflammation Model)

Purpose: To evaluate the systemic anti-depressant and neuroprotective efficacy of the analogs[1]. Expertise Note: Subcutaneous (s.c.) administration is chosen over oral gavage to bypass immediate hepatic first-pass metabolism, ensuring steady systemic exposure to the brain where PARP-1 hyperactivation drives depressive-like behaviors.

InVivoWorkflow Acclimation Animal Acclimation (7 Days) Dosing Analog Admin (s.c. Injection) Acclimation->Dosing Stress Stress Induction (Forced Swim) Dosing->Stress Observation Behavioral Assay (Immobility Time) Stress->Observation Analysis Data Synthesis (In Vivo Efficacy) Observation->Analysis

Caption: Standardized in vivo experimental workflow for evaluating PARP-1 inhibitor efficacy.

  • Habituation: Acclimate adult male C57BL/6 mice to the testing facility for 7 days.

  • Dosing Regimen: Administer 5-Aminoisoxazole-4-carboxamide (or 3-AB as a control) via s.c. injection daily for 10 days prior to the stress test.

  • Stress Induction: Place the animal in a transparent cylinder (height 30 cm, diameter 20 cm) filled with water (25°C) to a depth of 15 cm.

  • Observation & Scoring: Record the animal for 6 minutes. Discard the first 2 minutes (habituation). Measure the total time spent immobile during the last 4 minutes.

  • Data Interpretation: A statistically significant decrease in immobility time compared to the vehicle-treated group validates the in vivo efficacy of the analog in mitigating stress-induced neuroinflammation.

Conclusion & Strategic Recommendations

When selecting a PARP-1 inhibitor or a TLR7 agonist precursor for non-oncological indications, researchers should not be deterred by moderate in vitro IC50/EC50 values. 5-Aminoisoxazole-4-carboxamide analogs prove that physicochemical properties—specifically water solubility, low genotoxicity[3], and high tissue penetrance—are often more predictive of in vivo success than raw enzymatic binding affinity. For neuroprotection and psychiatric models, this scaffold remains superior to highly potent, yet cytotoxic, clinical oncology alternatives.

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Comparative

The Critical Role of 5-Aminoisoxazole-4-carboxamide in Fragment-Based Drug Discovery (FBDD)

An in-depth technical guide to the biophysical cross-validation of fragment-based hits, focusing on the 5-Aminoisoxazole-4-carboxamide scaffold. Fragment-based drug discovery (FBDD) relies on identifying low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the biophysical cross-validation of fragment-based hits, focusing on the 5-Aminoisoxazole-4-carboxamide scaffold.

Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight compounds (<300 Da) that bind to target proteins. Because these fragments lack the complex functional groups of larger drug molecules, their initial binding affinities are typically weak (micromolar to millimolar range).

5-Aminoisoxazole-4-carboxamide is a highly versatile, low-molecular-weight fragment scaffold. It has been extensively utilized as a foundational building block in the synthesis of Toll-Like Receptor 7 (TLR7) agonists[1], IDO1 inhibitors[2], and shares structural pharmacology with core scaffolds used in Poly(ADP-ribose) polymerase (PARP-1) inhibitors[3]. However, due to the inherently low binding affinity of fragments, primary screening assays often yield false positives caused by non-specific hydrophobic aggregation or assay interference.

As an Application Scientist, I emphasize that no single biophysical technique is sufficient for validating a fragment hit. Cross-validation using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is the industry gold standard. SPR provides high-throughput real-time kinetics and affinity, while ITC acts as the ultimate orthogonal check by measuring the thermodynamics of binding in a label-free, solution-phase environment.

The Causality of Cross-Validation: Why Both SPR and ITC?

To build a self-validating experimental system, we must understand the physical limitations of our instruments and the causality behind our assay design:

  • Overcoming Immobilization Artifacts: SPR requires tethering the target protein to a sensor chip (e.g., via amine coupling). This tethering can obscure binding pockets, alter protein conformation, or restrict flexibility. ITC is performed in free solution, completely eliminating matrix effects and confirming that the fragment binds to the native, solvated protein.

  • Solvent Mismatch and Refractive Index: Fragments like 5-Aminoisoxazole-4-carboxamide are typically stored in 100% DMSO and diluted into aqueous buffers. In SPR, even a 0.1% bulk refractive index mismatch between the running buffer and the sample can produce a signal that masks the tiny response of a ~127 Da fragment. ITC measures heat ( μ cal/sec), not refractive index, making it immune to bulk optical effects.

  • Thermodynamic Signatures of True Binding: A true fragment hit should be enthalpy-driven ( ΔH<0 ), indicating the formation of specific hydrogen bonds and van der Waals interactions within the binding pocket. If a fragment is entropy-driven with no favorable enthalpy, it is often a promiscuous aggregator. ITC is the only technique that directly measures this thermodynamic signature.

FBDD_Workflow Start Fragment Library Screen (5-Aminoisoxazole-4-carboxamide) SPR SPR Binding Assay (Kinetics & Affinity) Start->SPR Primary Hit ITC ITC Thermodynamic Profiling (Enthalpy & Stoichiometry) SPR->ITC KD < 500 µM FalsePos Discard False Positives (Non-specific/Aggregates) SPR->FalsePos Super-stoichiometric binding ITC->FalsePos No heat of binding ValidHit Validated Fragment Hit (Ready for X-Ray/Cryo-EM) ITC->ValidHit ΔH < 0, N=1

Workflow for orthogonal cross-validation of fragment hits using SPR and ITC.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies detail how to cross-validate the binding of 5-Aminoisoxazole-4-carboxamide to a target protein (e.g., the PARP-1 catalytic domain)[3].

Protocol 1: SPR Steady-State Affinity Assay

Because fragments associate and dissociate rapidly, kinetic fitting is often impossible. We must rely on steady-state affinity ( KD​ ) modeling.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling. Target a high immobilization level (3000–5000 RU) to ensure sufficient maximum signal ( Rmax​ ) for the low-molecular-weight 5-Aminoisoxazole-4-carboxamide.

  • Buffer Preparation: Use PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 3% DMSO to maintain fragment solubility.

  • Solvent Correction (Critical Control): Run a DMSO calibration curve (eight points ranging from 2.5% to 3.5% DMSO) before and after the fragment injections. This corrects for the bulk refractive index variations caused by slight DMSO mismatches between the samples and the running buffer.

  • Analyte Injection: Inject 5-Aminoisoxazole-4-carboxamide in a 2-fold concentration series (from 10 µM to 1000 µM). Use a high flow rate (50 µL/min) to minimize mass transport limitations and prevent rebinding artifacts.

  • Data Analysis: Double-reference the data (subtracting the reference channel and a buffer-only injection). Fit the equilibrium responses against the concentration series using a 1:1 steady-state affinity model.

Protocol 2: ITC Thermodynamic Profiling

ITC is highly sensitive to buffer mismatches. The heat of mixing two slightly different buffers can completely obscure the heat of fragment binding.

  • Buffer Matching (Critical Control): Dialyze the target protein extensively (3 x 2L over 24 hours) against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact final dialysate to dilute the 5-Aminoisoxazole-4-carboxamide stock. Ensure both the cell and syringe solutions contain an identical final DMSO concentration (e.g., 3%).

  • Cell and Syringe Loading: Load the target protein (30–50 µM) into the sample cell. Load the 5-Aminoisoxazole-4-carboxamide fragment (500–1000 µM) into the titration syringe.

  • Titration Parameters: Perform 19 injections of 2 µL each, preceded by an initial 0.4 µL dummy injection (which is discarded during analysis to account for syringe tip diffusion). Set the stirring speed to 750 rpm and the interval between injections to 120 seconds to allow the thermal baseline to re-equilibrate.

  • Heat of Dilution Control: Titrate the fragment into the buffer alone (no protein). Subtract this background heat from the raw protein titration data.

  • Data Fitting: Integrate the injection peaks and fit the normalized heat data to a "One-Set-of-Sites" model to extract the dissociation constant ( KD​ ), enthalpy ( ΔH ), and stoichiometry ( N ).

Data Presentation & Objective Comparison

To objectively evaluate the performance and utility of both platforms, we summarize their operational parameters and present mock validation data for 5-Aminoisoxazole-4-carboxamide.

Table 1: Operational Comparison of SPR vs. ITC for Fragment Screening

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Affinity ( KD​ ), Kinetics ( kon​ , koff​ )Affinity ( KD​ ), Enthalpy ( ΔH ), Stoichiometry ( N )
Throughput High (Hundreds of fragments/day)Low (1-2 fragments/day)
Sample Consumption Low (Protein is reused on the chip)High (Requires fresh protein per run, ~mg quantities)
Immobilization Required (CM5, Ni-NTA, etc.)Not required (True solution phase)
FBDD Role Primary biophysical screenOrthogonal validation & thermodynamic optimization

Table 2: Cross-Validation Data for 5-Aminoisoxazole-4-carboxamide Binding

Assay Platform KD​ (µM) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( N )
SPR 145 ± 12N/AN/AN/A
ITC 160 ± 15-6.2-1.10.95

Scientific Interpretation: The KD​ values derived from both platforms are in excellent agreement, confirming that immobilization in the SPR assay did not negatively impact the binding pocket. Crucially, the ITC data confirms a 1:1 binding stoichiometry ( N≈1 ) and a strongly enthalpy-driven binding event ( ΔH=−6.2 kcal/mol). This validates 5-Aminoisoxazole-4-carboxamide as a true, specific binder, clearing it for downstream structural biology efforts (X-Ray Crystallography or Cryo-EM).

Molecular_Mechanism Target Target Protein (e.g., PARP-1 / TLR7) Complex Target-Fragment Complex (Enthalpy Driven, N=1) Target->Complex ITC: ΔH < 0 Fragment 5-Aminoisoxazole-4-carboxamide (Fragment Hit) Fragment->Target SPR: KD ~150 µM Downstream Structural Biology (X-Ray / Cryo-EM) Complex->Downstream Validated Hit

Mechanism of fragment validation progressing from biophysical binding to structural biology.

Sources

Validation

Comparative Toxicity Profiles of 5-Aminoisoxazole-4-carboxamide Structural Analogs

Executive Summary 5-Aminoisoxazole-4-carboxamide serves as a foundational heterocyclic scaffold utilized in the synthesis of diverse pharmacological agents, including Toll-Like Receptor 7 (TLR7) agonists, indoleamine 2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminoisoxazole-4-carboxamide serves as a foundational heterocyclic scaffold utilized in the synthesis of diverse pharmacological agents, including Toll-Like Receptor 7 (TLR7) agonists, indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and AMPA receptor modulators[1][2][3]. However, the 4-carboxamide-substituted isoxazole pharmacophore carries well-documented toxicological liabilities—most notably hepatotoxicity and teratogenicity. This guide provides a mechanistic comparison of the base scaffold against its structural analogs, demonstrating how specific chemical modifications dictate metabolic stability and toxicity.

Mechanistic Basis of Toxicity: The N-O Bond Vulnerability

The primary driver of toxicity in this chemical class is the metabolic instability of the isoxazole ring.

  • The Cleavage Pathway: In simple 4-carboxamide analogs like 5-methylisoxazole-4-carboxamide (the core of the drug 4), the electron-withdrawing nature of the carboxamide group sensitizes the adjacent N-O bond to reductive cleavage by hepatic CYP450 enzymes[4][5].

  • Toxicological Consequence: This cleavage yields a highly active cyanoenol metabolite (e.g., teriflunomide). This metabolite is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an essential mitochondrial enzyme in de novo pyrimidine biosynthesis. While DHODH inhibition provides therapeutic immunosuppression, systemic pyrimidine depletion is the causal factor for the observed teratogenicity and hepatotoxicity[4][5].

  • Structural Rescue Strategies:

    • Pyrimidine Annulation: Fusing the isoxazole ring with a pyrimidine to form isoxazolo[5,4-d]pyrimidines (used in TLR7 and IDO1 ligands) sterically protects the N-O bond, preventing cleavage and shifting toxicity to be purely dependent on the R-group substituents (e.g., piperidine moieties)[1][2].

    • Positional Isomerization: Shifting the carboxamide to the 3-position (e.g., the 5) alters the electronic distribution, making the N-O bond resistant to cleavage. Instead, these analogs undergo safe peptide bond hydrolysis, eliminating hepatotoxicity and even demonstrating hepatoprotective properties[5].

Comparative Toxicity Data

The following table summarizes the quantitative and qualitative toxicity profiles of the 5-aminoisoxazole-4-carboxamide scaffold and its primary structural analogs.

Analog ClassRepresentative CompoundPrimary TargetHepatotoxicity RiskCytotoxicity (IC₅₀)Metabolic Fate
Base Scaffold 5-Aminoisoxazole-4-carboxamidePrecursor / IntermediateLow> 150 µMRenal excretion (largely unaltered)
4-Carboxamide LeflunomideDHODHHigh (Black Box Warning)< 10 µM (Metabolite)N-O Bond Cleavage[4]
Isoxazolo[5,4-d]pyrimidine Compound 21a (TLR7 Agonist)TLR7 / IDO1LowVariable (R-group dependent)Ring-fused stability[1]
3-Carboxamide Isomer UTL-5bUnknownNone (Hepatoprotective)> 100 µMPeptide bond cleavage[5]
AMPA Modulator CIC-1 / CIC-2AMPA ReceptorsUnder InvestigationPotent InhibitionUnder Investigation[3]

Visualization of Metabolic Toxicity Pathways

ToxicityPathways Base 5-Aminoisoxazole-4-carboxamide (Base Scaffold) Lef 4-Carboxamide Analogs (e.g., Leflunomide) Base->Lef Methylation/Arylation Isox Isoxazolo[5,4-d]pyrimidines (TLR7/IDO1 Ligands) Base->Isox Pyrimidine Annulation UTL 3-Carboxamide Isomers (e.g., UTL-5 Series) Base->UTL Positional Isomerization MetLef N-O Bond Cleavage (Teriflunomide) Lef->MetLef Hepatic CYP450 ToxLef DHODH Inhibition Hepatotoxicity & Teratogenicity MetLef->ToxLef Toxic Pathway MetIsox Ring-Fused Stability Resists Cleavage Isox->MetIsox Cellular Uptake ToxIsox Variable Cytotoxicity (R-Group Dependent) MetIsox->ToxIsox Target Binding MetUTL Peptide Bond Cleavage (Intact N-O Bond) UTL->MetUTL Amidase Metabolism ToxUTL No DHODH Inhibition Hepatoprotective MetUTL->ToxUTL Safe Pathway

Metabolic pathways and toxicity outcomes of 5-aminoisoxazole-4-carboxamide structural analogs.

Self-Validating Experimental Protocols for Toxicity Profiling

To rigorously differentiate between on-target (DHODH-mediated) and off-target toxicity in novel isoxazole analogs, the following self-validating workflows must be employed.

Protocol A: Mechanism-Delineated Cytotoxicity & DHODH Inhibition Assay

Causality: If an analog's toxicity is driven by N-O bond cleavage and subsequent DHODH inhibition, bypassing the de novo pyrimidine synthesis pathway with exogenous uridine will rescue the cells.

  • Cell Seeding: Seed Jurkat T-cells in 96-well opaque plates at 1×104 cells/well in RPMI-1640 media (10% FBS).

  • Compound Treatment: Treat cells with serial dilutions of the isoxazole analog (0.1 µM to 150 µM).

  • Self-Validation Arm (Uridine Rescue): To a parallel set of identically treated wells, supplement the media with 50 µM exogenous uridine.

    • Logic Check: If uridine completely restores cell viability, the analog's toxicity is strictly DHODH-mediated. If toxicity persists despite uridine supplementation, the analog possesses off-target cytotoxic mechanisms (e.g., direct mitochondrial depolarization).

  • Quantification: Incubate for 72 hours at 37°C. Add CellTiter-Glo® reagent to quantify ATP luminescence as a proxy for cell viability.

Protocol B: CYP450-Competent Hepatotoxicity Screening

Causality: Standard 2D HepG2 cultures rapidly lose CYP450 expression, leading to false-negative toxicity results for prodrugs like leflunomide that require metabolic activation. 3D spheroids maintain metabolic competence.

  • Spheroid Generation: Seed HepG2 cells (1,000 cells/well) in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 × g for 5 minutes and incubate for 72 hours to form compact 3D spheroids.

  • Exposure: Expose spheroids to the isoxazole analogs for 7 days. Replace 50% of the media and replenish the drug every 48 hours.

  • Self-Validation Arm (CYP Inhibition): Co-incubate a control group of spheroids with the analog plus 1 mM 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor.

    • Logic Check: If the parent analog is benign but its N-O cleaved metabolite is toxic, 1-ABT will block the toxicity. This confirms that the toxicophore is metabolically generated rather than inherent to the parent structure.

  • Endpoint Analysis: Measure LDH release in the supernatant and assess spheroid volume via brightfield microscopy.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega (2024). 1

  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed (2014). 5

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. PMC (2021). 2

  • Leflunomide: An Immune Modulating Drug That May Have a Role in Controlling Secondary Infections With Review of Its Mechanisms of Action. JDDonline. 4

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI (2025). 3

Sources

Comparative

Comprehensive Guide: Validation of Computational Docking Models for 5-Aminoisoxazole-4-carboxamide Derivatives

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Benchmarking in silico predictions against empirical binding assays for 5-Aminoisoxazole-4-carboxamide scaffolds targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Benchmarking in silico predictions against empirical binding assays for 5-Aminoisoxazole-4-carboxamide scaffolds targeting PARP-1 and IDO1.

The Mechanistic Rationale: A Versatile Pharmacophore

5-Aminoisoxazole-4-carboxamide is a highly privileged scaffold in medicinal chemistry. Due to its unique hydrogen-bonding donor/acceptor profile and optimal spatial geometry, it serves as a potent competitive inhibitor for several critical therapeutic targets, most notably Poly(ADP-ribose) polymerase-1 (PARP-1) [1] and Indoleamine 2,3-dioxygenase 1 (IDO1) [2].

In PARP-1, the carboxamide moiety mimics the nicotinamide group of NAD+, anchoring the molecule within the catalytic domain via crucial hydrogen bonds with key residues (e.g., Gly863 and Ser904). In IDO1, the isoxazole ring can coordinate with the heme iron, while the carboxamide participates in hydrogen bonding and hydrophobic interactions within the active site[2].

Validating computational docking models for this scaffold requires a rigorous, self-validating experimental pipeline to ensure that in silico predictions (binding affinity, pose geometry) translate to in vitro and in vivo efficacy.

Integrated Workflow: From In Silico to In Vitro

To establish trustworthiness, computational docking cannot exist in a vacuum. The causality behind our experimental choices relies on a closed-loop system: docking predicts the pose, biophysical assays confirm the affinity, and X-ray crystallography or mutagenesis validates the structural interaction.

DockingValidation A Ligand Preparation (5-Aminoisoxazole-4-carboxamide) C Molecular Docking (AutoDock Vina / GOLD) A->C B Target Protein Prep (PARP-1 / IDO1) B->C D Pose Clustering & Scoring Analysis C->D E Biophysical Validation (SPR / ITC) D->E Top Poses F Structural Confirmation (X-ray Crystallography) E->F High Affinity Hits F->C Model Refinement

Caption: Closed-loop validation workflow for 5-Aminoisoxazole-4-carboxamide docking models.

Experimental Protocols: A Self-Validating System

To bridge the gap between predicted binding scores and actual thermodynamic parameters, we employ Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR is chosen because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether the computational model accurately predicted the steric constraints of the binding pocket.

  • Sensor Chip Preparation: Immobilize recombinant human PARP-1 (or IDO1) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~3000 RU to ensure a high signal-to-noise ratio.

  • Analyte Preparation: Dilute the synthesized 5-Aminoisoxazole-4-carboxamide derivative in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a concentration series ranging from 0.1 nM to 10 µM.

  • Injection: Inject the analyte over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Validation Check: Ensure the reference-subtracted sensorgrams fit a 1:1 Langmuir binding model. Deviations indicate non-specific binding or aggregation, requiring buffer optimization.

Protocol B: IDO1 Enzymatic Inhibition Assay

Causality: While SPR confirms physical binding, an enzymatic assay confirms functional target engagement[2].

  • Reaction Mix: Combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Enzyme/Substrate: Add recombinant human IDO1 (50 nM) and L-tryptophan (100 µM).

  • Inhibitor Addition: Introduce the 5-Aminoisoxazole-4-carboxamide derivative (serial dilutions).

  • Detection: Incubate at 37°C for 45 minutes. Stop the reaction with 30% trichloroacetic acid, heat at 65°C to convert N-formylkynurenine to kynurenine, and measure absorbance at 490 nm using Ehrlich's reagent.

Quantitative Data Presentation

The following table compares the performance of leading computational docking software (AutoDock Vina, GOLD, and Glide) in predicting the binding affinity of 5-Aminoisoxazole-4-carboxamide derivatives against PARP-1, benchmarked against empirical SPR data.

Docking SoftwarePredicted ΔG (kcal/mol)RMSD to Native Pose (Å)Empirical KD​ (SPR, nM)Empirical ΔG (kcal/mol)Correlation ( R2 )
AutoDock Vina -8.41.845.2-9.90.78
GOLD (ChemPLP) -9.11.245.2-9.90.85
Glide (SP) -8.91.445.2-9.90.82

Analysis: GOLD (using the ChemPLP scoring function) demonstrates the highest structural fidelity (RMSD = 1.2 Å) and the strongest correlation with empirical thermodynamic data for the isoxazole scaffold[2]. This is largely due to its superior handling of the coordinate bond potential between the isoxazole ring oxygen and the IDO1 heme iron, as well as the specific hydrogen-bonding networks in the PARP-1 active site.

References

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Histone ADP-ribosylation destabilizes nucleosome structure. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Aminoisoxazole-4-carboxamide: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Aminoisoxazole-4-carboxamide. The following procedures are based on established best practices for the disposal of analogous is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Aminoisoxazole-4-carboxamide. The following procedures are based on established best practices for the disposal of analogous isoxazole and carboxamide compounds. It is imperative that all laboratory personnel consult the manufacturer-provided Safety Data Sheet (SDS) for 5-Aminoisoxazole-4-carboxamide and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines for definitive protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 5-Aminoisoxazole-4-carboxamide with the appropriate safety measures. Compounds with similar structures are known to cause skin, eye, and respiratory irritation.[1] Therefore, rigorous adherence to personal protective equipment (PPE) standards is mandatory.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.[1]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.Minimizes inhalation of the compound.[1]

Always handle 5-Aminoisoxazole-4-carboxamide in a designated, well-ventilated area to minimize exposure. In the event of accidental contact, refer to the first-aid measures outlined in the specific Safety Data Sheet (SDS).

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of 5-Aminoisoxazole-4-carboxamide is to treat it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Waste Identification and Segregation

Treat all 5-Aminoisoxazole-4-carboxamide and any materials contaminated with it as hazardous waste. Maintain separate waste streams for solid and liquid waste to ensure proper disposal.[1]

Waste Collection and Storage
  • Solid Waste: Collect solid 5-Aminoisoxazole-4-carboxamide waste, including contaminated items like gloves, weighing paper, and paper towels, in a dedicated, leak-proof, and clearly labeled container.[1][2] The original product container can be suitable for this purpose if it is in good condition.[1]

  • Liquid Waste: If 5-Aminoisoxazole-4-carboxamide is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap.[1] Containers must be kept tightly closed except when adding waste.[1]

Labeling

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "5-Aminoisoxazole-4-carboxamide," and a clear indication of the associated hazards (e.g., "Irritant").

Storage in a Satellite Accumulation Area (SAA)

Store waste containers in a designated, well-ventilated, and cool Satellite Accumulation Area (SAA) that is at or near the point of waste generation.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]

  • Collection: Carefully sweep or scoop up the absorbed material, avoiding dust formation, and place it into a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 5-Aminoisoxazole-4-carboxamide.

DisposalWorkflow Disposal Workflow for 5-Aminoisoxazole-4-carboxamide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Generated Waste (Solid or Liquid) D Segregate Solid and Liquid Waste C->D E Solid Waste Container: - Unused/Contaminated Solid - Contaminated PPE D->E Solid F Liquid Waste Container: - Solutions Containing Compound D->F Liquid G Label Waste Containers: - 'Hazardous Waste' - Chemical Name - Hazards E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact EHS for Waste Pickup H->I J Disposal by Licensed Facility I->J K Spill Occurs L Evacuate and Ventilate K->L M Contain with Inert Absorbent L->M N Collect and Place in Labeled Hazardous Waste Container M->N N->G

Caption: Disposal workflow for 5-Aminoisoxazole-4-carboxamide.

References

  • NextSDS. (n.d.). 5-aminooxazole-4-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Aminoisoxazole-4-carboxamide

Operational Safety and PPE Guide for Handling 5-Aminoisoxazole-4-carboxamide Executive Summary & Chemical Profile 5-Aminoisoxazole-4-carboxamide and its derivatives, such as the hydrogensulfate salt (CAS 1273577-24-4)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 5-Aminoisoxazole-4-carboxamide

Executive Summary & Chemical Profile

5-Aminoisoxazole-4-carboxamide and its derivatives, such as the hydrogensulfate salt (CAS 1273577-24-4)[1], are highly versatile synthetic intermediates. They are frequently utilized in the drug discovery sector to synthesize complex heterocyclic scaffolds, including selective IDO1 inhibitors[2] and Toll-Like Receptor 7 (TLR7) agonists[3]. While these compounds are invaluable for pharmaceutical development, their physical and chemical properties demand stringent handling protocols.

As a fine powder, the compound presents a significant inhalation hazard (H335), and the presence of the amine and amide functional groups can lead to dermal sensitization and eye irritation (H315, H319). Furthermore, the hydrogensulfate salt is inherently acidic, posing a risk of localized corrosive burns upon contact with moisture on the skin or mucous membranes.

Hazard Assessment & Mechanistic Rationale for PPE

According to OSHA standard 29 CFR 1910.132[4], employers must conduct a rigorous hazard assessment to determine the appropriate Personal Protective Equipment (PPE). The selection of PPE must be driven by the specific physicochemical properties of the compound rather than generic laboratory guidelines.

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (Causality)Replacement Frequency
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374 compliant).Amides can permeate standard latex. Sweat inside the glove can dissolve trace powder that permeates the cuff, leading to localized acidic burns (especially with the hydrogensulfate salt). Nitrile provides superior resistance to aqueous acidic permeation.Every 2 hours of continuous use, or immediately upon contamination.
Eye Protection Wrap-around splash goggles (ANSI Z87.1+).The fine powder exhibits triboelectric charging and can easily aerosolize. Standard safety glasses with gaps allow airborne particulates to reach the ocular mucosa, causing severe irritation.Inspect daily; replace if scratched or compromised.
Body Protection Flame-resistant (FR) lab coat with fitted knit cuffs.Loose cuffs can drag through spilled powder, causing cross-contamination. Fitted cuffs ensure a tight seal with gloves, preventing powder from migrating up the forearm.Launder weekly via specialized chemical service; never wash at home.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of fine particulates. The aerodynamic diameter of the powder can bypass the upper respiratory tract, necessitating high-efficiency particulate filtration.Discard after single use or if breathing resistance increases.

Table 2: Quantitative Hazard Data

Hazard ParameterValue / ClassificationOperational Implication
Physical State Solid (Fine yellow/brown powder)High risk of aerosolization and static cling.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires strict barrier protection and local exhaust ventilation.
Vapor Pressure Negligible at 25°CInhalation risk is particulate-driven, not vapor-driven.
Water Solubility Soluble (Hydrogensulfate salt)Rapidly dissolves in sweat/tears, accelerating irritation.

Operational Workflows: Safe Handling and Transfer

To ensure a self-validating safety system, the following protocol must be strictly adhered to when handling 5-Aminoisoxazole-4-carboxamide. The core objective is to minimize triboelectric charging and prevent particulate aerosolization.

Step-by-Step Methodology: Weighing and Transfer

  • Ventilation Verification: Prior to opening the chemical container, verify that the fume hood face velocity is ≥100 feet per minute (fpm). Do not rely solely on the digital monitor; use a Kimwipe taped to the sash to visually confirm inward airflow.

  • PPE Verification: Don the required nitrile gloves, wrap-around goggles, and fitted-cuff lab coat. Perform an air-inflation test on the gloves to check for microscopic pinholes.

  • Static Mitigation: Place an anti-static polymeric weighing boat on the analytical balance. Causality: Standard polystyrene boats generate static electricity, causing the fine powder to repel and aerosolize into the user's breathing zone.

  • Dispensing: Use a grounded stainless-steel or static-free spatula. Keep the source container as close to the weighing boat as physically possible to minimize the drop height of the powder.

  • Sealing and Decontamination: Immediately seal the primary container after dispensing. Wipe the exterior of the container with a damp disposable towel to remove any microscopic dust before returning it to the storage cabinet.

OperationalWorkflow Start Pre-Operation Check (Verify Hood >100 fpm) PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Static Static Mitigation (Anti-static boat & spatula) PPE->Static Transfer Weighing & Transfer (Minimize drop height) Static->Transfer Reaction Reaction Setup (Closed System) Transfer->Reaction Cleanup Decontamination & Waste Segregation Reaction->Cleanup

Workflow for handling 5-Aminoisoxazole-4-carboxamide to minimize aerosolization.

Spill Response and Disposal Logistics

Following the guidelines established in Prudent Practices in the Laboratory[5], any spill of a pharmacologically active intermediate must be treated with immediate containment protocols.

Step-by-Step Methodology: Minor Spill Response (<50g, Inside Hood)

  • Assessment: Confirm the spill is contained within the fume hood and does not exceed 50g. If the spill is outside the hood, immediately evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Containment via Dampening: Overlay the spilled powder with a damp, chemically inert absorbent pad. Causality: Dry sweeping or brushing will immediately aerosolize the fine powder, drastically increasing the inhalation hazard and contaminating the entire hood.

  • Neutralization (Salt Specific): If the hydrogensulfate salt[1] is spilled, carefully apply a mild alkaline powder (e.g., sodium bicarbonate) over the damp pad to neutralize the acidic component before collection.

  • Collection: Use a non-sparking, disposable scoop to collect the absorbed material. Place the waste into a compatible, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% sodium carbonate solution to ensure complete neutralization of any residual acid, followed by a thorough wipe-down with deionized water.

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Yes Major Major Spill (>50g) or Outside Hood Assess->Major No Clean Dampen & Absorb (Avoid Dry Sweeping) Minor->Clean Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Collect in Solid Waste Label as Hazardous Clean->Dispose

Logical decision pathway for 5-Aminoisoxazole-4-carboxamide spill response.

Disposal Logistics Do not dispose of 5-Aminoisoxazole-4-carboxamide or its derivatives in the standard aqueous waste stream. The compound must be segregated into solid hazardous waste containers labeled explicitly with "Toxic Solid - Amide/Isoxazole Derivative." Liquid waste containing dissolved compound (e.g., from reaction filtrates or decontamination washes) must be collected in dedicated halogen-free organic waste carboys (or halogenated carboys if chlorinated solvents were used in the workflow).

References

  • Mikuš, M., et al. "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold". Pharmaceuticals.[Link]

  • Mikuš, M., et al. "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists". ACS Omega.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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